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  • Product: 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol
  • CAS: 1156100-55-8

Core Science & Biosynthesis

Foundational

Synthesis of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

An In-depth Technical Guide to the Abstract This technical guide provides a comprehensive, in-depth protocol for the two-step synthesis of 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol, a valuable chemical intermediate. The...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, in-depth protocol for the two-step synthesis of 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol, a valuable chemical intermediate. The synthesis commences with the propargylation of 2'-hydroxyacetophenone via a Williamson ether synthesis to yield 1-(2-(prop-2-yn-1-yloxy)phenyl)ethanone. This intermediate is subsequently reduced to the target secondary alcohol. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into process optimization and troubleshooting. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis who require a robust and reproducible method for preparing this compound.

Introduction

The target molecule, 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol, incorporates a terminal alkyne and a secondary alcohol functional group on a phenyl scaffold. The propargyl ether moiety is particularly significant as the terminal alkyne serves as a versatile "handle" for further chemical modification. It is a key substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a powerful tool for forging connections between molecules in biological and materials science applications.[1] The secondary alcohol provides a potential site for esterification or other derivatization.

The synthetic strategy is a straightforward yet elegant two-step process:

  • Williamson Ether Synthesis: Formation of an ether linkage by reacting the phenolic hydroxyl group of 2'-hydroxyacetophenone with propargyl bromide.

  • Chemoselective Reduction: Reduction of the ketone carbonyl group to a secondary alcohol, without affecting the alkyne or the newly formed ether.

This guide will dissect each stage, focusing on the causality behind procedural choices to ensure scientific integrity and successful replication.

Part 1: Synthesis of 1-(2-(prop-2-yn-1-yloxy)phenyl)ethanone

This initial step involves the formation of the propargyl ether via the classic Williamson ether synthesis.[2] This reaction proceeds through an SN2 mechanism, where a phenoxide ion, generated in situ, acts as a nucleophile to displace a halide from the electrophilic propargyl source.[3]

Mechanistic Considerations & Reagent Selection
  • Nucleophile Generation: The starting material, 2'-hydroxyacetophenone (also known as 1-(2-hydroxyphenyl)ethanone), possesses a phenolic proton that is significantly more acidic than an aliphatic alcohol proton.[4] However, it is not acidic enough to react directly with propargyl bromide. A base is required to deprotonate the hydroxyl group, forming the more potent nucleophile, the phenoxide ion.

    • Choice of Base: While strong bases like sodium hydride (NaH) are effective, they present handling challenges.[5] A milder inorganic base such as potassium carbonate (K₂CO₃) is often sufficient for deprotonating phenols and is safer and easier to handle.[6] Triethylamine is another possible base.[7]

  • Electrophile: Propargyl bromide is an excellent electrophile for this reaction. It is a primary halide, which is ideal for SN2 reactions, minimizing the potential for competing elimination reactions.[8]

  • Solvent Selection: A polar aprotic solvent is optimal for SN2 reactions as it can solvate the cation of the base (e.g., K⁺) without strongly solvating and shielding the nucleophilic anion, thus increasing its reactivity.[8][9] Acetone and dimethylformamide (DMF) are excellent choices. Acetone is often preferred due to its lower boiling point, which simplifies removal during work-up.[7]

Detailed Experimental Protocol: Williamson Ether Synthesis
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2'-hydroxyacetophenone (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetone (approx. 10 mL per 1 g of 2'-hydroxyacetophenone).

  • Reagent Addition: While stirring the suspension at room temperature, add propargyl bromide (1.2 eq) dropwise to the mixture. Note: Propargyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.[5]

  • Reaction Execution: Heat the reaction mixture to reflux (the boiling point of acetone, ~56°C) and maintain stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a developing solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete when the 2'-hydroxyacetophenone spot has been completely consumed. This typically takes 6-12 hours.

  • Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Filter the solid K₂CO₃ and potassium bromide byproduct and wash the solid with a small amount of acetone. c. Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. d. Dissolve the resulting crude oil in ethyl acetate and transfer it to a separatory funnel. e. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and finally, brine. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford 1-(2-(prop-2-yn-1-yloxy)phenyl)ethanone as a pure product.[10]

Workflow for Williamson Ether Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2'-Hydroxyacetophenone D Add Propargyl Bromide A->D B K2CO3 (Base) B->D C Acetone (Solvent) C->D E Reflux (56°C) D->E F Monitor by TLC E->F G Cool & Filter F->G H Evaporate Solvent G->H I Liquid-Liquid Extraction H->I J Dry & Concentrate I->J K Column Chromatography J->K L Pure Product: 1-(2-(prop-2-yn-1-yloxy)phenyl)ethanone K->L

Caption: Workflow for the synthesis of the ketone intermediate.

Part 2: Reduction to 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

The second step is the chemoselective reduction of the ketone to a secondary alcohol. The choice of reducing agent is critical to avoid unwanted reactions with the terminal alkyne.

Mechanistic Considerations & Reagent Selection
  • Reducing Agent: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reducing agent, highly selective for aldehydes and ketones, and will not reduce the alkyne or ether functionalities.[11] Stronger reducing agents like lithium aluminum hydride (LAH) could potentially react with the terminal alkyne proton and are less convenient to handle.

  • Solvent: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions. The solvent participates in the reaction mechanism by protonating the intermediate alkoxide to yield the final alcohol product.

Detailed Experimental Protocol: Ketone Reduction
  • Reaction Setup: Dissolve the ketone intermediate, 1-(2-(prop-2-yn-1-yloxy)phenyl)ethanone (1.0 eq), in methanol (approx. 15 mL per 1 g of ketone) in a round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice-water bath. This helps to control the exothermicity of the reaction.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.0-1.5 eq) slowly in small portions to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ketone spot has disappeared.

  • Work-up: a. Quench the reaction by slowly adding water or 1M HCl at 0°C to neutralize any excess NaBH₄. b. Remove the bulk of the methanol under reduced pressure. c. Add water to the residue and extract the product with ethyl acetate (3x). d. Combine the organic extracts and wash with water and then brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the target alcohol.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by silica gel column chromatography.

Overall Synthetic Scheme

G start 2'-Hydroxyacetophenone inter 1-(2-(prop-2-yn-1-yloxy)phenyl)ethanone start->inter 1. K2CO3, Propargyl Bromide 2. Acetone, Reflux final 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol inter->final 1. NaBH4 2. Methanol, 0°C to RT

Caption: Two-step synthesis of the target alcohol.

Data Summary and Characterization

The successful synthesis of the intermediate and final product should be confirmed by spectroscopic analysis.

CompoundStepReagentsTypical YieldKey Spectroscopic Data (Predicted)
1-(2-(prop-2-yn-1-yloxy)phenyl)ethanone 1K₂CO₃, Propargyl Bromide75-90%¹H NMR: δ ~7.7 (d, Ar-H), ~7.5 (t, Ar-H), ~7.0 (m, 2H, Ar-H), 4.8 (d, 2H, -OCH₂-), 2.6 (s, 3H, -COCH₃), 2.5 (t, 1H, ≡C-H). IR (cm⁻¹): ~3290 (≡C-H), ~2120 (C≡C), ~1675 (C=O).
1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol 2NaBH₄90-98%¹H NMR: δ ~7.4-6.9 (m, 4H, Ar-H), 5.1 (q, 1H, -CH(OH)-), 4.7 (d, 2H, -OCH₂-), 2.5 (t, 1H, ≡C-H), 2.2 (br s, 1H, -OH), 1.5 (d, 3H, -CH₃). IR (cm⁻¹): ~3400 (br, O-H), ~3290 (≡C-H), ~2120 (C≡C), no C=O peak.

Note: NMR chemical shifts are highly dependent on the solvent used. The -OH proton signal can vary in position and may exchange with D₂O.[12]

Trustworthiness & Troubleshooting

  • Moisture Control: The Williamson ether synthesis is sensitive to moisture, which can hydrolyze the propargyl bromide and deactivate the base. Ensure all glassware is oven-dried and use anhydrous solvents for best results.

  • Incomplete Reaction (Step 1): If the first step stalls, adding a catalytic amount of sodium iodide (NaI) can sometimes accelerate the reaction through the Finkelstein reaction, generating the more reactive propargyl iodide in situ.

  • Work-up of Reduction: When quenching the NaBH₄ reduction with acid, perform the addition slowly at 0°C to control the vigorous evolution of hydrogen gas.

  • Purity of Propargyl Bromide: Propargyl bromide can degrade over time. Using a freshly opened bottle or distilled reagent is recommended for optimal yields.

Conclusion

The synthesis of 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol is a reliable two-step process that can be executed efficiently in a standard organic chemistry laboratory. The key to success lies in the careful selection of reagents and conditions, particularly the use of a suitable base and solvent for the Williamson ether synthesis and a chemoselective reducing agent for the ketone reduction. This guide provides a robust framework, grounded in established chemical principles, to enable researchers to produce this valuable intermediate with high yield and purity.

References

  • Name Reactions in Organic Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Williamson Synthesis: The Art of Ether Creation. Retrieved from [Link]

  • Selvarani, V., Neelakantan, M. A., Srinivasan, T., & Velmurugan, D. (n.d.). 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. National Institutes of Health. Retrieved from [Link]

  • Reddit. (2015, June 24). Help finiding procedure for williamson ether synthesis... r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US5696274A - Syntheses based on 2-hydroxyacetophenone.
  • Vinaya, Basavaraju, Y. B., Nagma Banu, H. A., Kalluraya, B., Yathirajan, H. S., Balerao, R., & Butcher, R. J. (n.d.). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. Retrieved from [Link]

  • One Part of Chemistry. (2013, February 1). Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-hydroxyacetophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. Retrieved from [Link]

  • ResearchGate. (2025, June 4). Propargylation of a hydroxy-terminated polymer? Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 17). Prop-2-yn-1-ol NMR spectrum differences. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Hydroxyacetophenone. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). ULTRASOUNDS-ASSISTED SYNTHESIS OF HIGHLY FUNCTIONALIZED ACETOPHENONE DERIVATIVES IN HETEROGENEOUS CATALYSIS. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2'-hydroxyacetophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

Abstract This technical guide provides a comprehensive framework for the synthesis and detailed analytical characterization of the novel bifunctional molecule, 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. This compound inc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed analytical characterization of the novel bifunctional molecule, 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. This compound incorporates three key chemical features: a secondary benzylic alcohol, an aromatic propargyl ether, and a terminal alkyne. The strategic combination of these functional groups makes it a highly valuable building block in medicinal chemistry and materials science, particularly for applications involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This document outlines a robust two-step synthesis pathway, details purification protocols, and presents a multi-technique spectroscopic approach for unambiguous structural elucidation and purity confirmation. The methodologies described herein are designed to serve as a self-validating system, ensuring the production of high-quality material suitable for demanding research and development applications.

Introduction: A Molecule of Strategic Importance

The compound 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is a strategically designed chemical entity. Its molecular architecture is notable for the ortho-positioning of a secondary alcohol and a propargyloxy group on a phenyl ring. This arrangement offers significant potential for creating complex molecular scaffolds.

  • The Terminal Alkyne: This group is the cornerstone for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[1] The alkyne serves as a versatile handle for conjugation with azide-modified molecules, including biomolecules, polymers, and surfaces.

  • The Secondary Benzylic Alcohol: This functional group provides a reactive site for further chemical modifications, such as esterification, etherification, or oxidation, enabling the expansion of molecular diversity.

  • The Propargyl Ether Linkage: The ether bond provides chemical stability and appropriate spacing between the aromatic core and the reactive alkyne terminus.

Given its potential utility, a definitive and reproducible method for its synthesis and characterization is paramount. This guide provides the necessary protocols and interpretive insights to ensure the identity, purity, and structural integrity of the target compound.

Proposed Synthesis and Purification Pathway

A logical and efficient synthesis is the foundation of any chemical characterization. We propose a two-step pathway starting from the commercially available 2'-hydroxyacetophenone. The causality behind this choice is the direct installation of the propargyl group, followed by a selective reduction of the ketone, which is typically a high-yielding and clean transformation.

Synthesis Workflow

The synthesis proceeds via two well-established reactions: a Williamson ether synthesis followed by a sodium borohydride reduction.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ketone Reduction cluster_2 Purification A 2'-Hydroxyacetophenone C K2CO3, Acetone A->C Reactant B Propargyl Bromide B->C Alkylating Agent D 2'-(Prop-2-yn-1-yloxy)acetophenone C->D Product E NaBH4, Methanol D->E Substrate F 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol E->F Final Product G Aqueous Workup F->G H Column Chromatography (Silica Gel) G->H G A ¹H NMR (Proton Environments) C COSY (¹H-¹H Correlations) A->C Identifies neighboring protons D HSQC (¹H-¹³C Correlations) A->D Links protons to carbons B ¹³C NMR (Carbon Skeleton) B->D E Unambiguous Structural Assignment C->E D->E G cluster_synthesis Synthesis & Purification cluster_analysis Multi-Technique Analysis Syn Two-Step Synthesis Pur Column Chromatography Syn->Pur IR IR Spectroscopy (Functional Groups) Pur->IR Sample for Analysis GCMS GC-MS (Purity & Mol. Weight) Pur->GCMS Sample for Analysis NMR NMR (1D & 2D) (Connectivity & Structure) Pur->NMR Sample for Analysis Result Validated Structure of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol IR->Result Confirms O-H, C≡C-H GCMS->Result Confirms Purity & MW=176 NMR->Result Confirms Atom Connectivity

Sources

Foundational

An In-depth Technical Guide to 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. This document is intended for researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in leveraging the unique structural features of this molecule.

Introduction: A Molecule of Untapped Potential

1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is a fascinating, yet under-explored, organic molecule that marries the reactivity of a propargyl ether with the functionality of a secondary benzylic alcohol. This unique combination, positioned in a sterically demanding ortho-substituted aromatic framework, presents a wealth of opportunities for synthetic diversification and the development of novel chemical entities. The propargyl group serves as a versatile handle for "click" chemistry and other alkyne-based transformations, while the secondary alcohol provides a site for further functionalization or can play a crucial role in directing molecular interactions. This guide will delve into the core chemical aspects of this compound, offering a roadmap for its synthesis, characterization, and potential exploitation in various scientific domains.

Physicochemical and Spectroscopic Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₁H₁₂O₂Based on structural composition.
Molecular Weight 176.21 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low melting solidSimilar ortho-alkoxy phenylethanols are often oils or low melting solids.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH). Sparingly soluble in water.The presence of the aromatic ring and ether linkage suggests solubility in organic solvents, while the hydroxyl group may impart slight water solubility.
Boiling Point > 250 °C (at atmospheric pressure)Estimated based on related substituted phenylethanols.
Melting Point < 50 °CLikely to be a low-melting solid or an oil at room temperature.
Predicted Spectroscopic Data

The proton NMR spectrum is expected to be complex due to the ortho-substitution pattern. Key predicted chemical shifts (in CDCl₃) are:

Proton(s)Predicted Chemical Shift (ppm)MultiplicityCoupling Constant(s) (Hz)
Ar-H 6.8 - 7.4m-
CH (OH)~5.0q~6.5
O-CH ₂-C≡CH~4.7d~2.4
C≡C-H ~2.5t~2.4
CH~1.5d~6.5
OH Variable (broad s)s (broad)-

Rationale: The aromatic protons will appear in the typical downfield region. The benzylic proton of the secondary alcohol will be a quartet due to coupling with the methyl protons. The methylene protons of the propargyl group will be a doublet, coupling with the terminal alkyne proton, which in turn will appear as a triplet. The methyl protons will be a doublet, coupling with the benzylic proton. The hydroxyl proton shift is concentration and solvent dependent.

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

Carbon(s)Predicted Chemical Shift (ppm)
Ar-C 110 - 160
C (OH)~70
O-C H₂-C≡CH~56
C ≡C-H~78
C≡C -H~76
C H₃~24

Rationale: The aromatic carbons will have a range of shifts depending on their substitution. The carbon bearing the hydroxyl group will be in the typical range for secondary alcohols. The propargylic methylene carbon will be deshielded by the adjacent oxygen. The sp-hybridized carbons of the alkyne will appear in their characteristic region.

The IR spectrum will show characteristic absorption bands for the key functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (alcohol)3600 - 3200Strong, broad
C≡C-H (terminal alkyne)~3300Strong, sharp
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic)3000 - 2850Medium
C≡C (alkyne)~2120Weak to medium, sharp
C=C (aromatic)1600 - 1450Medium to strong
C-O (ether and alcohol)1250 - 1000Strong

Rationale: The broad O-H stretch is characteristic of hydrogen-bonded alcohols. The sharp C≡C-H stretch is a hallmark of terminal alkynes. The weak C≡C stretch is also indicative of the alkyne functionality. Strong C-O stretching bands will be present due to both the ether and alcohol groups.[1][2][3]

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 176. Key fragmentation patterns would likely involve:

  • Loss of a methyl group (-CH₃): leading to a fragment at m/z = 161.

  • Loss of the propargyl group (-CH₂C≡CH): resulting in a fragment at m/z = 137.

  • Alpha-cleavage adjacent to the alcohol: cleavage of the C-C bond between the benzylic carbon and the methyl group to give a fragment at m/z = 161, or cleavage of the bond to the aromatic ring.

  • Cleavage of the ether bond: generating fragments corresponding to the propargyloxy cation (m/z = 55) and the 2-(1-hydroxyethyl)phenoxide radical.[4][5][6]

Synthesis Protocol

A robust and logical synthetic route to 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol involves a two-step sequence starting from the commercially available 2'-hydroxyacetophenone. This approach ensures high yields and straightforward purification.

Synthetic Workflow

Synthesis_Workflow Start 2'-Hydroxyacetophenone Intermediate 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one Start->Intermediate Williamson Ether Synthesis (Propargyl bromide, K₂CO₃, Acetone) Product 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol Intermediate->Product Ketone Reduction (NaBH₄, MeOH) Reactivity_Profile cluster_reactions Potential Reactions Molecule 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol Propargyl Ether Secondary Alcohol Click_Chemistry Click Chemistry (CuAAC, SPAAC) Molecule:f0->Click_Chemistry Azide-Alkyne Cycloaddition Intramolecular_Cyclization Intramolecular Cyclization Molecule->Intramolecular_Cyclization Proximity-induced reactions Alcohol_Derivatization Alcohol Derivatization (Esterification, Etherification) Molecule:f1->Alcohol_Derivatization Further Functionalization

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

This guide provides a detailed analysis of the spectroscopic data for the organic compound 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. It is intended for researchers, scientists, and professionals in the field of drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the spectroscopic data for the organic compound 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the underlying principles for the interpretation of this data, and provides standardized protocols for data acquisition.

Introduction and Molecular Structure

The structural elucidation of a synthesized organic compound is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, confirm the identity of a target molecule, and assess its purity. The compound 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol possesses several key functional groups: a hydroxyl group, an ether linkage, a terminal alkyne, and a substituted aromatic ring. Each of these features will give rise to characteristic signals in different spectroscopic analyses. Understanding these spectral signatures is crucial for confirming the successful synthesis of the molecule.

The molecular structure of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is presented below.

Figure 1: Chemical structure of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons.

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is expected to show distinct signals for the aromatic protons, the methine proton of the alcohol, the methyl protons, the methylene protons of the propargyl group, the acetylenic proton, and the hydroxyl proton. The chemical shift of the hydroxyl proton can be highly variable and dependent on factors like solvent, concentration, and temperature due to hydrogen bonding.[1]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4-7.2Multiplet2HAr-H
~7.0-6.8Multiplet2HAr-H
~5.1Quartet1HCH-OH
~4.7Doublet2HO-CH₂-C≡
~2.9Singlet (broad)1HOH
~2.5Triplet1HC≡C-H
~1.5Doublet3HCH₃

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals in the spectrum.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Figure 2: ¹H NMR spectral assignments for 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Typically, proton-decoupled spectra are acquired, where each unique carbon atom appears as a single line.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The molecule has 11 carbon atoms, but due to the symmetry of the phenyl ring, some may be chemically equivalent. However, in this substituted pattern, all aromatic carbons are expected to be unique. Therefore, we anticipate 11 distinct signals in the ¹³C NMR spectrum. The chemical shifts will be characteristic of sp³ hybridized carbons (in the ethyl and propargyl groups), sp hybridized carbons (of the alkyne), and sp² hybridized carbons (of the aromatic ring).

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~155Ar-C-O
~140Ar-C-CH(OH)
~129-120Ar-C-H
~80C≡C-H
~75C≡C-H
~68CH-OH
~56O-CH₂-C≡
~25CH₃

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration or a longer acquisition time may be needed for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or equivalent) spectrometer.

  • Processing & Analysis: Process the data similarly to ¹H NMR. The chemical shifts of the resulting singlets are then correlated with the different carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Interpreting the IR Spectrum

The key functional groups in 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol will produce characteristic absorption bands. The O-H stretch of the alcohol will appear as a broad band. The C-H stretches of the aromatic ring and the aliphatic chain will be in their respective regions. The terminal alkyne is distinguished by a sharp C≡C-H stretch and a weaker C≡C stretch. The C-O stretches of the ether and alcohol will also be present in the fingerprint region.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400 (broad)O-H stretchAlcohol
~3300 (sharp)≡C-H stretchTerminal Alkyne
~3100-3000C-H stretchAromatic
~3000-2850C-H stretchAliphatic
~2120 (weak)C≡C stretchAlkyne
~1600, 1490C=C stretchAromatic Ring
~1250, 1050C-O stretchEther & Alcohol

Experimental Protocol: IR Data Acquisition (Thin Film Method)

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: Place the plates in the spectrometer and acquire the spectrum.

  • Analysis: Identify the major absorption bands and correlate them with the functional groups present in the molecule.

G cluster_workflow IR Spectroscopy Workflow start Start sample_prep Sample Preparation (Thin Film on KBr plate) start->sample_prep acquisition Data Acquisition (FT-IR Spectrometer) sample_prep->acquisition analysis Spectral Analysis (Identify Functional Groups) acquisition->analysis end End analysis->end

Figure 3: A generalized workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation.

Expertise & Experience: Interpreting the Mass Spectrum

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides clues about the structure. For 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol, common fragmentation pathways would include the loss of the methyl group, loss of the propargyl group, and cleavage of the C-C bond adjacent to the alcohol.

Molecular Weight Calculation:

  • C₁₁H₁₂O₂: (11 * 12.011) + (12 * 1.008) + (2 * 15.999) = 132.121 + 12.096 + 31.998 = 176.215 g/mol

Predicted Mass Spectrometry Data (EI-MS)

m/zInterpretation
176[M]⁺ (Molecular Ion)
161[M - CH₃]⁺
137[M - C₃H₃]⁺
133[M - CH₃CO]⁺
121[Fragment from cleavage of ether]
43[CH₃CO]⁺

Experimental Protocol: MS Data Acquisition

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).

  • Ionization: Ionize the sample using an electron beam (for EI-MS).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection and Analysis: Detect the ions and generate a mass spectrum. The molecular ion peak and the fragmentation pattern are then analyzed to confirm the structure.

G M [M]⁺ m/z = 176 F1 [M - CH₃]⁺ m/z = 161 M->F1 - •CH₃ F2 [M - C₃H₃]⁺ m/z = 137 M->F2 - •C₃H₃ F3 [M - CH₃CO]⁺ m/z = 133 M->F3 - •CH₃CO

Figure 4: Predicted major fragmentation pathways for 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol in EI-MS.

Synthesis and Purity Considerations

A plausible synthesis of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol involves the Williamson ether synthesis between 2-hydroxyacetophenone and propargyl bromide, followed by the reduction of the ketone to the corresponding alcohol.

It is important to consider potential impurities from the synthesis, such as unreacted starting materials or by-products, which could be detected in the various spectra. Chromatographic purification (e.g., column chromatography) is essential to obtain a pure sample for accurate spectroscopic analysis.[2]

References

  • Silverstein, R. M., & Bassler, G. C. (1962). Spectrometric identification of organic compounds. Journal of Chemical Education, 39(11), 546. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • NIST. (n.d.). 1-Phenoxypropan-2-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-(Propan-2-yl)phenyl)ethan-1-one. Retrieved from [Link]

Sources

Foundational

Technical Guide: Stability and Storage of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

Abstract This technical guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage conditions for 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. This molecule incor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage conditions for 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. This molecule incorporates three key functional groups that dictate its reactivity and shelf-life: a secondary benzylic alcohol, a propargyl ether, and a terminal alkyne. By dissecting the intrinsic liabilities of each functional group, this document offers evidence-based recommendations for handling and storage to ensure the compound's integrity for research and drug development applications. Detailed experimental protocols for assessing stability under forced degradation and long-term conditions are also provided to empower researchers with self-validating quality control systems.

Chemical Profile and Structural Analysis

1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is a multifunctional organic compound with a molecular weight of 190.23 g/mol and the formula C₁₂H₁₄O₂. Its utility in medicinal chemistry and organic synthesis stems from the unique combination of its constituent functional groups, which allow for diverse downstream chemical modifications.

The structural features, illustrated below, are central to understanding its stability profile.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products main 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol Oxidation Oxidation (Air, Light, Peroxides) main->Oxidation Acid Strong Acid main->Acid Base Strong Base main->Base Heat Heat main->Heat Ketone Ketone Product (Oxidation of Alcohol) Oxidation->Ketone Benzylic alcohol oxidation Phenol Phenol Product (Ether Cleavage) Acid->Phenol Ether hydrolysis Styrene Styrene Derivative (Dehydration) Acid->Styrene Alcohol dehydration Polymer Alkyne Polymer Base->Polymer Anionic polymerization Heat->Polymer Radical polymerization

Figure 2: Major potential degradation pathways under various stress conditions.

Oxidation of the Benzylic Alcohol

The secondary benzylic alcohol is the most susceptible site for oxidation. Exposure to atmospheric oxygen, particularly in the presence of light or trace metal impurities, can lead to the formation of the corresponding ketone, 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one. This process is well-documented for benzylic alcohols. [1][2][3]The resonance stabilization of the benzylic position facilitates this transformation. [1]

Peroxide Formation and Cleavage of the Propargyl Ether

Ethers, including propargyl ethers, are known to form explosive peroxides upon storage in the presence of air and light. [4]This is a significant safety and stability concern. The propargyl group itself is relatively stable, but the ether linkage can be cleaved under strong acidic conditions. [5]This acid-catalyzed hydrolysis would yield the corresponding phenol and propargyl alcohol. While generally stable in neutral and basic media, prolonged exposure to strong acids should be avoided. [5]

Reactivity of the Terminal Alkyne

The terminal alkyne presents two main stability challenges. First, terminal alkynes can undergo polymerization, which can be initiated by heat, light, or catalytic impurities. Second, the terminal proton is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases to form an acetylide anion. [6][7]While this is a useful reaction in synthesis, unintended deprotonation during storage in the presence of basic contaminants can lead to degradation or unwanted side reactions.

Recommended Storage and Handling Conditions

Based on the analysis of the compound's functional group liabilities, a multi-faceted approach to storage is required to maximize shelf-life and ensure experimental reproducibility.

Core Recommendations

The following table summarizes the recommended conditions for storing 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol.

ParameterRecommended ConditionRationale & Supporting Evidence
Temperature 2-8°C (Refrigerated)Slows down potential oxidative and polymerization reactions. Recommended for propargyl ethers to minimize peroxide formation. [8]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidation of the benzylic alcohol and peroxide formation in the ether. [9][10]
Light Amber Glass Vial / Protection from LightPrevents photolytically-driven oxidation and polymerization. Light exposure is a known degradation factor for related compounds. [9][10]
Container Tightly Sealed, Chemical-Resistant GlassPrevents contamination from moisture and air. Avoids potential reactions with plasticizers or other container materials. [9][11]
pH Environment Neutral (As supplied, solid or in aprotic solvent)Avoids acid-catalyzed ether cleavage and base-catalyzed deprotonation/polymerization of the alkyne. [5][6]
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong BasesThese substances will directly react with the compound's functional groups, leading to rapid degradation. [5][9]
Handling Procedures
  • Aliquoting: To prevent repeated freeze-thaw cycles and minimize exposure of the bulk material to air and moisture, it is highly recommended to aliquot the compound into smaller, single-use quantities upon receipt.

  • Inert Atmosphere Handling: When preparing solutions, use solvents that have been sparged with an inert gas. Handle the compound in a glove box or under a stream of argon or nitrogen.

  • Peroxide Testing: For materials stored for over a year, it is a prudent safety measure to test for the presence of peroxides before concentrating solutions to dryness. [2]

Experimental Protocols for Stability Assessment

To empirically validate the stability of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol, a forced degradation study is the industry-standard approach. This involves subjecting the compound to harsh conditions to intentionally induce and identify potential degradation products.

G cluster_stress Forced Degradation Conditions (Parallel) start Prepare Stock Solution in Acetonitrile/Water Acid Acidic (0.1 M HCl, 60°C) start->Acid Expose Aliquots Base Basic (0.1 M NaOH, 60°C) start->Base Expose Aliquots Oxidative Oxidative (3% H₂O₂, RT) start->Oxidative Expose Aliquots Thermal Thermal (80°C, Solid State) start->Thermal Expose Aliquots Photo Photolytic (ICH Q1B Light Source) start->Photo Expose Aliquots analysis Analyze Samples by HPLC-UV/MS at T=0, 2, 6, 24, 48h Acid->analysis Quench & Dilute Base->analysis Quench & Dilute Oxidative->analysis Quench & Dilute Thermal->analysis Quench & Dilute Photo->analysis Quench & Dilute end_node Identify Degradants & Determine Degradation Rate analysis->end_node

Figure 3: Experimental workflow for a forced degradation study.

Protocol: Forced Degradation Study

Objective: To identify degradation products and determine the stability profile under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol in a 50:50 mixture of acetonitrile and water.

  • Control Sample: Store an aliquot of the stock solution at 2-8°C, protected from light, to serve as the T=0 and control sample.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • At specified time points (e.g., 2, 6, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute for analysis.

    • Rationale: This tests the susceptibility of the ether linkage to acid hydrolysis and the alcohol to acid-catalyzed dehydration. [5]4. Basic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute for analysis.

    • Rationale: This assesses the stability of the terminal alkyne and the overall structure to basic conditions.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

    • Store at room temperature, protected from light.

    • Analyze at specified time points.

    • Rationale: This directly challenges the benzylic alcohol and ether functionalities, which are prone to oxidation. [9]6. Thermal Degradation:

    • Place a small amount of the solid compound in a vial and heat at 80°C in an oven.

    • At specified time points, dissolve a portion of the solid and analyze.

    • Rationale: Evaluates the potential for thermally induced polymerization or decomposition. 7. Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines.

    • Maintain a parallel control sample wrapped in aluminum foil.

    • Analyze at specified time points.

    • Rationale: Determines light sensitivity, which can drive oxidation and polymerization. [10]8. Analysis: Analyze all samples using a stability-indicating HPLC-UV method, preferably coupled with a mass spectrometer (LC-MS) to identify the mass of any degradation products. Compare the chromatograms of stressed samples to the control to calculate the percentage of degradation and identify new peaks.

Conclusion

The stability of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is governed by the interplay of its benzylic alcohol, propargyl ether, and terminal alkyne functionalities. The primary risks to its integrity are oxidation, peroxide formation, and exposure to strong acidic or basic conditions. Adherence to the recommended storage conditions—refrigeration under an inert atmosphere and protection from light—is paramount for preserving its chemical purity. For critical applications, empirical stability testing via forced degradation studies is strongly advised to ensure the quality and reliability of experimental outcomes.

References

  • Consolidated Chemical. Benzyl Alcohol – Laboratory Grade Multi-Purpose Solvent. [Link]

  • Harris, T. K., & Turner, G. J. (1999). Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. Biochemical and Biophysical Research Communications, 259(1), 220-223. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23349, Propargyl ether. [Link]

  • LookChem. BENZYL ALCOHOL. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 244, Benzyl Alcohol. [Link]

  • Wikipedia. Benzyl alcohol. [Link]

  • Crich, D., & Li, W. (2005). 2-O-Propargyl Ethers: Readily Cleavable, Minimally Intrusive Protecting Groups for β-Mannosyl Donors. Organic Letters, 7(12), 2413–2415. [Link]

  • Liu, J., et al. (2024). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules, 29(1), 1. [Link]

  • Chemistry Steps. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link]

  • Khan Academy. Preparation of alkynes. [Link]

  • Gelest. Silanes as Protecting Groups for Terminal Alkyne. [Link]

  • Ataman Kimya. 1-PHENOXY-2-PROPANOL. [Link]

  • Carl ROTH. Safety Data Sheet: 1-Propanol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16504, 1-(2-(Propan-2-yl)phenyl)ethan-1-one. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11506589, 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol. [Link]

  • Zjawiony, J. K., et al. (2001). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 1085-1092. [Link]

  • Ataman Kimya. PROP-2-YN-1-OL. [Link]

  • Kuwayama, K., et al. (2012). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. Forensic Toxicology, 30(2), 101-107. [Link]

Sources

Exploratory

1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol CAS number lookup

An In-Depth Technical Guide to 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol: Synthesis, Characterization, and Applications Abstract This technical guide provides a comprehensive overview of the chemical entity 1-[2-(Prop-2-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. While a specific CAS number for this compound is not prominently registered in major chemical databases, indicating its status as a specialized research chemical rather than a bulk commodity, its structural motifs suggest significant utility. The molecule combines a secondary benzylic alcohol with an ortho-substituted propargyl ether on a phenyl ring. This unique combination, particularly the terminal alkyne functionality, positions it as a highly valuable and versatile building block in medicinal chemistry, bioconjugation, and materials science. This guide details a logical synthetic pathway, predicts its physicochemical properties, and explores its core applications, with a focus on its role as a precursor in "click chemistry" reactions.

Introduction and Strategic Importance

1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is a synthetic organic compound whose value lies in its bifunctional nature. The secondary alcohol can undergo a variety of chemical transformations, while the propargyl group (prop-2-yn-1-yloxy) serves as a powerful and highly specific reactive handle. The terminal alkyne is the key to its utility in modern chemical synthesis, enabling its participation in the Nobel Prize-winning field of click chemistry.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the efficient and specific covalent linking of this molecule to any azide-functionalized substrate under mild, often biological, conditions.[1][2] This capability makes it an ideal scaffold for:

  • Drug Discovery: Synthesizing complex molecular architectures and libraries of potential therapeutic agents. The resulting 1,2,3-triazole ring is a known bioisostere for amide bonds and serves as a stable, aromatic linker in drug design.[3]

  • Bioconjugation: Labeling and modifying biomolecules such as peptides and proteins.[4]

  • Advanced Materials: Incorporating the molecule into polymers or onto surfaces to impart specific functionalities.[1]

This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge to synthesize, characterize, and strategically deploy this valuable chemical building block.

Synthesis and Mechanistic Rationale

A robust and logical synthesis of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol can be achieved in a two-step process starting from the commercially available precursor, 2'-hydroxyacetophenone.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Selective Ketone Reduction A 2'-Hydroxyacetophenone B 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethanone (Intermediate) A->B  Propargyl Bromide,  K₂CO₃, Acetone   C 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethanone (Intermediate) D 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol (Final Product) C->D  NaBH₄,  Methanol  

Caption: Proposed two-step synthesis workflow.

Step 1: Propargylation of 2'-Hydroxyacetophenone

The first step involves the formation of the propargyl ether via a classic Williamson ether synthesis. The phenolic hydroxyl group of 2'-hydroxyacetophenone is sufficiently acidic to be deprotonated by a mild base like potassium carbonate (K₂CO₃). The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in an Sₙ2 reaction to yield the ketone intermediate, 1-[2-(prop-2-yn-1-yloxy)phenyl]ethanone.[5][6]

Experimental Protocol: Synthesis of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethanone

  • To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous acetone (10 mL/mmol), add anhydrous potassium carbonate (2.0 eq).

  • Add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure ketone intermediate.

Step 2: Reduction of the Ketone to the Secondary Alcohol

The second step is the selective reduction of the ketone carbonyl to a secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity; it will readily reduce the ketone without affecting the alkyne or the aromatic ring. The reaction is typically performed in an alcoholic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Experimental Protocol: Synthesis of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

  • Dissolve the intermediate ketone, 1-[2-(prop-2-yn-1-yloxy)phenyl]ethanone (1.0 eq), in methanol (15 mL/mmol) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of water to decompose excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the final product, 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. Further purification can be performed by column chromatography if necessary.

Physicochemical Properties and Spectroscopic Characterization

The structural features of the molecule allow for the prediction of its key physical and spectroscopic properties.

PropertyPredicted Value / Characteristic
Appearance Colorless to pale yellow oil or low-melting solid
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate, chloroform; sparingly soluble in water
¹H NMR (CDCl₃) δ ~7.5-6.9 (m, 4H, Ar-H), δ ~5.1 (q, 1H, -CH(OH)-), δ ~4.7 (d, 2H, -O-CH₂-C≡), δ ~2.5 (t, 1H, ≡C-H), δ ~2.2 (bs, 1H, -OH), δ ~1.5 (d, 3H, -CH₃)
IR (thin film, cm⁻¹) ~3400 (br, O-H), ~3290 (s, ≡C-H), ~2120 (w, C≡C), ~1250 (s, Ar-O-C)

Core Application: A Gateway to Click Chemistry

The primary utility of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol in research and development stems from its terminal alkyne group, which is a key component for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

This reaction forms a stable, five-membered 1,2,3-triazole ring by covalently joining the alkyne with an azide-containing molecule. The reaction is highly efficient, specific, and bio-orthogonal, meaning it does not interfere with most biological functional groups, making it ideal for complex molecular synthesis and bioconjugation.[4][7]

CuAAC cluster_reactants Alkyne 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol (Terminal Alkyne) Catalyst Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) Alkyne->Catalyst Azide Organic Azide (R-N₃) Azide->Catalyst Product 1,2,3-Triazole Product Catalyst->Product Covalent Bond Formation

Caption: The CuAAC "Click Chemistry" reaction.

This powerful ligation technique enables the molecule to be used as a fundamental building block in several advanced applications:

  • Combinatorial Chemistry and Drug Discovery: Rapidly synthesize large libraries of compounds by "clicking" the molecule to a diverse set of azide-functionalized scaffolds. This approach accelerates the identification of lead compounds.

  • PROTAC Development: The click reaction is a favored method for connecting the two distinct ligands of a Proteolysis Targeting Chimera (PROTAC) with a linker, a critical step in the synthesis of these novel therapeutic agents.[2]

  • Functionalization of Biomolecules: Covalently attach the molecule to proteins, peptides, or nucleic acids that have been modified to contain an azide group, thereby introducing a new chemical entity for probing biological systems or adding therapeutic value.

Potential Biological Significance

While the specific biological activity of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is not documented, its core structure is related to phenylpropanoids. Phenylpropanoids are a large class of plant secondary metabolites known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[8][9] Furthermore, various synthetic compounds containing the propargyloxy-phenyl motif have been investigated for their potential as anti-inflammatory and cytotoxic agents.[10][11]

Therefore, it is plausible that this molecule and its derivatives could serve as a starting point for the development of novel therapeutics. The true potential lies in its use as a platform; the biological profile can be systematically modified by attaching different azide-containing fragments via click chemistry, enabling extensive Structure-Activity Relationship (SAR) studies.

Conclusion

1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol represents a strategically designed chemical tool for researchers at the forefront of chemical synthesis and drug development. Although not a common catalog item, its straightforward two-step synthesis from readily available precursors makes it highly accessible. Its defining feature, the terminal alkyne, unlocks the vast potential of click chemistry, providing a reliable and efficient method for constructing complex molecules and bioconjugates. This guide provides the necessary framework for its synthesis, characterization, and intelligent application in pioneering research endeavors.

References

  • Godoi, B., et al. (2009). Synthesis of Organochalcogen Propargyl Aryl Ethers and Their Application in the Electrophilic Cyclization Reaction: An Efficient Preparation of 3-Halo-4-Chalcogen-2H-Benzopyrans. The Journal of Organic Chemistry. Available at: [Link]

  • Kočevar, M., et al. (2019). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules. Available at: [Link]

  • Godoi, B., et al. (2009). Synthesis of Organochalcogen Propargyl Aryl Ethers and Their Application in the Electrophilic Cyclization Reaction. American Chemical Society. Available at: [Link]

  • Wang, B. (2025). Cyclization of Aryl Propargyl Ethers for the Synthesis of Chromenes and Their Derivatives. ResearchGate. Available at: [Link]

  • Thyagarajan, B. S., et al. (1967). Thermal cyclization of substituted aryl propargyl ethers. Scope of regioselectivity of the reaction in the synthesis of substituted 3-chromenes. The Journal of Organic Chemistry. Available at: [Link]

  • Li, Y., et al. (2022). Application of “Click” Chemistry in Biomedical Hydrogels. ACS Omega. Available at: [Link]

  • Cho, J. H., et al. (2022). Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. ResearchGate. Available at: [Link]

  • Le, D. A., et al. (2024). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate. Available at: [Link]

  • Nwe, K., et al. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals. Available at: [Link]

  • Wikipedia contributors. (2023). Click chemistry. Wikipedia. Available at: [Link]

  • Biopharma PEG. (2023). Click Chemistry in Biomedical Applications. Technology Networks. Available at: [Link]

  • Li, J., et al. (2022). Reactions of acetophenone derivatives. ResearchGate. Available at: [Link]

  • Düzleyen, B., et al. (2023). The Use of Click Chemisty in Drug Development Applications. DergiPark. Available at: [Link]

  • ResearchGate. (n.d.). Reaction scope studies for the formation of α-acetoxyenones from propargyl acetates. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Cu‐catalyzed asymmetric propargylic alkylation of acetophenone‐derived... ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2013). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Wang, D., et al. (2018). Single-Step Synthesis of 1,2-Cyclopentanediones by Dehydrogenative Annulation of Ethylene Glycol with Secondary Alcohols. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). Reaction between acetophenone and propargylic chloride. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-perfluoroalkyl ethanols. Google Patents.
  • de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacological Activities and Mechanisms of Natural Phenylpropanoid Glycosides. ResearchGate. Available at: [Link]

  • Galstyan, A. G. (2013). The ozonolytic synthesis of acetophenone - a by-product for the production of drugs of calming effect. Pharmaceutical Journal. Available at: [Link]

  • Suzuki, K. (1954). Studies on ethinylation reactions, II : synthesis of propargyl alcohol. The Review of Physical Chemistry of Japan. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Antiviral Activity of 1-{[2-(Phenoxy)ethoxy]methyl}uracil Derivatives. ResearchGate. Available at: [Link]

  • Ghasemzadeh, A., et al. (2021). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Molecules. Available at: [Link]

Sources

Foundational

Discovery of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

An In-Depth Technical Guide to the Synthesis and Characterization of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol This guide provides a comprehensive technical overview of the synthesis and characterization of the novel com...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

This guide provides a comprehensive technical overview of the synthesis and characterization of the novel compound, 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. This molecule holds potential interest for researchers in medicinal chemistry and materials science due to the presence of a reactive propargyl group, which can be utilized in "click chemistry" reactions for the development of more complex molecular architectures. The synthesis is approached as a logical two-step process, beginning with the O-propargylation of a commercially available starting material, followed by the selective reduction of a ketone.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is achieved through a straightforward and efficient two-step synthetic route. The strategy involves:

  • Step 1: O-propargylation of 2'-Hydroxyacetophenone. This initial step introduces the key propargyl functional group onto the phenolic oxygen of 2'-hydroxyacetophenone. This reaction is a classic Williamson ether synthesis.

  • Step 2: Reduction of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethanone. The ketone functionality of the intermediate is then selectively reduced to the corresponding secondary alcohol to yield the final target compound.

This approach is advantageous due to the ready availability of the starting materials and the generally high yields associated with these types of transformations.

Synthetic_Pathway 2-Hydroxyacetophenone 2-Hydroxyacetophenone Intermediate_Ketone 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethanone 2-Hydroxyacetophenone->Intermediate_Ketone  Step 1:  O-propargylation Propargyl_Bromide Propargyl_Bromide Propargyl_Bromide->Intermediate_Ketone Target_Molecule 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol Intermediate_Ketone->Target_Molecule  Step 2:  Reduction Reducing_Agent Reducing_Agent Reducing_Agent->Target_Molecule

Caption: A two-step synthetic pathway to the target molecule.

Experimental Protocols

Step 1: Synthesis of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethanone

This procedure details the O-propargylation of 2'-hydroxyacetophenone to yield the ketone intermediate.

Protocol:

  • To a solution of 2'-hydroxyacetophenone (1.0 eq) in acetone (20 ml), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Causality of Experimental Choices:

  • Solvent: Acetone is a suitable polar aprotic solvent for this Williamson ether synthesis, as it readily dissolves the reactants and does not interfere with the reaction mechanism.

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group, facilitating the nucleophilic attack on the propargyl bromide.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the removal of any unreacted starting materials and byproducts.

Step 2: Synthesis of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

This protocol describes the reduction of the ketone intermediate to the final alcohol product.

Protocol:

  • Dissolve the purified 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethanone (1.0 eq) in methanol (15 ml).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Continue stirring the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 20 ml).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the final product, 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality of Experimental Choices:

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent that efficiently reduces ketones to alcohols without affecting the alkyne functionality.

  • Solvent: Methanol is a protic solvent that is compatible with sodium borohydride and effectively dissolves the ketone substrate.

  • Temperature: Performing the reaction at 0 °C initially helps to control the exothermic nature of the reduction and improve selectivity.

Characterization and Data

The successful synthesis of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol would be confirmed through a combination of spectroscopic techniques. The expected data is summarized below.

Table 1: Expected Spectroscopic Data

Technique Expected Observations
¹H NMR - Appearance of a new peak corresponding to the hydroxyl proton. - A quartet for the benzylic proton (CH-OH). - A doublet for the methyl group adjacent to the alcohol. - Peaks corresponding to the propargyl group and the aromatic protons.
¹³C NMR - Appearance of a new peak in the aliphatic region corresponding to the benzylic carbon (C-OH). - Peaks corresponding to the propargyl group, aromatic carbons, and the methyl group.
FT-IR - A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol. - A sharp peak around 3300 cm⁻¹ for the terminal alkyne C-H stretch. - A peak around 2100 cm⁻¹ for the C≡C stretch.
Mass Spec - A molecular ion peak corresponding to the calculated molecular weight of the target compound.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The progress of each reaction can be monitored by TLC, allowing for real-time assessment of the conversion of starting material to product. The purification steps are standard and robust, and the final product's identity and purity can be unequivocally confirmed by the suite of characterization techniques outlined above. The expected spectroscopic data provides a clear fingerprint for the target molecule, allowing for unambiguous confirmation of its synthesis.

Validation_Workflow cluster_step1 Step 1: O-propargylation cluster_step2 Step 2: Reduction Reaction1 Reaction Setup TLC1 TLC Monitoring Reaction1->TLC1 Workup1 Workup & Purification TLC1->Workup1 Reaction2 Reaction Setup Workup1->Reaction2 TLC2 TLC Monitoring Reaction2->TLC2 Workup2 Workup & Purification TLC2->Workup2 Characterization Spectroscopic Analysis (NMR, IR, MS) Workup2->Characterization

Caption: A self-validating experimental workflow.

Conclusion

This guide provides a detailed and technically sound methodology for the synthesis of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. The described two-step process is efficient and relies on well-established chemical transformations. The inclusion of detailed protocols, the rationale behind experimental choices, and a comprehensive characterization plan ensures that researchers can confidently reproduce this synthesis and validate the identity and purity of the final compound. The availability of the terminal alkyne in the target molecule opens up possibilities for its use in various "click chemistry" applications, making it a valuable building block for the synthesis of more complex and functional molecules.

References

While no direct synthesis of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is documented in the provided search results, the protocols and principles are derived from established chemical literature on related transformations. The following references provide authoritative grounding for the described synthetic steps.

  • O-propargylation of Phenols: The synthesis of propargylated aromatic compounds is a common procedure. For an example of O-propargylation of a substituted acetophenone, see the experimental section for the synthesis of 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone in: 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. .[1]

  • Reduction of Aryl Ketones: The reduction of ketones to alcohols is a fundamental organic transformation. Sodium borohydride is a widely used reagent for this purpose. For a general discussion on the reduction of ketones, see: An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. .[2]

  • Starting Material Information (2'-Hydroxyacetophenone): The properties and commercial availability of the starting material are well-documented. 2'-Hydroxyacetophenone. .[3]

  • Williamson Ether Synthesis: The general principles of the Williamson ether synthesis, which is the basis for the O-propargylation step, are a cornerstone of organic chemistry education and practice. For an example of a similar etherification, see the synthesis of 1-{2-Hydroxy-6-[3-(pyrrol-1-yl)propoxy]phenyl}ethanone in: 1-{2-Hydroxy-6-[3-(pyrrol-1-yl)propoxy]phenyl}ethanone. .[4]

  • Characterization of Related Compounds: The characterization data for structurally similar molecules provides a reference for the expected spectroscopic signatures. For instance, the crystal structure analysis of a related propargylated compound can be found in: 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. .[5]

Sources

Exploratory

A Technical Guide to the Research Potential of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol: A Multifunctional Scaffolding Molecule

Executive Summary 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is a molecule poised at the intersection of several critical fields of chemical research. Its unique architecture, combining a terminal alkyne, a secondary benz...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is a molecule poised at the intersection of several critical fields of chemical research. Its unique architecture, combining a terminal alkyne, a secondary benzylic alcohol, and a substituted aromatic ring, presents a trifecta of reactive sites. This guide delineates the untapped research potential of this compound, positioning it as a versatile scaffold for innovation. We will explore its profound utility in bioorthogonal chemistry for creating sophisticated bioconjugates, its role as a modular building block for constructing diverse libraries in medicinal chemistry, and its applications in the bottom-up synthesis of novel functional materials. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals, providing not only the conceptual framework but also actionable, field-proven protocols to unlock the full potential of this promising chemical entity.

Molecular Profile and Synthesis

Structural Analysis and Inherent Reactivity

The significant research potential of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol stems directly from the distinct reactivity of its three primary functional domains:

  • The Terminal Alkyne: This functional group is the cornerstone of its utility in modern chemical ligation. As a terminal alkyne, it is an active participant in a suite of powerful and highly selective reactions. Most notably, it is the key component for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".[1] This reaction's high efficiency and biocompatibility have made it a staple for bioconjugation.[2] Beyond CuAAC, this group can engage in copper-free, strain-promoted cycloadditions (SPAAC), Sonogashira couplings, and Glaser-Hay homo-coupling, offering diverse pathways for carbon-carbon and carbon-heteroatom bond formation.[3][4][5] The terminal proton's acidity also allows for deprotonation to form a potent acetylide nucleophile, enabling straightforward alkylation.[6][7]

  • The Secondary Benzylic Alcohol: The hydroxyl group at the benzylic position is a versatile synthetic handle. Its position next to the aromatic ring stabilizes a potential carbocation intermediate, making it susceptible to nucleophilic substitution reactions under acidic conditions, a common strategy for introducing diverse functionalities.[8][9] This alcohol can be readily oxidized to the corresponding ketone, altering the molecule's electronic properties and providing a new site for nucleophilic attack.[10][11] Furthermore, standard esterification or etherification reactions can be employed to modify the compound's steric profile and physicochemical properties.

  • The Substituted Phenyl Ring: The aromatic core, featuring an ortho-disubstituted pattern, provides a rigid scaffold. The electron-donating nature of the propargyl ether substituent activates the ring towards electrophilic aromatic substitution, primarily at the para position relative to the ether. This allows for the introduction of additional functional groups, such as halogens or nitro groups, which can serve as handles for further synthetic transformations.[12]

Proposed Retrosynthetic Pathway

While this molecule is not extensively cataloged, a logical and efficient synthesis can be proposed based on fundamental organic chemistry principles. The strategy hinges on two key transformations: a Williamson ether synthesis to install the propargyl group, followed by the reduction of a ketone to form the secondary alcohol.

G cluster_0 Retrosynthetic Analysis Target 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol Intermediate1 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethanone Target->Intermediate1 Reduction (C=O -> C-OH) Precursor1 2'-Hydroxyacetophenone Intermediate1->Precursor1 Williamson Ether Synthesis (O-alkylation) Precursor2 Propargyl Bromide Intermediate1->Precursor2 Williamson Ether Synthesis

Caption: Retrosynthetic analysis of the target molecule.

This approach utilizes commercially available starting materials and robust, high-yielding reactions, making the scaffold readily accessible for research purposes.

Applications in Bioconjugation and Chemical Biology via "Click Chemistry"

The terminal alkyne is an ideal functional group for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes.[2][13] This makes the title compound an excellent candidate for linking to biomolecules or probes for imaging and diagnostic applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier method for conjugating alkynes with azides to form a stable 1,2,3-triazole linkage.[1][14] This reaction is exceptionally reliable and can be performed in aqueous environments, making it suitable for modifying biological macromolecules.[1] Our title compound can be "clicked" onto azide-modified proteins, nucleic acids, lipids, or small-molecule probes.

G CuAAC-Mediated Bioconjugation Workflow Molecule 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol (Alkyne Handle) Catalyst {Cu(I) Catalyst | (from CuSO₄ / Na-Ascorbate)} Molecule->Catalyst Azide Azide-Modified Biomolecule (e.g., Protein-N₃, DNA-N₃) Azide->Catalyst Product {Stable Triazole-Linked Bioconjugate} Catalyst->Product Click Reaction G Molecular Diversification Pathways cluster_alkyne Alkyne Modifications cluster_alcohol Alcohol Modifications cluster_ring Aromatic Ring Modifications Core Core Scaffold 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol A1 CuAAC (Click) (Triazoles) Core->A1 A2 Sonogashira Coupling (Aryl Alkynes) Core->A2 A3 Alkylation (Chain Extension) Core->A3 B1 Oxidation (Ketone) Core->B1 B2 Esterification (Esters/Prodrugs) Core->B2 B3 Nucleophilic Substitution (Amines, Azides, etc.) Core->B3 C1 Electrophilic Substitution (Halogenation, Nitration) Core->C1

Caption: Potential diversification points on the core scaffold.

Key Derivatization Reactions and Expected Outcomes

The table below outlines several high-impact derivatization strategies.

Modification Site Reaction Type Reagents Expected Product Class Rationale / Potential Application
Secondary Alcohol OxidationPCC, DMP, or H₂O₂/Fe catalyst [10]Acetophenone derivativeAlter electronic properties; new handle for condensation reactions.
Secondary Alcohol EsterificationAcyl chloride, PyridineBenzylic esterProdrug strategy; modify lipophilicity and cell permeability.
Secondary Alcohol Nucleophilic SubstitutionTMSN₃, HBF₄·OEt₂ [8]Benzylic azideIntroduce a new handle for click chemistry or reduction to an amine.
Terminal Alkyne Sonogashira CouplingAryl halide, Pd/Cu catalystDi-aryl alkyneExtend conjugation; create rigid linkers for protein-protein interaction inhibitors.
Terminal Alkyne Mannich ReactionFormaldehyde, Secondary aminePropargylamineIntroduce basic nitrogen center for improved solubility or receptor interaction.
Aromatic Ring BrominationN-Bromosuccinimide (NBS)Bromo-aromaticIntroduce handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Protocol 3.1: Oxidation of the Secondary Alcohol to 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethanone

This protocol uses a common and effective oxidizing agent, Dess-Martin periodinane (DMP), known for its mild conditions and high yields with secondary alcohols.

  • Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol (1.0 eq).

    • Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Reaction:

    • Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) in a 1:1 ratio.

    • Stir vigorously for 15-20 minutes until the layers are clear.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone.

  • Validation:

    • Confirm the structure of the product using ¹H NMR (disappearance of the alcohol proton and methine proton, appearance of a methyl singlet shifted downfield), ¹³C NMR (appearance of a carbonyl carbon signal ~200 ppm), and mass spectrometry.

Potential in Materials Science

The unique electronic and structural properties of the alkyne group make it a valuable component in the design and synthesis of advanced materials.

Surface Functionalization of Nanomaterials

Terminal alkynes can form stable, covalent C-Au bonds, making them an excellent alternative to thiols for the functionalization of gold surfaces, such as gold nanoparticles (AuNPs) or sensor chips. [15][16]This allows for the creation of tailored surfaces with specific chemical or biological properties.

G Workflow for AuNP Functionalization cluster_workflow Start Synthesize Citrate-Capped Gold Nanoparticles (AuNPs) Step1 Introduce Alkyne Molecule (Ligand Exchange) Start->Step1 Step2 Incubate to allow C-Au bond formation Step1->Step2 Step3 Purify by Centrifugation to remove excess ligand Step2->Step3 End Characterize Functionalized AuNPs (UV-Vis, DLS, TEM) Step3->End

Caption: Workflow for surface functionalization of gold nanoparticles.

Building Block for Conjugated Polymers

The alkyne functionality can be used in polymerization reactions. For example, homo-coupling of the terminal alkyne via Glaser-Hay conditions can produce conjugated polymers (polydiacetylenes). [4]These materials often exhibit interesting optical and electronic properties. Alternatively, the molecule can be incorporated as a pendant group onto a polymer backbone, with the alkyne serving as a handle for post-polymerization modification using click chemistry to attach other functional units. [1]This approach allows for the creation of highly functional and complex macromolecular architectures.

Conclusion and Future Outlook

1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is far more than a simple organic molecule; it is a platform for chemical innovation. The strategic placement of its reactive functional groups provides orthogonal handles for a vast array of chemical transformations. We have outlined key research directions in bioconjugation, medicinal chemistry, and materials science, complete with foundational protocols to initiate these explorations.

The future of research with this scaffold is particularly bright in the development of multifunctional molecules. For instance, one can envision a derivative where the alcohol is converted to a bioactive ester, and the alkyne is used to click the molecule onto a targeted drug delivery system, such as an antibody-drug conjugate (ADC). [17]In materials science, co-polymerization with other functional monomers could lead to novel sensory materials. The inherent modularity of this compound ensures its place as a valuable tool for chemists and biologists aiming to construct complex, functional systems with precision and efficiency.

References

  • Study.com. (n.d.). Alkyne Functional Group & Reactions | Overview & Examples. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reactions of Alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of bioorthogonal reactions with terminal alkyne- or alkene-tagged proteins for in vitro labelling. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 9: Alkylation of Terminal Alkynes. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of secondary and tertiary benzylic alcohols bearing electron-neutral and electron-withdrawing substituents. Retrieved from [Link]

  • Wikipedia. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]

  • ACS Publications. (2007). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioorthogonal reactions of terminal alkynes (A) and strained.... Retrieved from [Link]

  • PubMed Central. (n.d.). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. Retrieved from [Link]

  • PubMed Central. (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Retrieved from [Link]

  • PubMed Central. (n.d.). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Retrieved from [Link]

  • Bio-Rad. (n.d.). Bioorthogonal Chemistry - Applications in Science and Medicine. Retrieved from [Link]

  • RSC Publishing. (2014). Oxidation of primary and secondary benzylic alcohols with hydrogen peroxide and tert-butyl hydroperoxide catalyzed by a “helmet” phthalocyaninato iron complex in the absence of added organic solvent. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]

  • ACS Publications. (n.d.). Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • Conferences. (n.d.). Recent Advances in Terminal Alkyne On-Surface Chemistry: Novel reactions and unprecedented mechanism. Retrieved from [Link]

  • PubMed. (n.d.). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • MDPI. (n.d.). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Homo-coupling of terminal alkynes on a noble metal surface. Retrieved from [Link]

  • ResearchGate. (n.d.). Self-Assembled Monolayers of Terminal Alkynes on Gold. Retrieved from [Link]

  • ACS Publications. (2009). Synthesis of Azide-Alkyne Fragments for “Click” Chemical Applications. Part 2. Formation of Oligomers from Orthogonally Protected Chiral Trialkylsilylhomopropargyl Azides and Homopropargyl Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Allyl and Propargyl Ethers of Dihaloalkanols: Synthesis and Study of Them as Antimicrobial Additives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. Retrieved from [Link]

  • IUCr. (n.d.). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. Retrieved from [Link]

  • MDPI. (2021). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Phenylethanol. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity and Chemical Composition of Essential Oil from Leaves and Fruits of Zanthoxylum mantaro (J.F.Macbr.) J.F.Macbr. Retrieved from [Link]

  • Functional Food Science. (2023). Selected potential pharmaceutical and medical benefits of phenolic compounds: Recent advances. Retrieved from [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

  • NIST WebBook. (n.d.). Phenylethyl Alcohol. Retrieved from [Link]

  • ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. Retrieved from [Link]

  • PubMed. (2008). Identification of conformational structures of 2-phenylethanol and its singly hydrated complex by mass selective high-resolution spectroscopy and ab initio calculations. Retrieved from [Link]

  • PubMed. (2021). Pharmacological Effects and Potential Clinical Usefulness of Polyphenols in Benign Prostatic Hyperplasia. Retrieved from [Link]

  • BMRB. (n.d.). 2-phenylethanol (C8H10O). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. Retrieved from [Link]

  • PubMed Central. (n.d.). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for Bioconjugation with 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

Abstract Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a foundational technology in modern drug development, diagnostics, and materials science.[1][2][3] Among the most pow...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a foundational technology in modern drug development, diagnostics, and materials science.[1][2][3] Among the most powerful strategies for creating these constructs is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][5] This application note provides a comprehensive, field-proven protocol for the use of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol, a molecule featuring a terminal alkyne functional group, in bioconjugation. We detail a robust methodology for conjugating this molecule to an azide-modified protein, covering reaction principles, step-by-step experimental procedures, purification, and characterization. The causality behind each experimental choice is explained to empower researchers to adapt this protocol for their specific applications, ensuring high efficiency, reproducibility, and integrity of the final bioconjugate.

Principle of the Method: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and specific method for covalently linking a terminal alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[4][6][7] This reaction's bio-orthogonality—meaning its components react selectively with each other without interfering with native biological functional groups—makes it ideal for complex biological environments.[8]

The core components of the protocol are:

  • Alkyne Source: 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol.

  • Azide Source: A biomolecule (e.g., protein, peptide, or nucleic acid) pre-functionalized with an azide group.

  • Catalyst: A source of Copper(I) (Cu⁺). This is the active catalytic species. In practice, a Copper(II) salt like copper(II) sulfate (CuSO₄) is used in combination with a reducing agent.[7]

  • Reducing Agent: Sodium ascorbate is widely used to reduce Cu(II) to the active Cu(I) state in situ and to regenerate the catalyst throughout the reaction.[6][7]

  • Accelerating Ligand: A water-soluble copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is critical. Its function is twofold: it stabilizes the Cu(I) oxidation state, preventing catalyst disproportionation, and it accelerates the reaction kinetics significantly.[6][7] Crucially, the ligand also protects the target biomolecule from damage by reactive oxygen species (ROS) that can be generated during the redox cycling of copper.[6][9]

CuAAC_Mechanism Figure 1: CuAAC Reaction Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne Alkyne-Molecule (1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol) Reaction Bioconjugation (Click Reaction) Alkyne->Reaction Azide Azide-Biomolecule (e.g., Protein-N₃) Azide->Reaction CuSO4 CuSO₄ (Cu²⁺ Source) CuI Cu¹⁺-Ligand Complex (Active Catalyst) CuSO4->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI Ligand THPTA Ligand Ligand->CuI Stabilization CuI->Reaction Catalyzes Product Triazole-Linked Bioconjugate Reaction->Product

Caption: Figure 1: CuAAC Reaction Workflow

Materials and Reagents

ReagentRecommended GradeSupplier ExamplePurpose
1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol≥95% PurityCustom Synthesis/VendorAlkyne-containing small molecule
Azide-Modified Protein (e.g., BSA-Azide)Bioconjugation GradeCommercial VendorBiomolecule to be labeled
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS Reagent, ≥98%Sigma-AldrichSource of copper catalyst
Sodium L-AscorbateACS Reagent, ≥99%Sigma-AldrichReducing agent to generate and maintain Cu(I)
THPTA LigandBioconjugation GradeCommercial VendorCu(I) stabilizing and reaction accelerating ligand
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-AldrichSolvent for stock solution of the alkyne-molecule
Phosphate-Buffered Saline (PBS), 10XMolecular Biology GradeThermo Fisher ScientificReaction buffer
Deionized Water (ddH₂O)18.2 MΩ·cmIn-houseSolvent for buffers and aqueous stock solutions
PD-10 Desalting Columns (Sephadex G-25)-CytivaFor purification via Size Exclusion Chromatography (SEC)
SDS-PAGE Gels and Reagents-Bio-RadFor analysis of conjugation

Experimental Protocols

This protocol is designed for a trial reaction at a ~1 mg scale of an azide-modified protein (assuming a molecular weight of ~66 kDa, like Bovine Serum Albumin - BSA).

Part A: Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for reproducible results. Prepare fresh on the day of the experiment.

Stock SolutionConcentrationSolventNotes
1. Alkyne-Molecule50 mMAnhydrous DMSOMay require gentle warming to fully dissolve.
2. Azide-Modified Protein (Protein-N₃)10 mg/mL1X PBS, pH 7.4Store on ice.
3. Copper(II) Sulfate (CuSO₄)100 mMDeionized H₂OSolution will be light blue.
4. THPTA Ligand500 mMDeionized H₂O
5. Sodium Ascorbate (Na-Asc)1 MDeionized H₂OPrepare immediately before use as it can oxidize in solution.
Part B: Step-by-Step Bioconjugation (CuAAC)

The order of addition is important to ensure the catalytic system is properly formed before initiating the reaction.

  • Prepare the Biomolecule: In a 1.5 mL microcentrifuge tube, add 100 µL of the 10 mg/mL Protein-N₃ stock solution (1 mg of protein). Add 350 µL of 1X PBS buffer for a total volume of 450 µL.

  • Add the Alkyne-Molecule: Add 5 µL of the 50 mM alkyne-molecule stock solution. This corresponds to a ~15-fold molar excess over the protein. Vortex gently to mix.

  • Prepare the Catalyst Premix: In a separate tube, prepare the catalyst solution. This step is crucial. Mix 2.5 µL of 100 mM CuSO₄ with 2.5 µL of 500 mM THPTA ligand (a 5:1 ligand-to-copper ratio).[6][7] Let this mixture stand for 2-3 minutes to allow the complex to form.

  • Add Catalyst Premix: Add the 5 µL of the catalyst premix to the protein/alkyne mixture. The final copper concentration will be approximately 0.5 mM.

  • Initiate the Reaction: Add 25 µL of freshly prepared 1 M Sodium Ascorbate to the reaction tube. The final concentration of ascorbate will be ~50 mM.

  • Incubate: Gently mix the reaction by inverting the tube. Incubate at room temperature (20-25°C) for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C, but the incubation time may need to be extended overnight.

Workflow Figure 2: Experimental Workflow A 1. Prepare Protein-N₃ in Buffer B 2. Add Alkyne-Molecule A->B D 4. Add Catalyst Premix to Protein/Alkyne B->D C 3. Prepare Catalyst Premix (CuSO₄ + Ligand) C->D E 5. Initiate with Sodium Ascorbate D->E F 6. Incubate (1-2h, RT) E->F G 7. Purify Bioconjugate (Size Exclusion Chromatography) F->G H 8. Analyze Product (SDS-PAGE, HPLC, MS) G->H

Caption: Figure 2: Experimental Workflow

Part C: Purification of the Bioconjugate

Purification is essential to remove the catalyst, excess small molecules, and unreacted reagents, which could interfere with downstream applications.[10] Size Exclusion Chromatography (SEC) is a gentle and effective method.

  • Column Equilibration: Equilibrate a PD-10 desalting column with 25 mL of 1X PBS, pH 7.4, according to the manufacturer's instructions.

  • Load Sample: Carefully load the entire ~500 µL reaction mixture onto the top of the equilibrated column.

  • Elution: Elute the bioconjugate with 1X PBS. The protein conjugate, being larger, will elute first, while smaller molecules like excess alkyne, copper, and ascorbate will be retained and elute later. Collect fractions (e.g., 0.5 mL fractions) and measure the protein concentration (e.g., using a NanoDrop at 280 nm) to identify the protein-containing peak.

  • Pool and Store: Pool the protein-containing fractions. The purified bioconjugate is now ready for characterization or use. Store at 4°C for short-term use or at -80°C for long-term storage.

Part D: Characterization of the Bioconjugate

Characterization confirms the success and purity of the conjugation.[11][12]

  • SDS-PAGE Analysis: Compare the purified bioconjugate with the starting azide-modified protein. A successful conjugation will result in a slight upward shift in the molecular weight of the protein band, corresponding to the mass of the attached small molecule.

  • HPLC Analysis: Analytical SEC-HPLC can be used to assess the purity and aggregation state of the bioconjugate. A single, sharp peak is indicative of a pure, non-aggregated product.

  • Mass Spectrometry (ESI-MS or MALDI-MS): This provides definitive confirmation of conjugation. The mass spectrum of the bioconjugate will show an increase in mass corresponding to the molecular weight of the 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol molecule (204.24 Da) for each successful conjugation event.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency 1. Inactive Sodium Ascorbate solution.2. Insufficient molar excess of alkyne.3. Inefficient azide labeling of the biomolecule.1. Always prepare Sodium Ascorbate solution fresh.2. Increase the molar excess of the alkyne-molecule to 20-50 fold.3. Verify the degree of azide labeling on the starting biomolecule.
Protein Precipitation 1. High concentration of DMSO.2. Copper-mediated protein aggregation/oxidation.1. Ensure the final DMSO concentration does not exceed 5% (v/v).2. Ensure the 5:1 ligand-to-copper ratio is maintained. Consider adding a scavenger like aminoguanidine.[9]
Broad Peak in HPLC Protein aggregation or heterogeneity of the conjugate.1. Optimize reaction conditions (lower temperature, shorter time).2. Improve purification to isolate specific species if necessary (e.g., using ion exchange chromatography).[10]

Alternative Copper-Free Approach: SPAAC

For applications where copper is cytotoxic or interferes with protein function, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative.[][14] This reaction does not require a metal catalyst.[][15] To use this chemistry, the reactive roles must be inverted:

  • The biomolecule would be functionalized with a strained alkyne (e.g., a DBCO or BCN moiety).

  • The small molecule, 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol, would need to be synthesized with an azide group in place of the terminal alkyne.

The reaction then proceeds by simply mixing the two components in a suitable buffer and incubating. While often slower than CuAAC, SPAAC's biocompatibility makes it the method of choice for in-vivo studies.[14][16]

Conclusion

1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is a versatile chemical tool for bioconjugation due to its terminal alkyne functionality. The CuAAC protocol detailed in this note provides a reliable and efficient method for its covalent attachment to azide-modified biomolecules. By carefully controlling the reaction components, particularly the use of a protective copper ligand, researchers can achieve high yields of well-defined bioconjugates. The provided guidelines for purification, characterization, and troubleshooting serve as a complete system to support the successful implementation of this powerful chemical strategy in drug discovery and biomedical research.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids. Current Opinion in Biotechnology, 30, 47-53. [Link]

  • Bioconjugate Pro. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Bioconjugate Pro. [Link]

  • Hermanson, G. T. (2013). Chemistry of Bioconjugates: Synthesis, Characterization, and Biomedical Applications. John Wiley & Sons. [Link]

  • St. Amant, A. H., & Van Kessel, A. T. (2021). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols. [Link]

  • Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • CellMosaic. Bioconjugate Analysis & Purification. CellMosaic. [Link]

  • Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone. [Link]

  • Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. [Link]

  • Simon, M., et al. (2020). Current approaches for the purification of antibody–drug conjugates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(11), 129699. [Link]

  • Wikipedia. Bioconjugation. Wikipedia. [Link]

  • Pejrone, C. A., et al. (2017). Utilization of alkyne bioconjugations to modulate protein function. Methods and Applications in Fluorescence, 5(4), 044004. [Link]

  • ResearchGate. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. [Link]

  • Single Use Support. (2023). Bioconjugation simply explained. Single Use Support. [Link]

  • Du, L., et al. (2017). Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Bioconjugate Chemistry, 28(4), 933-937. [Link]

  • Rossin, R., et al. (2013). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Molecular Pharmaceutics, 10(9), 3394-3402. [Link]

  • Mackenzie, D. A., et al. (2015). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 13(28), 7639-7643. [Link]

Sources

Application

Application Notes and Protocols: 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol as a Versatile Building Block for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of selectively eliminating disease-causing...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1] The rational design of these heterobifunctional molecules, which consist of a target-binding ligand and an E3 ligase-recruiting ligand connected by a chemical linker, is crucial for their efficacy.[2][3] The linker itself is a critical determinant of a PROTAC's biological activity and physicochemical properties.[4] This document provides a detailed guide to the synthesis and application of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol , a versatile building block for the construction of PROTACs. This building block incorporates a terminal alkyne handle, enabling its facile conjugation to other molecular components via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[5] Furthermore, the secondary alcohol provides a key point of attachment, while the phenyl scaffold can impart a degree of rigidity to the subsequent linker, a feature that is increasingly recognized as important in optimizing ternary complex formation.[6]

Introduction: The Strategic Importance of Linker Design in PROTACs

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[7] While the selection of high-affinity ligands for the POI and the E3 ligase is paramount, the linker that tethers them is far from a passive spacer.[8] The linker's length, composition, and conformational flexibility profoundly influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of protein degradation.[4]

The building block, 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol, offers several strategic advantages for PROTAC linker design:

  • Terminal Alkyne for "Click" Chemistry: The propargyl group provides a terminal alkyne that serves as a highly efficient handle for CuAAC reactions. This allows for the modular and high-yield assembly of PROTACs from two smaller, azide- and alkyne-functionalized precursors.[5]

  • Secondary Alcohol as an Attachment Point: The secondary alcohol can be readily derivatized, for instance, by etherification or esterification, to connect to either the POI ligand or the E3 ligase ligand.

  • Aromatic Scaffold for Tunable Rigidity: The phenyl ring introduces a degree of conformational constraint to the linker, which can be beneficial in pre-organizing the PROTAC for optimal binding to both the POI and the E3 ligase.[6]

Synthesis and Characterization of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

The synthesis of the title building block is a two-step process commencing from the commercially available 2,4-dihydroxyacetophenone.

Step 1: Regioselective Alkylation of 2,4-dihydroxyacetophenone

The first step involves the regioselective O-alkylation of 2,4-dihydroxyacetophenone with propargyl bromide to yield 1-[2-hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. While traditional methods for this transformation can suffer from low yields and the formation of side products, a cesium bicarbonate-mediated approach in acetonitrile has been shown to provide the desired product with high regioselectivity.[9]

Protocol 1: Synthesis of 1-[2-hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone

  • Materials:

    • 2,4-dihydroxyacetophenone

    • Propargyl bromide (80% solution in toluene)

    • Cesium bicarbonate (CsHCO₃)

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask, add 2,4-dihydroxyacetophenone (1.0 eq), cesium bicarbonate (1.5 eq), and anhydrous acetonitrile to achieve a concentration of approximately 0.1 M.

    • Stir the suspension at room temperature for 10 minutes.

    • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 80 °C and stir under a reflux condenser for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-[2-hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone as a solid.

  • Characterization Data for 1-[2-hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone:

    • The crystal structure of this compound has been reported, confirming its molecular geometry. In the solid state, there is an intramolecular O—H⋯O hydrogen bond. The propyne group is nearly linear and almost coplanar with the benzene ring.[10]

ParameterValueReference
Molecular FormulaC₁₁H₁₀O₃[10]
Molecular Weight190.19 g/mol [10]
AppearanceColorless crystals[10]
Step 2: Reduction of the Ketone to a Secondary Alcohol

The second step is the reduction of the ketone functionality in 1-[2-hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone to the corresponding secondary alcohol, 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation.

Protocol 2: Synthesis of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

  • Materials:

    • 1-[2-hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH), anhydrous

    • Dichloromethane (DCM)

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

  • Procedure:

    • Dissolve 1-[2-hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone (1.0 eq) in anhydrous methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

    • Acidify the mixture to pH ~5-6 with 1 M HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. The product can be further purified by column chromatography if necessary.

  • Expected Characterization:

    • ¹H NMR: The spectrum is expected to show the disappearance of the methyl ketone singlet and the appearance of a quartet for the benzylic proton and a doublet for the new methyl group. The chemical shift of the hydroxyl proton can be variable and may appear as a broad singlet.[11]

    • ¹³C NMR: The spectrum should show the conversion of the ketone carbonyl carbon signal (around 200 ppm) to a carbinol carbon signal (around 65-75 ppm).

    • Mass Spectrometry: The mass spectrum should confirm the expected molecular weight of the product.

Application in PROTAC Synthesis: A Modular Approach

The synthesized 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is a versatile building block for the modular synthesis of PROTACs. The general strategy involves the separate functionalization of the POI ligand and the E3 ligase ligand, followed by their conjugation to the building block.

Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_poi POI Ligand Functionalization cluster_e3 E3 Ligase Ligand Functionalization cluster_conjugation Final PROTAC Assembly poi_ligand POI Ligand (with handle, e.g., -OH, -NH2) azide_poi Azide-functionalized POI Ligand poi_ligand->azide_poi Azidation final_protac Final PROTAC (Crude) azide_poi->final_protac e3_ligand E3 Ligase Ligand (e.g., VHL or CRBN ligand) e3_linker E3 Ligand-Linker (Alkyne-functionalized) e3_ligand->e3_linker Coupling e3_linker->final_protac CuAAC 'Click' Chemistry building_block 1-[2-(Prop-2-yn-1-yloxy)- phenyl]ethan-1-ol building_block->e3_linker purified_protac Purified PROTAC final_protac->purified_protac Purification (e.g., HPLC)

Caption: Modular workflow for PROTAC synthesis.

Protocol 3: Exemplar PROTAC Synthesis using CuAAC

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-functionalized POI ligand with the alkyne-containing E3 ligase-linker fragment.

  • Materials:

    • Azide-functionalized POI ligand (1.0 eq)

    • Alkyne-functionalized E3 ligase-linker fragment (from Protocol 2 derivatization, 1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • tert-Butanol (t-BuOH)

    • Deionized water

    • Dimethyl sulfoxide (DMSO)

    • Preparative HPLC system

  • Procedure:

    • Dissolve the azide-functionalized POI ligand and the alkyne-functionalized E3 ligase-linker fragment in a mixture of t-BuOH and water (e.g., 1:1 v/v) or DMSO.

    • Prepare a fresh aqueous solution of sodium ascorbate.

    • Prepare a separate aqueous solution of CuSO₄·5H₂O.

    • To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., EtOAc or DCM).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude PROTAC by preparative reverse-phase HPLC to obtain the final product.

Self-Validating Systems and Quality Control

Ensuring the identity and purity of the building block and the final PROTAC is critical for reproducible biological results.

  • For the Building Block:

    • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and the absence of starting materials or major impurities.

    • Mass Spectrometry (MS): Verifies the molecular weight.

    • Purity Assessment (HPLC): Quantifies the purity of the final compound.

  • For the Final PROTAC:

    • LC-MS: The primary tool for monitoring the reaction and confirming the molecular weight of the final product.

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.

    • NMR Spectroscopy (¹H, ¹⁹F if applicable): Confirms the structure of the final PROTAC, although spectra of large PROTAC molecules can be complex.

    • Analytical HPLC: To determine the final purity of the PROTAC, which should typically be >95% for biological assays.

Conclusion

1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is a valuable and versatile building block for the synthesis of PROTACs. Its straightforward two-step synthesis from commercially available starting materials, coupled with the strategic placement of a terminal alkyne and a secondary alcohol, provides a robust platform for the construction of diverse PROTAC libraries. The modular approach enabled by the "click" chemistry handle facilitates the rapid optimization of linker length and composition, which is a critical step in the development of potent and selective protein degraders. The protocols and guidelines presented herein are intended to empower researchers in the field of targeted protein degradation to leverage this building block in their drug discovery efforts.

References

  • He, H., et al. (2018). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. National Institutes of Health. [Link]

  • Taft, F., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

  • PubChem. (n.d.). 1-(2-(Propan-2-yl)phenyl)ethan-1-one. PubChem. [Link]

  • Selvarani, V., et al. (2014). 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. National Institutes of Health. [Link]

  • Vinaya, et al. (2021). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. International Union of Crystallography. [Link]

  • Taft, F., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health. [Link]

  • Pradeep, M. M. J., & G, S. (2015). Selectivity Engineering of Phase Transfer Catalyzed Alkylation of 2′-Hydroxyacetophenone: Enhancement in Rates and Selectivity by Creation of a Third Liquid Phase. ResearchGate. [Link]

  • Kim, K., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. National Institutes of Health. [Link]

  • Beilstein Journals. (2015). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journals. [Link]

  • Tang, W., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. National Institutes of Health. [Link]

  • Al-Hadedi, A. A. M., & Al-Azzawi, A. M. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. [Link]

  • Google Patents. (n.d.). Proteolysis targeting chimeric molecules (protacs) with functional handles and uses thereof.
  • Semantic Scholar. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar. [Link]

  • National Institutes of Health. (2023). Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. National Institutes of Health. [Link]

  • Park, S., et al. (2022). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. National Institutes of Health. [Link]

  • PubChem. (n.d.). 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol. PubChem. [Link]

  • Yang, L., et al. (2011). 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. National Institutes of Health. [Link]

  • Google Patents. (n.d.). Compositions and methods for targeted degradation of proteins in a plant cell.
  • National Institutes of Health. (2012). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. National Institutes of Health. [Link]

  • Chemistry Stack Exchange. (2017). Prop-2-yn-1-ol NMR spectrum differences. Chemistry Stack Exchange. [Link]

  • National Institutes of Health. (n.d.). 2-(2-(Propyn-2-yloxy)ethoxy)ethanol. PubChem. [Link]

  • PubMed. (2003). 1-[2-(2-hydroxyalkyl)phenyl]ethanone: A New Photoremovable Protecting Group for Carboxylic Acids. PubMed. [Link]

  • Lemmerer, A., & Michael, J. P. (2012). 1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone. PubMed Central. [Link]

  • Organic Chemistry Data. (n.d.). NMR Gallery Indexed by NMR Spin Systems. Organic Chemistry Data. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

Sources

Method

Application Notes &amp; Protocols: Derivatization of the Hydroxyl Group of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

Authored by Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the secondary hydroxyl group of 1-[2-(prop-2-yn-1-yloxy)p...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the secondary hydroxyl group of 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol. This molecule possesses three key functional groups: a secondary benzylic alcohol, a propargyl ether, and an aromatic ring. The strategic modification of the hydroxyl group is crucial for applications in drug discovery, particularly in the synthesis of bioconjugates, prodrugs, and complex molecular probes. This document outlines three primary derivatization strategies—esterification, silylation, and etherification—with a focus on chemoselectivity, reaction mechanisms, and practical execution for researchers in organic synthesis and medicinal chemistry.

Introduction and Strategic Overview

The compound 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol is a versatile building block. Its secondary alcohol is a prime site for modification to alter physicochemical properties such as solubility, stability, and bioavailability. The propargyl group serves as a valuable handle for "click chemistry" reactions, enabling covalent linkage to other molecules.[1] The challenge in derivatizing this molecule lies in achieving high chemoselectivity for the hydroxyl group while preserving the integrity of the propargyl ether and the aromatic system.[2]

This guide details robust protocols that address this challenge, explaining the rationale behind the choice of reagents and conditions to ensure high yields and purity.

Chemoselectivity Considerations

The primary goal is the selective transformation of the secondary hydroxyl group. The propargyl ether is generally stable under neutral and basic conditions but can be susceptible to cleavage under strongly acidic conditions.[3][4] Therefore, reactions are designed to be mild and avoid harsh acidic environments. The terminal alkyne is relatively unreactive under the conditions described but serves as a key functionality for subsequent conjugation reactions.

Experimental Workflows & Protocols

The following diagram outlines the general workflow for the derivatization of the starting material into three common classes of derivatives.

G cluster_start Starting Material cluster_methods Derivatization Methods cluster_products Products SM 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol Ester Esterification SM->Ester  Acyl Chloride,  Base Silyl Silylation SM->Silyl  Silyl Chloride,  Base Ether Etherification SM->Ether  NaH,  Alkyl Halide Ester_P Ester Derivative Ester->Ester_P Silyl_P Silyl Ether Derivative Silyl->Silyl_P Ether_P Ether Derivative Ether->Ether_P

Caption: General workflow for derivatization.

Protocol 1: Esterification via Acyl Chloride

Esterification is a fundamental transformation that converts the hydroxyl group into an ester, which can modulate a compound's biological activity or serve as a prodrug moiety. The use of an acyl chloride with a base is a highly efficient method.[5][6]

Mechanism Insight: The reaction proceeds via nucleophilic acyl substitution. A non-nucleophilic base like triethylamine (TEA) is used to scavenge the HCl byproduct. 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to dramatically accelerate the reaction, especially for sterically hindered secondary alcohols.[7][8] DMAP acts as a potent nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.[9][10]

G cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products SM Alcohol (R-OH) Mix Combine in DCM, 0°C to RT SM->Mix AC Acetyl Chloride AC->Mix Base TEA / DMAP (cat.) Base->Mix Ester Ester Product (R-OAc) Mix->Ester Salt TEA·HCl Salt Mix->Salt

Caption: Esterification reaction workflow.

Detailed Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Addition of Base: Add triethylamine (TEA) (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylation: Add the desired acyl chloride (e.g., acetyl chloride, 1.2 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Protocol 2: Silylation for Hydroxyl Protection

Silylation converts the alcohol into a silyl ether, a common strategy to protect the hydroxyl group during subsequent synthetic steps. tert-Butyldimethylsilyl (TBS) ethers are particularly useful due to their stability under a wide range of conditions and their selective removal with fluoride sources.[11][12]

Mechanism Insight: The reaction is a nucleophilic substitution at the silicon atom.[11] Imidazole is commonly used as a base, which also acts as a catalyst by forming a highly reactive silylimidazolium intermediate.[13][14] This intermediate is then attacked by the alcohol to form the silyl ether.

Detailed Step-by-Step Protocol:

  • Preparation: To a flame-dried flask under an inert atmosphere, add the starting alcohol (1.0 equiv).

  • Dissolution: Dissolve the alcohol in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M).

  • Reagent Addition: Add imidazole (2.5 equiv) and tert-butyldimethylsilyl chloride (TBSCl) (1.2 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Separate the layers and extract the aqueous phase three times with diethyl ether.

  • Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMF and imidazole.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil by flash column chromatography to afford the pure TBS-protected ether.

Protocol 3: Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for forming ethers.[15] It involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by an Sₙ2 reaction with an alkyl halide.[16][17] This method is ideal for introducing small alkyl groups.

Mechanism Insight: This is a two-step process. First, a strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the secondary alcohol, forming a sodium alkoxide and hydrogen gas.[18] The resulting alkoxide then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 fashion.[19] Use of secondary or tertiary alkyl halides is disfavored as they can lead to elimination side-products.[15]

Detailed Step-by-Step Protocol:

  • Preparation: To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.5 equiv).

  • Washing NaH: Wash the NaH with anhydrous hexane to remove the mineral oil, and carefully decant the hexane.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

  • Alcohol Addition: Dissolve the starting alcohol (1.0 equiv) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Alkyl Halide Addition: Cool the mixture back to 0 °C and add the alkyl halide (e.g., methyl iodide, 1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extraction: Dilute the mixture with diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether.

  • Washing: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Comparative Summary of Derivatization Methods
Method Reagents Typical Conditions Advantages Limitations
Esterification Acyl Chloride, TEA, DMAP (cat.)DCM, 0 °C to RT, 2-4 hFast, high-yielding, wide variety of esters possible.[20]Acyl chlorides are moisture-sensitive; byproduct (HCl) must be neutralized.
Silylation TBSCl, ImidazoleDMF, RT, 12-16 hForms a stable protecting group, mild conditions, high yield.[21]Longer reaction times; silyl ethers can be labile to acid.[11]
Etherification NaH, Alkyl HalideTHF, 0 °C to RT, 12-18 hForms very stable C-O bond; useful for permanent modification.Requires strictly anhydrous conditions; limited to unhindered alkyl halides (methyl or primary) to avoid elimination.[15]
Conclusion

The derivatization of the hydroxyl group on 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol can be achieved with high efficiency and chemoselectivity using established synthetic methods. The choice of derivatization strategy—esterification, silylation, or etherification—should be guided by the desired properties of the final product and the synthetic route planned. The protocols provided herein offer reliable and reproducible methods for researchers in drug development and chemical biology, enabling the synthesis of novel conjugates and molecular probes.

References
  • Vertex AI Search. (n.d.). 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation.
  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • ChemHelper. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection).
  • Suzhou Highfine Biotech. (n.d.). Application of Efficient Catalyst DMAP.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Benchchem. (n.d.). Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • BYJU'S. (n.d.). Esterification.
  • Marin-Luna, M., Patschinski, P., & Zipse, H. (2018). Substituent Effects in the Silylation of Secondary Alcohols: A Mechanistic Study. Chemistry (Weinheim an der Bergstrasse, Germany), 24(56), 15052–15058. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ResearchGate. (n.d.). Proposed activation of silyl chloride by imidazole-based nucleophiles...
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
  • ResearchGate. (n.d.). Direct conversion of benzylic alcohol 1 a into secondary alcohols...
  • ResearchGate. (n.d.). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11.
  • PubMed Central. (n.d.). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes.
  • PubMed Central. (n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • Chemistry Steps. (n.d.). Esters to Alcohols.
  • ChemicalBook. (n.d.). 1-PHENYL-2-PROPYN-1-OL synthesis.
  • Chemistry LibreTexts. (2023, August 29). Derivatization.
  • PubMed Central. (n.d.). An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality.
  • ResearchGate. (n.d.). Mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • ResearchGate. (n.d.). Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase.
  • National Institutes of Health. (n.d.). 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone.
  • Royal Society of Chemistry. (2023, June 12). Chemoselective derivatisation and ultrahigh resolution mass spectrometry for the determination of hydroxyl functional groups within complex bio-oils.
  • PubMed. (n.d.). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide.
  • International Union of Crystallography. (n.d.). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one.
  • Wikipedia. (n.d.). Ether cleavage.
  • ResearchGate. (n.d.). Mechanism of imidazole catalysis in the curing of epoxy resins.
  • ResearchGate. (n.d.). (PDF) Imidazole Catalysis.
  • PubMed. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
  • ResearchGate. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
  • ResearchGate. (n.d.). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg.
  • ACS Publications. (2023, November 2). Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[10]pyrrole Cavitands as Ligands. Inorganic Chemistry.

  • PubMed Central. (n.d.). 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone.
  • OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry.
  • ChemicalBook. (n.d.). 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL.

Sources

Application

Application Notes and Protocols: Polymer Functionalization with 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

< Abstract This technical guide provides a comprehensive overview and detailed protocols for the functionalization of polymers using 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. This unique reagent incorporates a terminal...

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the functionalization of polymers using 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. This unique reagent incorporates a terminal alkyne for efficient "click" chemistry conjugation and a strategically placed hydroxyl group adjacent to an ether linkage, which can act as a latent acid-labile cleavage site. This dual functionality makes it an invaluable tool for researchers in drug delivery, biomaterials science, and advanced materials development. We will delve into the underlying chemical principles, provide step-by-step protocols for polymer modification, and discuss characterization techniques to validate the functionalization.

Introduction: The Critical Role of Polymer Functionalization

The ability to precisely modify the chemical structure of polymers is a cornerstone of modern materials science and biomedical engineering.[1][2] Functional polymers, which possess reactive groups along their backbone or at chain ends, are instrumental in the design of sophisticated materials for a myriad of applications, including drug delivery, tissue engineering, and diagnostics.[1][3][4] Among the various functionalization strategies, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and versatile tool.[5][6][7] Its high efficiency, selectivity, and mild reaction conditions make it ideal for modifying complex polymer architectures without compromising their integrity.[6][8]

The reagent at the heart of this guide, 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol, offers a compelling combination of features. The terminal alkyne group serves as a handle for CuAAC reactions, allowing for the covalent attachment of azide-modified molecules, such as drugs, targeting ligands, or imaging agents.[9] Furthermore, the benzylic ether linkage introduces the potential for acid-labile cleavage.[][11] This is particularly advantageous in drug delivery systems, where the acidic microenvironment of tumors or endosomal compartments can trigger the release of a conjugated payload.[][12][13]

The Reagent: 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

Structural Features and Reactivity

The unique structure of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol underpins its utility.

  • Terminal Alkyne: The propargyl ether moiety provides a readily accessible terminal alkyne for CuAAC reactions. This reaction forms a stable triazole linkage.[14]

  • Acid-Labile Linker Potential: The ether linkage is positioned at a benzylic and tertiary position, making it susceptible to cleavage under acidic conditions.[][11] This pH-sensitive behavior is highly desirable for controlled release applications.[15][]

  • Hydroxyl Group: The secondary alcohol can be used for further chemical modifications if desired, adding another layer of versatility to this molecule.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be taken when handling 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol and its precursors.

Hazard Precautionary Measures
Eye Irritation Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.[17][18]
Skin Contact Wear appropriate protective gloves. If skin contact occurs, wash the affected area with soap and water.[18][19]
Inhalation Work in a well-ventilated area or use a fume hood to avoid inhaling vapors.[20]
Flammability Keep away from open flames and other ignition sources.[20]

Always consult the material safety data sheet (MSDS) for the specific reagent before use.[17][18][20]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the functionalization of an azide-modified polymer with 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol via CuAAC. Poly(ethylene glycol) (PEG) is used as a model polymer due to its biocompatibility and widespread use in biomedical applications.

Materials and Equipment
  • Azide-terminated PEG (PEG-N₃)

  • 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • N,N-Dimethylformamide (DMF)

  • Dialysis tubing (appropriate molecular weight cutoff)

  • Magnetic stirrer and stir bars

  • Schlenk flask or round-bottom flask with a rubber septum

  • Nitrogen or argon source

  • Standard laboratory glassware

  • Lyophilizer (freeze-dryer)

Protocol: CuAAC Functionalization of PEG-N₃

This protocol is designed for a 1 gram scale reaction. Adjustments may be necessary for different scales.

Step 1: Dissolution of Reagents

  • In a Schlenk flask, dissolve 1 gram of PEG-N₃ in 20 mL of DMF.

  • In a separate vial, dissolve a 1.5 molar excess of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol relative to the PEG-N₃ in 5 mL of DMF.

  • Prepare a stock solution of copper(II) sulfate pentahydrate (0.1 M in deionized water).

  • Prepare a fresh stock solution of sodium ascorbate (0.5 M in deionized water).

Rationale: Using a slight excess of the alkyne-containing molecule helps to drive the reaction to completion. Freshly prepared sodium ascorbate is crucial as it acts as a reducing agent to generate the active Cu(I) catalyst in situ.[14]

Step 2: Reaction Setup and Execution

  • Degas the PEG-N₃ solution by bubbling with nitrogen or argon for 20-30 minutes to remove dissolved oxygen, which can interfere with the Cu(I) catalyst.

  • Add the solution of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol to the PEG-N₃ solution via syringe.

  • Sequentially add the sodium ascorbate solution (to a final concentration of 0.2 molar equivalents relative to the alkyne) and then the copper(II) sulfate solution (to a final concentration of 0.1 molar equivalents relative to the alkyne) to the reaction mixture.

  • Stir the reaction mixture under a nitrogen or argon atmosphere at room temperature for 24 hours.

Rationale: The sequential addition of the reducing agent and then the copper source ensures the rapid generation of the active catalyst. The reaction is performed under an inert atmosphere to prevent oxidation of the Cu(I) catalyst.

Step 3: Purification

  • Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cutoff.

  • Dialyze against deionized water for 48-72 hours, changing the water every 6-8 hours to remove unreacted small molecules, copper catalyst, and DMF.

  • Freeze the purified polymer solution and lyophilize to obtain the functionalized polymer as a white, fluffy solid.

Rationale: Dialysis is an effective method for purifying polymers by separating them from low molecular weight impurities based on size.

Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification & Isolation dissolve_peg Dissolve PEG-N₃ in DMF dissolve_alkyne Dissolve Alkyne Reagent in DMF degas Degas PEG-N₃ solution (N₂ or Ar) dissolve_alkyne->degas add_alkyne Add Alkyne Solution degas->add_alkyne add_reagents Add Sodium Ascorbate & CuSO₄ add_alkyne->add_reagents react Stir at RT for 24h under Inert Atmosphere add_reagents->react dialysis Dialysis against DI Water (48-72h) react->dialysis lyophilize Lyophilization dialysis->lyophilize product Obtain Purified Functionalized Polymer lyophilize->product

Caption: Experimental workflow for polymer functionalization.

Characterization of the Functionalized Polymer

Thorough characterization is essential to confirm the successful functionalization of the polymer. A combination of spectroscopic techniques is recommended.[21][22]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for identifying the presence and absence of key functional groups.[21][23]

Functional Group Characteristic Peak (cm⁻¹) Status in Functionalized Polymer
Azide (N₃)~2100Disappearance or significant reduction
Alkyne (C≡C-H)~3300 (stretch), ~2120 (stretch)Disappearance or significant reduction
Triazole Ring~1650-1500 (C=C, C=N stretches)Appearance
Hydroxyl (O-H)Broad, ~3400Present
Ether (C-O-C)~1100Present
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used to quantify the degree of functionalization.[21][24][25]

  • ¹H NMR: The disappearance of the characteristic alkyne proton peak (around 2.5-3.0 ppm) and the azide-adjacent methylene protons, along with the appearance of a new peak for the triazole proton (around 7.5-8.0 ppm), confirms the cycloaddition reaction. The aromatic and ethoxy protons from the 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol moiety will also be present.

  • ¹³C NMR: The disappearance of the alkyne carbons and the appearance of new signals corresponding to the triazole ring carbons provide further evidence of successful conjugation.

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight and molecular weight distribution of the polymer. A slight increase in molecular weight after functionalization is expected. Importantly, the polydispersity index (PDI) should remain narrow, indicating that no significant chain degradation or cross-linking has occurred during the reaction.[21]

Applications in Drug Development and Beyond

The unique properties of polymers functionalized with 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol open up a wide range of applications.

pH-Responsive Drug Delivery

The acid-labile nature of the linker makes these polymers excellent candidates for targeted drug delivery to tumors.[][11][12] The lower pH of the tumor microenvironment or within cancer cell lysosomes can trigger the cleavage of the linker and the release of the conjugated drug, enhancing therapeutic efficacy while minimizing systemic toxicity.[][13][26]

G cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Microenvironment (Acidic pH) stable_conjugate Polymer-Linker-Drug (Stable) cleavage Linker Cleavage stable_conjugate->cleavage Accumulation in Tumor drug_release Drug Release cleavage->drug_release

Caption: pH-triggered drug release mechanism.

Bioconjugation and Biomaterials

These functionalized polymers can be used to immobilize proteins, peptides, or other biomolecules to create advanced biomaterials for tissue engineering, biosensing, or as coatings for medical devices.[1][27] The ability to attach bioactive molecules to a polymer scaffold allows for the creation of materials that can actively interact with biological systems.

Development of Smart Materials

The pH-responsive nature of the linker can be exploited to create "smart" materials that change their properties in response to environmental stimuli.[2] This could include hydrogels that degrade and release their contents at a specific pH or surfaces that alter their hydrophilicity.

Conclusion

The functionalization of polymers with 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol represents a powerful and versatile strategy for the development of advanced materials. The combination of a "clickable" alkyne handle and a latent acid-labile linker provides researchers with a robust tool for creating sophisticated polymer architectures with tailored properties. The protocols and characterization methods outlined in this guide offer a solid foundation for the successful implementation of this chemistry in a variety of research and development settings, particularly in the fields of drug delivery and biomaterials science.

References

  • Darcy & Roy Press. The Use of Click Chemistry in Polymer Synthesis and Modifications. Published February 27, 2024. Available from: [Link]

  • RSC Publishing. The emerging applications of click chemistry reactions in the modification of industrial polymers. Available from: [Link]

  • Labcont. Acid-labile linkers: Significance and symbolism. Published July 31, 2025. Available from: [Link]

  • Creative Biogene. Cleavable Linkers for Oligonucleotide Conjugation. Available from: [Link]

  • YouTube. Why Use Click Chemistry For Efficient Polymer Functionalization? Published November 13, 2025. Available from: [Link]

  • ACS Publications. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Published December 2, 2024. Available from: [Link]

  • PubMed. Cleavable linkers in antibody-drug conjugates. Published August 12, 2019. Available from: [Link]

  • Royal Society of Chemistry. Acid-labile Linkers | Chemical Linkers in Antibody–Drug Conjugates (ADCs). Published December 22, 2021. Available from: [Link]

  • University of Cambridge. Cleavable linkers in antibody–drug conjugates. Available from: [Link]

  • National Institutes of Health. Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers. Published March 22, 2021. Available from: [Link]

  • Creative Biolabs. Acid-labile Linkers. Available from: [Link]

  • PubMed Central. Click Chemistry in Polymersome Technology. Published June 6, 2024. Available from: [Link]

  • ResearchGate. Polymer Functionalization by Free Radical Addition to Alkynes. Available from: [Link]

  • RSC Publishing. A versatile acid-labile linker for antibody–drug conjugates. Available from: [Link]

  • ResearchGate. Strategy for the synthesis of alkyne-functionalized step-growth polymers and their post-functionalization by CuAAC. Available from: [Link]

  • ACS Publications. Developing Advanced Functional Polymers for Biomedical Applications. Published February 10, 2020. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of alkyne-functionalized amphiphilic polysiloxane polymers and formation of nanoemulsions conjugated with bioactive molecules by click reactions. Available from: [Link]

  • YouTube. Functional polymers for energy, sensing and biomedical applications. Published November 8, 2024. Available from: [Link]

  • Oxford Academic. Conjugated polymers developed from alkynes. Available from: [Link]

  • baseclick GmbH. Protocols. Available from: [Link]

  • PubMed Central. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Available from: [Link]

  • Savvy Science Publisher. Click Chemistry Approaches for the Synthesis and Functionalization of Macromolecules. Published November 19, 2021. Available from: [Link]

  • MDPI. Peptide Conjugation via CuAAC 'Click' Chemistry. Available from: [Link]

  • ACS Publications. Synthesis and Characterization of Polyethylenimine-Based Urea-Containing Polymers and Their Application as Thermal Latent Curing Agents for One-Component Epoxy Resins. Published January 16, 2026. Available from: [Link]

  • ResearchGate. IR and NMR characterization of polymer: comparison of (a) IR spectra,... Available from: [Link]

  • MDPI. Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. Available from: [Link]

  • Angene Chemical. Safety Data Sheet. Published May 1, 2021. Available from: [Link]

  • National Institutes of Health. 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. Available from: [Link]

  • Ataman Kimya. PROP-2-YN-1-OL. Available from: [Link]

  • Geneflow. SAFETY DATA SHEET. Published August 14, 2015. Available from: [Link]

  • ResearchGate. Strategies of 1-(2-ethynyl-phenyl)-prop-2-yn-1-ol. Available from: [Link]

  • PubMed Central. 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. Available from: [Link]

Sources

Method

Application Notes and Protocols for 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol in Materials Science

Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the potential applications of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol in materials s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the potential applications of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol in materials science. While direct literature on this specific molecule is nascent, its constituent functional groups—a terminal alkyne (propargyl ether), a secondary alcohol, and a phenyl ether scaffold—offer a versatile platform for the synthesis and modification of advanced materials. This guide will explore its utility as a monomer for high-performance polymers, a surface modification agent for nanoparticles and other substrates, and a building block in "click" chemistry for the development of functional materials. Detailed, field-proven protocols, adapted from established methodologies for analogous compounds, are provided to enable researchers to harness the potential of this promising molecule.

Introduction: A Molecule of Untapped Potential

1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is a multifunctional organic compound with significant potential in the realm of materials science. Its unique architecture, combining a reactive terminal alkyne with a nucleophilic hydroxyl group on a stable phenyl ether backbone, makes it a highly attractive building block for a new generation of materials.

The key to its versatility lies in its functional groups:

  • Terminal Alkyne (Propargyl Ether): This group is a cornerstone of modern materials synthesis. It can participate in a variety of powerful chemical transformations, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click" reaction.[1][2] This allows for the efficient and specific covalent linking of the molecule to other azide-functionalized materials. Furthermore, terminal alkynes can directly interact with and functionalize the surfaces of metallic nanoparticles, such as gold and ruthenium.[3][4] The propargyl ether linkage itself can also undergo thermal rearrangement and cross-linking at elevated temperatures to form highly stable polymer networks.[5][6][7]

  • Secondary Alcohol (-OH): The hydroxyl group provides a reactive site for esterification and etherification reactions, enabling the molecule to be incorporated into polyester and polyether chains. It can also serve as an initiator for ring-opening polymerizations.[8] This group enhances the molecule's polarity and potential for hydrogen bonding, which can influence the solubility and intermolecular interactions of resulting materials.

  • Phenyl Ether Scaffold: This aromatic core imparts thermal stability and rigidity to materials derived from the molecule.

This guide will provide detailed protocols for leveraging these functionalities in three key areas: polymer synthesis, surface modification of nanoparticles, and the construction of functional materials via click chemistry.

Potential Application I: Monomer for High-Performance Polymers

The presence of both a polymerizable alkyne group and a reactive hydroxyl group makes 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol an excellent candidate for the synthesis of advanced polymers.

Thermosetting Resins via Thermal Cross-linking

Polymers functionalized with propargyl ether groups can be thermally cured to produce highly cross-linked networks.[5][7] These thermosets are known for their exceptional thermal stability, high glass transition temperatures (Tg), and excellent mechanical properties, making them suitable for applications in microelectronics and aerospace.[6][7]

Protocol 1: Synthesis and Thermal Curing of a Polyester Incorporating 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

This protocol describes a two-step process: first, the synthesis of a linear polyester with pendant alkyne groups via polycondensation, and second, the thermal curing of this prepolymer into a cross-linked thermoset.

Step 1: Synthesis of Alkyne-Functionalized Polyester Prepolymer

  • Reactant Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, combine 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol (1 equivalent), a diacid chloride such as sebacoyl chloride (0.95 equivalents to favor hydroxyl end-groups), and a non-reactive solvent like toluene.

  • Polycondensation: Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by observing the evolution of HCl gas (which can be trapped).

  • Purification: After 4-6 hours, cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent such as methanol. Filter the polymer and dry it under vacuum.

  • Characterization: The resulting prepolymer should be characterized by:

    • FTIR Spectroscopy: To confirm the presence of ester linkages and the preservation of the alkyne C≡C-H bond.

    • ¹H NMR Spectroscopy: To verify the polymer structure and estimate the degree of polymerization.

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

Step 2: Thermal Curing

  • Sample Preparation: Cast a film of the synthesized prepolymer onto a suitable substrate or press it into a pellet.

  • Curing: Place the sample in a programmable oven or a differential scanning calorimeter (DSC). Heat the sample under a nitrogen atmosphere using a ramp profile (e.g., 10°C/min) to a temperature above the exothermic curing peak observed in the DSC thermogram (typically 200-280°C).[7] Hold at this temperature for 1-2 hours to ensure complete cross-linking.

  • Characterization of Cured Polymer:

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and char yield.[5]

    • Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) and storage modulus.[6]

Data Summary Table: Expected Properties of Cured Polyester

PropertyExpected ValueRationale
Glass Transition Temp. (Tg) > 300 °CHigh cross-link density from alkyne groups.[7]
5% Weight Loss Temp. (TGA) > 450 °CAromatic backbone and stable cross-linked network.[5]
Char Yield at 1000 °C (N₂) > 60%High aromatic content contributes to char formation.[6]
Solubility InsolubleCross-linked network structure.

Workflow for Thermoset Synthesis

G cluster_0 Step 1: Prepolymer Synthesis cluster_1 Step 2: Thermal Curing A 1. Reactants: - 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol - Diacid Chloride - Toluene B 2. Polycondensation (Reflux, N₂) A->B C 3. Purification (Precipitation in Methanol) B->C D 4. Characterization (FTIR, NMR, GPC) C->D E 1. Sample Preparation (Film Casting) D->E Alkyne-Functionalized Polyester Prepolymer F 2. Curing (Heat > 200°C, N₂) E->F G 3. Characterization (TGA, DMA) F->G

Caption: Workflow for synthesizing and curing an alkyne-functionalized polyester.

Potential Application II: Surface Modification of Nanoparticles

The terminal alkyne group of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol provides a robust anchor for the functionalization of various nanoparticle surfaces. This can be achieved either through direct chemisorption onto metal surfaces or via "click" chemistry onto azide-modified nanoparticles.[3][9][10]

Direct Functionalization of Gold Nanoparticles (AuNPs)

Recent studies have demonstrated that terminal alkynes can act as effective ligands for the surface functionalization of gold nanoparticles, offering advantages in stability and simplicity over traditional thiol-based methods.[3][11][12]

Protocol 2: Direct Surface Functionalization of Gold Nanoparticles

This protocol details the procedure for stabilizing and functionalizing citrate-reduced gold nanoparticles with 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol.

  • Synthesis of AuNPs (Citrate Reduction): Prepare a colloidal solution of AuNPs (e.g., 20-40 nm diameter) using a standard citrate reduction method (e.g., Turkevich method).

  • Ligand Solution Preparation: Prepare a dilute solution of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol in a water-miscible solvent like ethanol (e.g., 1 mM).

  • Functionalization Reaction: To the vigorously stirred AuNP solution, add the ligand solution dropwise. The final concentration of the alkyne compound should be in the micromolar range to achieve sufficient conjugation without causing aggregation.[3]

  • Incubation: Allow the mixture to react for at least 30 minutes at room temperature.[3]

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant containing excess ligand and resuspend the nanoparticles in deionized water. Repeat this washing step twice.

  • Characterization:

    • UV-Vis Spectroscopy: To monitor the surface plasmon resonance (SPR) peak. A slight red-shift is expected upon successful functionalization.

    • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the colloidal stability of the functionalized AuNPs.

    • Zeta Potential Measurement: To determine the surface charge of the nanoparticles.

    • FTIR or Raman Spectroscopy: To confirm the presence of the alkyne and other characteristic functional groups on the nanoparticle surface.

"Click" Chemistry on Azide-Functionalized Silica Nanoparticles

For surfaces that do not directly bind alkynes, such as silica, a two-step approach is necessary. First, the surface is functionalized with azide groups, and then 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is "clicked" onto the surface.[10]

Reaction Scheme: CuAAC on Silica Nanoparticle Surface

G cluster_0 cluster_1 cluster_2 A Si-OH B Si-O-Si(OMe)₂(CH₂)₃-N₃ A->B + APTES-N₃ D Si-O-Si(OMe)₂(CH₂)₃-Triazole-Linked Molecule B->D + Cu(I) catalyst (e.g., CuSO₄/NaAsc) C 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol C->D + Cu(I) catalyst (e.g., CuSO₄/NaAsc)

Caption: "Click" functionalization of a silica surface.

Potential Application III: Building Block for Functional Materials via Click Chemistry

The true power of the terminal alkyne lies in its utility in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for creating complex, well-defined materials.[2][13]

Protocol 3: Synthesis of a Functional Bio-conjugate (Hypothetical)

This protocol outlines the conjugation of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol to an azide-functionalized polyethylene glycol (PEG-N₃) chain, a common strategy for creating biocompatible materials.

  • Reactant Preparation: In a vial, dissolve azide-terminated PEG (PEG-N₃, 1 equivalent) and 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol (1.1 equivalents) in a suitable solvent system, such as a mixture of water and tert-butanol.

  • Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 equivalents) and sodium ascorbate (0.1 equivalents) in water.

  • "Click" Reaction: Add the catalyst solution to the reactant solution. Stir the mixture at room temperature. The reaction is often complete within a few hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or by FTIR spectroscopy, observing the disappearance of the characteristic azide peak (~2100 cm⁻¹).

  • Purification: Purify the resulting conjugate by dialysis against deionized water to remove the copper catalyst and unreacted starting materials. Lyophilize the dialyzed solution to obtain the pure product.

  • Characterization:

    • ¹H NMR Spectroscopy: To confirm the formation of the triazole ring and the successful conjugation.

    • FTIR Spectroscopy: To verify the disappearance of the azide peak and the presence of the new functional groups.

    • Mass Spectrometry (MALDI-TOF): To confirm the molecular weight of the conjugate.

Conclusion and Future Outlook

1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is a molecule with significant, yet largely unexplored, potential in materials science. Its trifunctional nature allows it to serve as a versatile building block for a diverse range of materials, from high-temperature thermosets to precisely functionalized nanoparticles and biocompatible polymers. The protocols outlined in this guide, based on robust and well-established chemical principles, provide a solid foundation for researchers to begin investigating and innovating with this promising compound. Future work could explore its use in creating advanced drug delivery systems, novel sensor platforms, and next-generation composite materials. The simplicity and efficiency of the reactions involving its key functional groups position it as a valuable tool for the materials scientists of today and tomorrow.

References

  • Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. ACS Applied Materials & Interfaces. [URL: https://pubs.acs.org/doi/10.1021/acsami.4c12063][3][11][12]

  • 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/substance/387827][14]

  • 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL | 7218-43-1. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7113815.htm][15]

  • Propargyl ether-functionalized poly(m-phenylene): a new precursor for the preparation of polymers with high modulus and high Tg. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra01515d][5][7]

  • Click Chemistry and Material Selection for in Situ Fabrication of Hydrogels in Tissue Engineering Applications. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.biomac.7b01882][13]

  • 1-(2-(Propan-2-yl)phenyl)ethan-1-one | C11H14O | CID 16504. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16504][16]

  • Click Chemistry in Biomaterials Science. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/materials-science-and-engineering/bioelectronics/click-chemistry]

  • Heat-Resistant Polymer Networks Prepared from Processable Resveratrol-Based Propargyl Ether Monomers. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsapm.2c01931][6]

  • Synthesis of 2‐(2‐(2‐(pyren‐1‐ylmethoxy)ethoxy)ethoxy)ethan‐1‐ol. ResearchGate. [URL: https://www.researchgate.net/figure/A-Synthesis-of-2-2-2-pyren-1-ylmethoxy-ethoxy-ethoxy-ethan-1-ol-B_fig1_319483324][8]

  • Alkyne-Functionalized Ruthenium Nanoparticles: Impact of Metal–Ligand Interfacial Bonding Interactions on the Selective Hydrog. Shaowei Chen Lab. [URL: https://chen.chemistry.ucsc.edu/wp-content/uploads/2018/12/264-ACSCatal.8b03531.pdf][4]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. [URL: https://www.mdpi.com/2079-4991/13/21/2870][17]

  • PROP-2-YN-1-OL. Ataman Kimya. [URL: https://www.ataman-kimya.com/prop-2-yn-1-ol_u2151]

  • Click chemistry. Wikipedia. [URL: https://en.wikipedia.org/wiki/Click_chemistry][1]

  • Sequential Co-Click Reactions with Poly(glycidyl propargyl ether) toward Single-Ion Conducting Electrolytes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.macromol.9b00713][18]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/click-chemistry.shtm][2]

  • Process for producing optically active (-)-2-halo-1-(substituted phenyl)ethanol and (-)-substituted styrene oxide. Google Patents. [URL: https://patents.google.com/patent/EP0493617A1/en][19]

  • Magnetic Nanoparticles with On-Site Azide and Alkyne Functionalized Polymer Coating in a Single Step through a Solvothermal Process. MDPI. [URL: https://www.mdpi.com/1996-1944/14/21/6668][9]

  • 4-(Prop-2-yn-1-yloxy)benzaldehyde. ResearchGate. [URL: https://www.researchgate.net/publication/235431633_4-Prop-2-yn-1-yloxybenzaldehyde][20]

  • Gold nanoparticles 30 nm diameter, Alkyne functionalized, 1 ML, OD 50, in water. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/928135]

  • Advances in click chemistry for silica-based material construction. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra09623a][10]

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c00918][21]

  • 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. IUCr. [URL: https://journals.iucr.org/e/issues/2021/04/00/gz2138/index.html][22]

  • Selective Electrocatalytic Degradation of Ether-Containing Polymers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38063065/][23]

Sources

Application

Application Notes and Protocols for 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol in Drug Discovery and Development

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol . While sp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol . While specific biological data on this molecule is not extensively documented in publicly available literature, its structural features—a terminal alkyne, a secondary alcohol, and a substituted phenyl ring—present significant opportunities in modern drug discovery. This guide outlines its synthesis, characterization, and, most critically, its application as a versatile building block in fragment-based lead discovery (FBLD) and the generation of novel compound libraries via "click chemistry." The protocols provided are grounded in established, robust chemical and biological methodologies.

Introduction: Unlocking Potential through Chemical Architecture

The compound 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is a bifunctional chemical scaffold. Its utility in a drug discovery context is derived from two key features:

  • The Propargyl Group (Terminal Alkyne): This functional group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1][2][3] The terminal alkyne allows for the covalent ligation of this molecule to other molecular fragments containing an azide group, rapidly generating a diverse library of 1,2,3-triazole-containing compounds.[4] The resulting triazole ring is a bioisostere for amide bonds and is metabolically stable, making it a highly desirable feature in drug candidates.[4]

  • The Phenyl Ethan-1-ol Moiety: This part of the molecule provides a three-dimensional vector for exploring chemical space. The secondary alcohol can act as a hydrogen bond donor or acceptor and serves as a further point for chemical elaboration to probe structure-activity relationships (SAR). The aromatic ring can engage in various non-covalent interactions with biological targets, including pi-stacking and hydrophobic interactions.

Given these features, 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is an ideal candidate for fragment-based screening campaigns and as a foundational scaffold for building focused compound libraries.

Synthesis and Characterization Protocol

The synthesis of the title compound can be readily achieved from commercially available starting materials. The following protocol describes a standard two-step synthesis.

Protocol 2.1: Synthesis of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethanone

This step involves the Williamson ether synthesis to couple propargyl bromide with 2'-hydroxyacetophenone.

Materials:

  • 2'-Hydroxyacetophenone

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-[2-(prop-2-yn-1-yloxy)phenyl]ethanone as a pure compound.[5]

Protocol 2.2: Reduction to 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

This step involves the reduction of the ketone to a secondary alcohol.

Materials:

  • 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol, anhydrous

  • Deionized water

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 1-[2-(prop-2-yn-1-yloxy)phenyl]ethanone (1.0 eq) in anhydrous methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. Further purification can be achieved by column chromatography if necessary.

Table 1: Expected Analytical Data
AnalysisExpected Result
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
¹H NMR (CDCl₃) Peaks corresponding to aromatic, methine (CH-OH), methylene (O-CH₂), and terminal alkyne protons.
¹³C NMR (CDCl₃) Peaks for aromatic carbons, carbinol carbon, methylene carbon, and alkyne carbons.
Mass Spec (ESI+) [M+H]⁺ at m/z 177.09, [M+Na]⁺ at m/z 199.07

Application in Lead Discovery: A Click Chemistry Approach

The primary application of this molecule is as a versatile building block for creating novel chemical entities through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Workflow for Library Synthesis

G cluster_0 Preparation cluster_1 Click Chemistry Reaction cluster_2 Output cluster_3 Downstream Applications A 1-[2-(Prop-2-yn-1-yloxy) phenyl]ethan-1-ol (Alkyne Scaffold) C CuAAC Reaction [CuSO4, Na-Ascorbate] A->C B Azide Building Block Library (R-N3) B->C D Novel Triazole Library (Diverse R-groups) C->D Formation of 1,4-disubstituted triazole E High-Throughput Screening D->E F SAR Studies E->F G Lead Optimization F->G

Caption: Workflow for generating a compound library.

Protocol 3.1: General Procedure for CuAAC "Click" Reaction

Materials:

  • 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol (1.0 eq)

  • Azide compound of interest (R-N₃, 1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Solvent system (e.g., t-BuOH/H₂O 1:1 or DMF)

Procedure:

  • In a vial, dissolve 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol and the azide compound in the chosen solvent system.

  • In a separate vial, prepare fresh solutions of copper(II) sulfate and sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole product by column chromatography or preparative HPLC.

Causality and Trustworthiness: This protocol uses sodium ascorbate to reduce Cu(II) to the catalytically active Cu(I) species in situ. This is a standard, highly reliable method that avoids the need to handle unstable Cu(I) salts directly. The reaction is typically high-yielding and produces minimal byproducts, making purification straightforward and ensuring the integrity of the final compounds.

Biological Evaluation of Synthesized Compounds

Once a library of triazole derivatives is synthesized, they must be evaluated for biological activity. The choice of assay depends on the therapeutic target of interest. Below are two representative protocols.

Protocol 4.1: Cell Viability Assay (MTT Assay)

This assay assesses the general cytotoxicity of the newly synthesized compounds against a cancer cell line (e.g., HeLa, A549).

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM media with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized triazole compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

  • Prepare serial dilutions of the test compounds in culture media. The final DMSO concentration should not exceed 0.5%.

  • Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 4.2: Kinase Inhibition Assay (Generic)

Many signaling pathways are regulated by kinases, making them a common drug target. This protocol describes a generic, luminescence-based kinase assay (e.g., Kinase-Glo®).

G cluster_1 Kinase Reaction cluster_2 Detection A Kinase Enzyme E Incubation A->E B Kinase Substrate B->E C ATP C->E D Test Compound (Potential Inhibitor) D->E Inhibition? F Add Kinase-Glo® Reagent E->F Depletes ATP G Measure Luminescence F->G Light α [ATP]remaining

Caption: Principle of a luminescence kinase assay.

Procedure:

  • Add kinase buffer, the kinase enzyme, and the specific substrate to the wells of a 384-well plate.

  • Add the synthesized test compounds at various concentrations (typically a 10-point dose-response curve). Include positive (known inhibitor) and negative (DMSO) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of remaining ATP by adding a luminescence-based detection reagent (e.g., Kinase-Glo®).

  • Measure the luminescence signal on a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

  • Plot the luminescence signal against the compound concentration to determine the IC₅₀ value.

Data Interpretation and Future Directions

The initial screening will yield "hits"—compounds that exhibit activity in the chosen assays. For example, compounds with low IC₅₀ values in the kinase assay would be considered for further investigation.

Next Steps:

  • SAR Analysis: Correlate the chemical structures of the active compounds with their biological activity to understand which "R" groups from the azide library contribute positively or negatively.

  • Lead Optimization: Synthesize a second-generation library based on the initial SAR to improve potency and selectivity.

  • Mechanism of Action Studies: For promising hits, conduct further studies to confirm their mechanism of action and target engagement in a cellular context.

  • ADME/Tox Profiling: Evaluate the absorption, distribution, metabolism, excretion, and toxicity properties of the most promising lead compounds.

By leveraging the modularity afforded by click chemistry and the unique scaffold of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol, researchers can rapidly explore vast chemical space and accelerate the identification of novel drug candidates.

References

  • PubChem. 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol. National Center for Biotechnology Information. [Link]

  • Li, J., et al. (2013). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. Chemical Society Reviews, 42(18), 7564-7583. [Link]

  • Müller, P., et al. (1995). Process for the preparation of propargyl ethers.
  • Chen, J., et al. (2023). Advances in click chemistry for drug discovery and development. Expert Opinion on Drug Discovery, 18(9), 975-989. [Link]

  • Negi, J. S., et al. (2021). Biological Activity and Chemical Composition of Essential Oil from Leaves and Fruits of Zanthoxylum mantaro. Molecules, 26(16), 4933. [Link]

  • Rossi, E., et al. (2024). Investigating chemical diversity: o-propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. Organic & Biomolecular Chemistry. [Link]

  • Senn, M., et al. (2009). Process for the Synthesis of Mandipropamid and Derivatives Thereof.
  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

  • Lab Manager. (2024). Innovative Click Chemistry Method Revolutionizes Drug Development. [Link]

  • ChemBeo. 2-(2-Prop-2-ynoxyethoxy)ethanol: Properties and Applications of a Versatile PEG Linker. [Link]

  • Bera, K. (2023). A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry. LinkedIn. [Link]

  • Szymański, P., et al. (2022). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Molecules, 27(11), 3456. [Link]

  • Zhang, Y., et al. (2012). 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2873. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

Welcome to the technical support guide for 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this molecule. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to solve purification hurdles effectively.

Introduction: Understanding the Molecule and Its Challenges

1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is a bifunctional molecule containing a secondary alcohol and a propargyl ether. Its synthesis typically involves a two-step sequence:

  • Williamson Ether Synthesis: Reaction of 2'-hydroxyacetophenone with a propargyl halide (e.g., propargyl bromide) to form the ether linkage.[1][2]

  • Reduction: Subsequent reduction of the ketone to the secondary alcohol using a reducing agent like sodium borohydride.

The primary purification challenges arise from the similar polarities of the product and starting materials, potential side reactions during the ether synthesis, and the compound's inherent stability characteristics.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Question 1: My crude NMR shows a significant amount of unreacted 2'-hydroxyacetophenone. How can I efficiently remove it before chromatography?

Answer:

This is a very common issue. The most effective method to remove the acidic phenolic starting material is through a liquid-liquid acid-base extraction.[3][4] The phenol group of 2'-hydroxyacetophenone is significantly more acidic than the secondary alcohol of your product. This difference in acidity is the key to separation.

Causality: A moderately strong aqueous base (like 1M NaOH) will deprotonate the phenolic hydroxyl group, forming a water-soluble sodium phenoxide salt. Your product, a secondary alcohol, is not acidic enough to be deprotonated by NaOH and will remain in the organic layer.[4][5]

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Base Wash: Add an equal volume of 1M Sodium Hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the deprotonated 2'-hydroxyacetophenone.

  • Repeat: Repeat the base wash (Step 2 & 3) one more time to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual NaOH and water.[5]

  • Drying & Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

This procedure will provide a significantly cleaner crude product, making the subsequent chromatographic purification much more efficient.

Question 2: I'm observing alkene byproducts and/or C-alkylation. What causes this and how can it be avoided?

Answer:

These impurities stem from the Williamson ether synthesis step and are classic examples of competing side reactions.

  • Alkene Formation: The alkoxide (phenoxide in this case) is a strong base. If it attacks a proton on the carbon adjacent to the halide on the propargyl group, it can induce an E2 elimination reaction, forming allene. This is more likely at higher temperatures.[6]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen (O-alkylation, desired) and the aromatic ring, typically at the ortho position (C-alkylation, undesired).[6]

Strategies for Minimization:

StrategyRationale
Control Temperature Keep the reaction temperature as low as feasible (e.g., 50-60 °C) to favor the SN2 substitution pathway over elimination, which has a higher activation energy.[1][6]
Choice of Base Use a milder base if possible, such as potassium carbonate (K₂CO₃), which is often sufficient for phenols and less likely to promote elimination than stronger bases like NaH.[6]
Solvent Selection Use polar aprotic solvents like DMF or acetonitrile. These solvents solvate the cation but leave the anion nucleophile relatively free, promoting the desired O-alkylation over C-alkylation.[1][6]
Question 3: My product appears to be decomposing or streaking badly on my silica gel column. What are my options?

Answer:

This indicates an instability of your compound on the stationary phase. Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive functional groups. Both secondary alcohols and propargyl ethers can be susceptible to acid-catalyzed side reactions.

Troubleshooting Workflow for Chromatography:

G start Product streaking or decomposing on silica gel? q1 Is the issue severe? start->q1 sol1 Neutralize Silica: Pre-treat column with solvent containing 1% Triethylamine (Et3N). q1->sol1  No, mild streaking sol2 Switch Stationary Phase: Use neutral alumina or reversed-phase (C18) silica. q1->sol2  Yes, major loss q2 Is product a solid at room temp? sol2->q2 sol3 Avoid Chromatography: Attempt purification by recrystallization if product is solid. q2->sol2 No q2->sol3 Yes

Caption: Decision tree for troubleshooting chromatography issues.

Detailed Protocols:

  • Neutralized Flash Chromatography:

    • Prepare your primary solvent system (e.g., 30% Ethyl Acetate in Hexane).

    • Create a neutralizing pre-wash solution by adding 1% triethylamine (Et₃N) to this solvent system.

    • Slurry pack your column with silica gel in the standard solvent system.

    • Before loading your sample, flush the packed column with 2-3 column volumes of the neutralizing pre-wash solution.

    • Switch back to your standard solvent system and run the column as usual. The Et₃N will neutralize the acidic sites on the silica.

  • Alternative Purification - Recrystallization: If your product is a solid, recrystallization is an excellent, non-destructive alternative to chromatography.[7][8]

    • Solvent Screening: Find a solvent (or solvent pair) that dissolves your compound when hot but not when cold. Good candidates include isopropanol, ethyl acetate/hexanes, or toluene.

    • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.

    • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the pure crystals by vacuum filtration.[9]

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound? A: Due to the presence of a secondary alcohol and a terminal alkyne, the compound can be sensitive to oxidation and heat. Propargyl ethers may also exhibit thermal instability.[10] It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) and protected from light.

Q: Can I use reversed-phase chromatography for this purification? A: Yes. Reversed-phase (RP) chromatography (e.g., using a C18 stationary phase) is a viable option, especially if you face severe decomposition on silica. Your compound is moderately polar and will be retained. The mobile phase would typically be a gradient of water and an organic solvent like acetonitrile or methanol.

Q: My main impurity has the same mass as my product. What could it be? A: An impurity with the same mass is likely an isomer. In the context of this synthesis, the most probable isomeric impurity is from C-alkylation during the Williamson ether synthesis, where the propargyl group attaches to the carbon of the aromatic ring instead of the phenolic oxygen.[6] Separating these isomers can be challenging and typically requires careful optimization of your flash chromatography conditions, potentially with a less polar solvent system to improve resolution.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol assumes a pre-purification via acid-base wash has been performed.

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good target Rf value for your product is ~0.3.

    • Starting Point: 20-30% Ethyl Acetate in Hexanes. Adjust polarity as needed.

  • Column Packing:

    • Select a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, perform a "dry load": dissolve the product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the chosen solvent system, maintaining a constant flow rate.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Caption: Recommended multi-step purification workflow.

References

  • Nair, C. P. R., et al. (2003). Thermal Characteristics of Propargyl Ether Phenolic Resins. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, A40(4), 357–369. [Link]

  • ResearchGate. (2015). Can I use acid-base extraction for fractional of phenols and flavonoids from plant extract?. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. [Link]

Sources

Optimization

Technical Support Center: Optimizing CuAAC Reactions for 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, tailored specifically for the substrate 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol . This guide is designed...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, tailored specifically for the substrate 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting this powerful ligation reaction.

A Senior Application Scientist's Perspective on Your Molecule

Before we dive into protocols and troubleshooting, let's analyze the unique characteristics of your alkyne, 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. Its structure presents specific considerations that can influence reaction efficiency:

  • The Terminal Alkyne: This is the reactive handle for the CuAAC reaction. Its accessibility is crucial for efficient catalysis.

  • The Benzylic Alcohol (-CH(OH)CH₃): The hydroxyl group is a potential coordination site for the copper catalyst. While generally well-tolerated in CuAAC, at high concentrations or under certain conditions, it could potentially chelate the copper ion, modulating its catalytic activity.

  • The Ether Linkage (-O-CH₂-): The ether oxygen is another Lewis basic site that could interact with the copper catalyst.

  • Aromatic Ring: The phenyl group provides rigidity and introduces potential steric factors depending on the azide partner.

Understanding these features is key to diagnosing issues and rationally designing your optimization strategy. This guide will address these points in the context of common experimental challenges.

Frequently Asked Questions (FAQs)

Here we address the most common high-level questions regarding the optimization of the CuAAC reaction for your specific substrate.

Q1: What are the essential components for a successful CuAAC reaction? A successful CuAAC reaction requires five core components:

  • An Alkyne: In your case, 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol.

  • An Azide: Your desired coupling partner.

  • A Copper(I) Catalyst: The active catalytic species. This is most conveniently generated in situ from a Copper(II) source like copper(II) sulfate (CuSO₄) and a reducing agent.[1][2]

  • A Reducing Agent: Typically sodium ascorbate, which reduces Cu(II) to the active Cu(I) state and protects it from oxidative deactivation.[3][4][5]

  • A Ligand: While not always mandatory, a ligand is highly recommended to stabilize the Cu(I) catalyst, increase reaction rate, and prevent side reactions.[6][7][8]

Q2: Which ligand should I choose for my reaction? The choice of ligand is critical for stabilizing the Cu(I) catalyst and accelerating the reaction.[6][9] For general purposes, especially with organic-soluble substrates like yours, TBTA is a classic choice. However, for aqueous or mixed solvent systems, water-soluble ligands are superior.

LigandKey Characteristics & Recommended Use
TBTA (Tris(benzyltriazolylmethyl)amine)The original, highly effective ligand. Best for organic solvents due to low water solubility.[7][10]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)A highly water-soluble ligand, ideal for bioconjugation and reactions in aqueous buffers. It is an excellent starting point for most applications.[10][11]
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)A newer generation water-soluble ligand known for dramatically accelerating reaction rates and reducing cell cytotoxicity in biological applications.[10][12]

For your specific molecule, starting with THPTA is a robust choice, as it performs well in the mixed solvent systems often used to dissolve functionalized organic molecules.

Q3: What is the best solvent system for this reaction? The ideal solvent must dissolve all reaction components. Given the structure of your alkyne, a mixture of an organic solvent and water is typically most effective. Common choices include:

  • t-Butanol/H₂O (1:1 to 2:1): A very common and effective system.

  • DMSO/H₂O: Excellent for dissolving a wide range of organic molecules.[13]

  • DMF/H₂O: Another good option, though DMF can be harder to remove.[14]

Avoid using acetonitrile as a solvent, as its strong coordination to Cu(I) can inhibit catalysis.[2]

Q4: How can I monitor the progress of my reaction? Regularly monitoring the reaction is key to successful optimization. The two most common methods are:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the appearance of the triazole product. The triazole product is typically more polar than the starting alkyne and azide.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of product formation by identifying its mass-to-charge ratio (m/z) and monitoring the disappearance of reactant peaks.

Troubleshooting Guide: From Low Yield to Side Reactions

This section provides a structured approach to diagnosing and solving common problems encountered during the CuAAC reaction.

Problem 1: Low or No Product Yield

Low conversion is the most frequent issue. The cause can be systematically diagnosed by considering the key reaction components.

Troubleshooting_Yield cluster_checks Primary Checks cluster_solutions_catalyst Catalyst Solutions cluster_solutions_reagents Reagent Solutions cluster_solutions_conditions Condition Solutions start Low or No Yield Observed catalyst 1. Is the Catalyst Active? start->catalyst reagents 2. Are Reagents Pure & Correct? start->reagents conditions 3. Are Reaction Conditions Optimal? start->conditions oxygen Issue: Oxygen has deactivated Cu(I) to Cu(II). catalyst->oxygen ligand Issue: Ligand concentration is incorrect or ligand is degraded. catalyst->ligand purity Issue: Alkyne or azide is impure or degraded. reagents->purity concentration Issue: Reactant concentrations are too low. reagents->concentration solvent Issue: Poor solubility of a reactant. conditions->solvent temp Issue: Reaction is too slow at room temperature. conditions->temp sol_oxygen sol_oxygen oxygen->sol_oxygen sol_ligand Solution: Use a 1:1 to 5:1 ligand-to-copper ratio. Premix CuSO₄ and ligand before adding other reagents. ligand->sol_ligand sol_purity Solution: Verify purity via NMR/MS. Azides can be sensitive; store properly and use promptly after preparation. purity->sol_purity sol_concentration sol_concentration concentration->sol_concentration sol_solvent Solution: Change solvent system (e.g., increase % of organic co-solvent like DMSO or t-BuOH). solvent->sol_solvent sol_temp Solution: Gently heat the reaction to 35-50°C. Monitor for potential degradation. temp->sol_temp

Caption: Troubleshooting workflow for low reaction yield.
Detailed Causality & Solutions
  • Catalyst Inactivation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen.[15] The reducing agent, sodium ascorbate, is added to counteract this.

    • Solution: Always use freshly prepared sodium ascorbate solution. Degassing your solvents by sparging with nitrogen or argon for 15-20 minutes before adding the catalyst can significantly improve results. Ensure you have a molar excess of ascorbate relative to your copper source.[5]

  • Ligand Issues: The ligand protects the Cu(I) from oxidation and disproportionation.[6] An incorrect ligand-to-copper ratio can either leave the catalyst unprotected or, in some cases, form an inhibitory complex where too many coordination sites on the copper are blocked.[16]

    • Solution: Premixing the CuSO₄ and the ligand for a few minutes before adding them to the reaction vessel is a critical step.[3][11] This allows the protective complex to form before the copper can be sequestered or precipitated by other components (e.g., phosphate buffers).[13][17] A ligand-to-copper ratio of 2:1 to 5:1 is a robust starting point.[18][19]

  • Poor Reagent Quality: The purity of your alkyne and, especially, your azide is paramount. Azides can degrade over time, and impurities can interfere with the catalytic cycle.

    • Solution: Confirm the identity and purity of your starting materials using NMR and/or Mass Spectrometry before beginning the reaction.

Problem 2: Formation of Side Products

The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne, known as Glaser coupling, which produces a diyne byproduct.[8][15]

  • Cause: This side reaction is promoted by Cu(II) in the presence of oxygen. If your reducing environment is insufficient, Cu(I) can be oxidized to Cu(II), which then catalyzes the unwanted homocoupling.

  • Solution:

    • Exclude Oxygen: Thoroughly degas all reaction solvents.

    • Sufficient Reductant: Ensure an adequate excess of sodium ascorbate is present throughout the reaction.

    • Order of Addition: The best practice is to add the sodium ascorbate last to initiate the reaction after all other components, including the premixed copper/ligand solution, are combined.[3][4] This ensures the reducing agent is present the moment the catalyst is introduced.

Problem 3: Difficult Product Purification
  • Cause 1: Copper Contamination: The triazole product itself is an excellent ligand for copper. Residual copper can chelate to the nitrogen atoms of the newly formed triazole ring, making it difficult to remove.[20]

    • Solution: After the reaction is complete, wash the crude product with a solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to sequester and remove the copper ions.[21] A subsequent silica gel column is often still required.

  • Cause 2: Product Insolubility: The final triazole product may have significantly different solubility properties from the starting materials, sometimes precipitating from the reaction mixture.[21]

    • Solution: While precipitation can be a form of purification, confirm the identity of the precipitate via MS. If it is your product, it may require washing with various solvents to remove unreacted starting materials. If the product is highly insoluble, you may need to perform the reaction in a more effective solvent like pure DMSO or DMF and purify via preparative HPLC or crystallization.

Experimental Protocols

Protocol 1: Baseline CuAAC Reaction

This protocol provides a robust starting point for the reaction of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol with a generic azide.

Experimental_Workflow cluster_prep A. Reagent Preparation cluster_reaction B. Reaction Execution cluster_workup C. Workup & Purification prep_alkyne 1. Dissolve Alkyne (1 equiv) & Azide (1.1 equiv) in t-BuOH/H₂O (1:1). combine 4. Add CuSO₄/THPTA solution to the alkyne/azide mixture. prep_alkyne->combine prep_catalyst 2. In a separate vial, premix CuSO₄ (0.05 equiv) & THPTA (0.1 equiv) in H₂O. prep_catalyst->combine prep_ascorbate 3. Prepare a fresh solution of Sodium Ascorbate (0.2 equiv) in H₂O. initiate 5. Add Ascorbate solution to initiate the reaction. combine->initiate stir 6. Stir at room temperature. Monitor by TLC/LC-MS. initiate->stir quench 7. Dilute with H₂O and extract with EtOAc or DCM. stir->quench wash 8. Wash organic layer with EDTA solution, then brine. quench->wash purify 9. Dry (Na₂SO₄), concentrate, and purify by column chromatography. wash->purify

Caption: General experimental workflow for CuAAC.

Step-by-Step Methodology:

  • Reactant Setup: In a reaction vial, dissolve 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol (1.0 equivalent) and your azide partner (1.05-1.2 equivalents) in a suitable volume of a 1:1 mixture of t-butanol and deionized water to achieve a concentration of approximately 0.1 M.

  • Degassing: Sparge the solution with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Preparation: In a separate small vial, prepare the catalyst premix. For a reaction with 0.1 mmol of your alkyne, add 50 µL of a 100 mM CuSO₄ stock solution (0.005 mmol, 5 mol%) to 50 µL of a 200 mM THPTA stock solution (0.01 mmol, 10 mol%). Vortex briefly and let it stand for 2 minutes.[11][19]

  • Catalyst Addition: Add the entire catalyst premix solution to the degassed alkyne/azide mixture.

  • Initiation: Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water). Add 20 µL of this solution (0.02 mmol, 20 mol%) to the reaction mixture to initiate the cycloaddition.[19]

  • Reaction Monitoring: Seal the vial and stir the reaction at room temperature. Monitor its progress every 1-2 hours by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Once complete, dilute the reaction mixture with water and extract three times with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Copper Removal: Wash the combined organic layers twice with a 5% aqueous solution of EDTA disodium salt, followed by one wash with saturated sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel flash column chromatography.

References
  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. ([Link])

  • Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide–Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12696-12704. ([Link])

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. ([Link])

  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience Website. ([Link])

  • Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience Website. ([Link])

  • ResearchGate. (n.d.). Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). ResearchGate. ([Link])

  • ResearchGate. (n.d.). Most used CuAAC reaction ligands. ResearchGate. ([Link])

  • SciSpace. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. ([Link])

  • Organic Chemistry Portal. (n.d.). Azide-alkyne Huisgen cycloaddition. Organic Chemistry Portal. ([Link])

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. ([Link])

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. ([Link])

  • ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. ResearchGate. ([Link])

  • Wikipedia. (n.d.). Click chemistry. Wikipedia. ([Link])

  • ACS Publications. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. ([Link])

  • Hein, J. E., & Fokin, V. V. (2010). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Chemical Society Reviews, 39(4), 1302-1315. ([Link])

  • ACS Publications. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. ([Link])

  • PubMed. (2015). Cysteine as a Monothiol Reducing Agent to Prevent Copper-Mediated Oxidation of Interferon Beta During PEGylation by CuAAC. PubMed. ([Link])

  • National Center for Biotechnology Information. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC. ([Link])

  • Semantic Scholar. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Semantic Scholar. ([Link])

  • baseclick GmbH. (n.d.). Click Reaction Protocol Kits for Imaging, Cytometry & HTS. baseclick Website. ([Link])

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim Website. ([Link])

  • YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. ([Link])

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Labinsights. ([Link])

  • MDPI. (n.d.). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. ([Link])

  • ResearchGate. (n.d.). Thiol-ene Click Chemistry Incorporates Hydroxyl Functionality on Polycyclooctene to Tune Properties. ResearchGate. ([Link])

  • Chemistry Stack Exchange. (2025). Help finding conditions for CuAAC "click" reaction. Chemistry Stack Exchange. ([Link])

Sources

Troubleshooting

Technical Support Center: Conjugation Strategies for 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

Welcome to the technical support guide for 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their conjugation workflows. We will address common challenges related to its reactivity, provide in-depth troubleshooting guides, and explore alternative strategies to ensure the success of your experiments.

Part 1: Understanding the Core Challenge: The "Ortho Effect" and Steric Hindrance

Before diving into specific protocols, it's crucial to understand the inherent structural features of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol that can lead to low reactivity. The molecule's architecture presents two primary obstacles: steric hindrance and potential catalyst interference.

  • Steric Hindrance : The terminal alkyne, your key conjugation handle, is positioned on an ether linkage that is ortho to a bulky 1-hydroxyethyl group on the phenyl ring. This proximity creates significant spatial crowding around the alkyne.[1][2] In many conjugation reactions, this "steric bulk" can physically block the approach of large catalytic complexes or binding partners, dramatically slowing down or preventing the reaction.[3][4][5]

  • Potential Catalyst Interference : The secondary hydroxyl (-OH) group and the ether oxygen can act as Lewis bases. They may coordinate with metal catalysts (such as copper or palladium), potentially sequestering the catalyst from its intended cycle or leading to unwanted side reactions.

The following sections are designed to help you systematically overcome these challenges.

Part 2: Frequently Asked Questions & Troubleshooting Guides

This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a detailed explanation of the underlying principles and actionable steps to resolve the issue.

FAQ 1: "Why am I seeing low or no product yield when using this compound in my conjugation reaction?"

Answer: Low yield is the most common issue reported and almost always traces back to the steric hindrance discussed above. Both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira coupling, the two most common reactions for this functional group, rely on the formation of a bulky metal-acetylide intermediate. The ortho-substituted 1-hydroxyethyl group impedes the formation of this key intermediate.

To diagnose and solve this, you must systematically optimize your reaction conditions to overcome this energy barrier.

FAQ 2: "My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 'click' reaction is sluggish or failing. How can I improve the yield?"

Answer: While click chemistry is famously robust, its efficiency can be compromised by severely hindered substrates.[6][7][8] The key to success lies in optimizing the catalytic system to enhance its activity and stability.

Below is a systematic workflow to troubleshoot and optimize your CuAAC reaction.

cuaac_troubleshooting start Start: Low CuAAC Yield q1 Is your Cu(I) source and ligand optimized? start->q1 sol1 1. Use a Cu(II) salt (e.g., CuSO4) with a fresh reducing    agent (e.g., Sodium Ascorbate). 2. Add a stabilizing ligand like THPTA or TBTA in a    5:1 ratio to copper. q1->sol1 No q2 Are reaction conditions (solvent, temp) ideal? q1->q2 Yes sol1->q2 sol2 1. Try polar aprotic co-solvents (DMSO, DMF) to improve    solubility and reaction rate. 2. Gently heat the reaction to 35-45 °C to overcome the    activation energy barrier. q2->sol2 No q3 Could the hydroxyl group be interfering? q2->q3 Yes sol2->q3 sol3 Protect the -OH group as a silyl ether (e.g., with TBSCl) before the reaction. Deprotect with TBAF post-conjugation. q3->sol3 Yes end Successful Conjugation q3->end No, problem solved. sol3->end

Caption: A decision-making workflow for troubleshooting low-yield CuAAC reactions.

ParameterStandard ConditionOptimized for Hindered AlkyneRationale
Copper Source Cu(I) salts (e.g., CuI)Cu(II) salt (CuSO₄) + Sodium AscorbateIn-situ reduction of Cu(II) to Cu(I) provides a steady, low concentration of the active catalyst, minimizing side reactions and improving catalyst turnover.[9][10]
Ligand None or TBTATHPTA (for aqueous) or TBTA (for organic)Ligands accelerate the reaction and, crucially, stabilize the Cu(I) oxidation state, preventing catalyst death and protecting biomolecules from oxidative damage.[9][11][12]
Ligand:Copper Ratio 1:1 or 2:15:1A higher ligand ratio ensures the copper remains chelated and active, which is critical when dealing with potentially interfering groups on the substrate.[9]
Solvent tBuOH/H₂ODMSO/H₂O or DMF/bufferPolar aprotic solvents can increase the rate of CuAAC reactions and help solubilize bulky, organic substrates.
Temperature Room Temperature35-45 °CA modest increase in temperature can provide the necessary activation energy to overcome steric hindrance without degrading sensitive reagents.
  • Reagent Preparation :

    • Prepare a 10 mM stock solution of your azide-containing molecule in DMSO or an appropriate buffer.

    • Prepare a 10 mM stock solution of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol in DMSO.

    • Prepare a 50 mM stock solution of the THPTA ligand in water.[11]

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Crucially, prepare a 100 mM stock solution of Sodium Ascorbate in water immediately before use. The solution is prone to oxidation.[13]

  • Reaction Assembly :

    • In a microcentrifuge tube, combine the reagents in the following order:

      • Azide stock solution (to a final concentration of 1 mM).

      • Hindered Alkyne stock solution (to a final concentration of 1.2 mM, 1.2 equivalents).

      • Buffer or solvent to reach 80% of the final volume.

    • Prepare the catalyst premix in a separate tube:

      • Add 25 µL of 50 mM THPTA stock.

      • Add 25 µL of 10 mM CuSO₄ stock.

      • Vortex briefly. This creates a 5:1 ligand-to-copper complex.[9]

    • Add 50 µL of the catalyst premix to the main reaction tube. The final copper concentration will be 0.25 mM.

    • Initiate the reaction by adding 50 µL of the freshly prepared 100 mM Sodium Ascorbate solution (final concentration 5 mM).

  • Incubation :

    • Vortex the tube gently.

    • Incubate at 37 °C for 4-12 hours. Monitor reaction progress via TLC or LC-MS.

FAQ 3: "I'm attempting a Sonogashira coupling and observing low yield and catalyst decomposition (black precipitate). What should I check?"

Answer: Sonogashira coupling is notoriously sensitive to substrate sterics, reagent quality, and atmospheric conditions.[14] The formation of a black precipitate ("palladium black") is a clear sign of catalyst decomposition, which is a common failure mode with challenging substrates.

ParameterCommon Cause of FailureRecommended SolutionRationale
Catalyst System Inactive Pd(0) or inappropriate ligand.Use a stable Pd(II) precatalyst like PdCl₂(PPh₃)₂ with a more electron-rich, bulky ligand (e.g., XPhos, SPhos).For sterically demanding substrates, specialized ligands can promote the difficult oxidative addition and reductive elimination steps of the catalytic cycle.[15]
Copper Co-Catalyst CuI degradation; excess copper causing alkyne homocoupling (Glaser coupling).Use fresh, high-purity CuI. Consider running a copper-free protocol, which may require a different ligand/base system but avoids homocoupling.[14]The quality of the copper co-catalyst is critical. Old or oxidized CuI is a frequent cause of reaction failure.[14]
Solvent & Base Oxygen or water in the solvent; base not strong enough or impure.Use anhydrous, degassed solvents (e.g., THF, Dioxane, or DMF). Use a dry, distilled amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[14][16]Oxygen leads to palladium decomposition and Glaser coupling. Water can hydrolyze reagents and interfere with the catalytic cycle.[14]
Temperature Too low to overcome activation barrier.Aryl bromides often require heating (60-100 °C). Aryl iodides may react at room temperature or with gentle warming.[14][16]The oxidative addition of the aryl halide to the palladium center is often the rate-limiting step and is accelerated by heat.[17]
  • Setup :

    • All glassware must be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

    • Solvents (e.g., THF or Dioxane) and the amine base (e.g., Triethylamine) must be anhydrous and thoroughly degassed via freeze-pump-thaw cycles or by sparging with argon for 30 minutes.

  • Reaction Assembly :

    • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).

    • Evacuate and backfill the flask with inert gas three times.

    • Add the degassed solvent, followed by the degassed triethylamine (3.0 eq).

    • Finally, add the 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol (1.5 eq).

    • The mixture should be a clear, yellowish solution. A rapid change to dark brown or black indicates a problem.

  • Incubation :

    • Stir the reaction at the appropriate temperature (start at room temperature for aryl iodides, 60-80 °C for aryl bromides).

    • Monitor the reaction by TLC. Upon completion, proceed with a standard aqueous workup and purification by column chromatography.

Part 3: Alternative Strategies When Standard Methods Fail

If optimization of CuAAC and Sonogashira coupling does not yield the desired product, the inherent steric hindrance of the molecule may be too great for these catalytic systems. In such cases, consider these alternative approaches.

Alternative 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful, metal-free click reaction.[18] However, it requires that one of the reaction partners be a strained cyclooctyne. This would necessitate a significant synthetic modification of your current molecule or its binding partner, but it completely circumvents the need for a metal catalyst, thereby avoiding issues of catalyst inhibition and cytotoxicity. This is an excellent choice for bioconjugation applications.[6]

Alternative 2: Thiol-Yne Michael Addition

If your conjugation partner contains a free thiol (-SH) group, you can utilize the thiol-yne reaction. This is a metal-free reaction where the thiol adds across the alkyne.[19] The alkyne in your molecule is not electronically "activated" (i.e., it lacks a conjugated electron-withdrawing group), so the reaction may require a base or radical initiator and may not be as rapid as other click reactions.[20][21]

Alternative 3: Cadiot-Chodkiewicz Coupling

This copper-catalyzed reaction couples a terminal alkyne with a 1-haloalkyne (e.g., a bromo- or iodo-alkyne).[22] If your binding partner can be functionalized with a haloalkyne, this offers a different mechanistic pathway that may be less sensitive to the specific steric environment of your substrate compared to CuAAC.

reaction_options cluster_0 Primary Methods (Catalytic) cluster_1 Alternative Strategies start Starting Alkyne: 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol cuaac CuAAC (with Azide) start->cuaac Optimize First sono Sonogashira (with Aryl Halide) start->sono Optimize First thiol Thiol-Yne (with Thiol) start->thiol If partner has -SH spaac SPAAC (Requires synthesis of a strained cyclooctyne) cuaac->spaac If fails cadiot Cadiot-Chodkiewicz (with Halo-Alkyne) sono->cadiot If fails

Sources

Optimization

Preventing degradation of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol during reactions

An advanced technical support guide for researchers, scientists, and drug development professionals. Technical Support Center: 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol Welcome to the dedicated support center for 1-[2-(P...

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for researchers, scientists, and drug development professionals.

Technical Support Center: 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

Welcome to the dedicated support center for 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. This molecule, with its unique combination of a terminal alkyne, a propargyl ether, and a secondary benzylic alcohol, is a versatile intermediate in organic synthesis. However, these same functional groups present specific stability challenges that can lead to reaction failure and product degradation if not properly managed. This guide provides in-depth troubleshooting advice and preventative strategies to ensure the successful use of this compound in your research.

Troubleshooting Guide: Diagnosing and Preventing Degradation

This section addresses common issues encountered during reactions involving 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and providing actionable solutions.

Question 1: My reaction mixture is turning dark brown or polymerizing, especially when using a strong base or upon heating. What is happening?

Answer: This is a classic sign of thermal or base-catalyzed degradation of the propargyl group.

  • Causality: The terminal alkyne proton is acidic (pKa ≈ 25) and can be removed by strong bases.[1][2] The resulting acetylide is reactive, but strong bases like hydroxides can also promote polymerization of propargyl alcohol and its derivatives, a process that can be highly exothermic and hazardous.[3] Furthermore, propargyl ethers can undergo thermal decomposition through pathways like Claisen rearrangement, followed by polymerization, or radical mechanisms at elevated temperatures.[4][5][6][7]

  • Troubleshooting & Prevention:

    • Temperature Control: Conduct the reaction at the lowest feasible temperature. If heating is required, do so cautiously and for the minimum time necessary.

    • Base Selection: If your reaction requires a base, avoid strong, nucleophilic bases like KOH or NaOH, especially with heating.[3] Opt for non-nucleophilic bases (e.g., DBU, DIPEA) or, if deprotonation of the alkyne is the goal, use an organolithium reagent (e.g., n-BuLi) or sodium amide (NaNH₂) at very low temperatures (e.g., -78 °C).[2]

    • Inert Atmosphere: Always perform reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, which can initiate radical decomposition pathways.

    • Protecting Groups: If the alkyne is not the reactive site, consider protecting it as a silyl alkyne (e.g., with TMS-Cl) to remove the acidic proton.[8]

Question 2: I'm observing the formation of a ketone byproduct, and my starting material is being consumed even under expected reaction conditions. Why is my alcohol being oxidized?

Answer: The secondary benzylic alcohol is highly susceptible to oxidation.

  • Causality: Secondary alcohols can be oxidized to ketones. The benzylic position of the alcohol in this molecule makes it particularly prone to oxidation.[9] This can be caused by an intended oxidizing reagent in your scheme or unintentionally by exposure to atmospheric oxygen, especially in the presence of metal catalysts or at elevated temperatures.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Rigorously exclude air from your reaction vessel by using an inert gas.

    • Reagent Purity: Ensure all reagents and solvents are free from oxidizing impurities.

    • Protect the Alcohol: The most robust solution is to protect the alcohol group before proceeding with your desired reaction. Silyl ethers, such as TBDMS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl) ethers, are excellent choices as they are stable under a wide range of conditions but can be removed selectively.[10][11] An acetyl (Ac) or pivaloyl (Piv) ester can also be used.[8]

Question 3: During an acidic workup or reaction, I'm losing my product and forming a complex mixture. What degradation pathway is acid-induced?

Answer: The secondary benzylic alcohol is unstable in acidic conditions.

  • Causality: In the presence of acid, the hydroxyl group can be protonated, turning it into a good leaving group (water). The subsequent loss of water generates a secondary benzylic carbocation. This carbocation is resonance-stabilized by the phenyl ring, making its formation favorable.[12][13] From this intermediate, elimination can occur to form an undesired alkene, or it can be attacked by other nucleophiles present in the mixture. Additionally, strongly acidic conditions can affect the stability of the ether linkage.[14]

  • Troubleshooting & Prevention:

    • Avoid Strong Acids: Do not use strong mineral acids (e.g., HCl, H₂SO₄) for workups if possible. Use a saturated aqueous solution of a milder acid salt like ammonium chloride (NH₄Cl) or a dilute solution of a weak organic acid.

    • pH Control: Maintain the pH of your reaction and workup close to neutral if the chemistry allows.[15] Buffering the system can be highly effective.

    • Low Temperature: Perform acidic workups at 0 °C or below to minimize the rate of carbocation formation and subsequent side reactions.

    • Alcohol Protection: Protecting the alcohol as a silyl ether will prevent its protonation and the subsequent degradation cascade.[11]

Question 4: I am attempting a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira) and observing cleavage of the propargyl ether bond. How can I prevent this?

Answer: Certain palladium catalyst systems can mediate the cleavage of propargyl ethers.

  • Causality: While palladium is the catalyst of choice for many alkyne-based cross-couplings, under certain conditions, particularly in aqueous media or with specific ligand/base combinations, it can catalyze the deprotection (cleavage) of O-propargyl groups.[16][17] This is a known side reaction that competes with the desired coupling.

  • Troubleshooting & Prevention:

    • Use Copper-Free Conditions: For Sonogashira reactions, consider using well-established copper-free conditions, which can sometimes mitigate this side reaction.

    • Optimize Reaction Conditions: Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), ligands, and anhydrous solvents.

    • Reagent Addition Order: Ensure all coupling partners are present in the reaction mixture before the addition of the palladium catalyst to favor the cross-coupling catalytic cycle over the cleavage pathway.

    • Alternative Catalysts: In some cases, low-valent titanium reagents have been used for the selective cleavage of propargyl ethers, so conditions that could generate such species should be avoided.[18]

Degradation Troubleshooting Flowchart

The following diagram provides a logical workflow for diagnosing the cause of degradation based on your reaction conditions.

G start Observing Degradation of Starting Material cond_base Reaction Conditions: Strong Base / Heat? start->cond_base cond_acid Reaction Conditions: Acidic? cond_base->cond_acid No cause_poly Likely Cause: Base-catalyzed polymerization or thermal decomposition of alkyne. cond_base->cause_poly Yes cond_oxid Reaction Conditions: Oxidizing Agent / Air? cond_acid->cond_oxid No cause_elim Likely Cause: Formation of stable benzylic carbocation leading to elimination. cond_acid->cause_elim Yes cond_metal Reaction Conditions: Transition Metal (e.g., Pd)? cond_oxid->cond_metal No cause_oxid Likely Cause: Oxidation of secondary benzylic alcohol to ketone. cond_oxid->cause_oxid Yes cause_cleave Likely Cause: Metal-catalyzed cleavage of the propargyl ether. cond_metal->cause_cleave Yes sol_base Solution: Use milder base, lower temp, protect alkyne. cause_poly->sol_base sol_acid Solution: Use mild acid (e.g., NH4Cl), low temp, protect alcohol. cause_elim->sol_acid sol_oxid Solution: Use inert atmosphere, protect alcohol. cause_oxid->sol_oxid sol_metal Solution: Optimize catalyst/ligands, use copper-free conditions. cause_cleave->sol_metal

Sources

Troubleshooting

Technical Support Center: NMR Peak Assignment for 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

Welcome to the technical support guide for troubleshooting NMR peak assignments of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting NMR peak assignments of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of spectral interpretation for this molecule. This guide provides in-depth, experience-driven advice to resolve common and nuanced issues encountered during NMR analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My aromatic region (approx. 6.8-7.5 ppm) is complex. How do I definitively assign the four aromatic protons?

Answer:

The ortho-disubstituted benzene ring in 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol gives rise to four distinct signals in the aromatic region, often appearing as complex multiplets. A systematic approach combining coupling constant analysis and 2D NMR techniques is crucial for unambiguous assignment.

Underlying Principle: The Karplus Relationship and Substituent Effects

The magnitude of the proton-proton coupling constant (J-value) is dependent on the dihedral angle between the protons, a relationship described by the Karplus equation. In aromatic systems, ortho (3J), meta (4J), and para (5J) couplings have characteristic ranges.[1] Additionally, the electronic nature of the substituents (-OCH2C≡CH and -CH(OH)CH3) influences the chemical shifts of the aromatic protons. The oxygen-containing substituents are generally electron-donating, which tend to shift ortho and para protons to a higher field (lower ppm).[2]

Troubleshooting Workflow:

  • Initial 1H NMR Analysis:

    • Identify the number of signals: You should observe four distinct signals in the aromatic region.[3]

    • Analyze coupling patterns: Look for characteristic splitting patterns. Protons with an ortho neighbor will typically show a large coupling constant (3J ≈ 7-9 Hz), while meta couplings are smaller (4J ≈ 1-3 Hz), and para couplings are often negligible (5J ≈ 0-1 Hz).[1]

    • Proton H-6 (adjacent to the propargyloxy group): This proton is expected to be a doublet of doublets (dd) due to ortho coupling with H-5 and meta coupling with H-4.

    • Proton H-3 (adjacent to the ethanol group): This proton will also likely be a doublet of doublets, with ortho coupling to H-4 and meta coupling to H-5.

    • Protons H-4 and H-5: These protons will be the most complex, likely appearing as triplets of doublets (td) or multiplets, as they are coupled to two ortho and one meta proton.[3]

  • Advanced 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This is the most direct method to establish proton-proton connectivity.[4] A cross-peak in the COSY spectrum indicates that two protons are coupled. You should observe correlations between H-3 and H-4, H-4 and H-5, and H-5 and H-6. This will allow you to "walk" around the aromatic ring and confirm the sequence of the protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[4] This is essential for assigning the aromatic carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[4] This is particularly useful for confirming assignments and linking different parts of the molecule. For instance, the benzylic proton of the ethanol group should show a correlation to the aromatic carbon C-2.

Question 2: I'm having trouble distinguishing between the methylene protons of the propargyl group (-OCH2C≡CH) and the methine proton of the ethanol group (-CH(OH)CH3). What should I do?

Answer:

Differentiating between these signals can be challenging due to their proximity in the 1H NMR spectrum. A combination of 1D and 2D NMR experiments, along with careful analysis of coupling patterns, will provide a definitive assignment.

Expected Chemical Shifts and Multiplicities:

ProtonExpected Chemical Shift (ppm)Expected MultiplicityCoupling to
-OCH2 C≡CH~4.7Doublet (d)Acetylenic proton
-CH (OH)CH3~5.1Quartet (q)Methyl protons
-OCH2C≡CH ~2.5Triplet (t)Methylene protons
-CH(OH)CH3 ~1.5Doublet (d)Methine proton

Troubleshooting Protocol:

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This 13C NMR experiment is invaluable for distinguishing between CH, CH2, and CH3 groups.[5]

    • CH and CH3 carbons will appear as positive signals.

    • CH2 carbons will appear as negative signals.

    • Quaternary carbons will be absent. This will allow you to unequivocally identify the methylene carbon of the propargyl group and the methine carbon of the ethanol group.

  • HSQC: Once you have identified the carbons using DEPT-135, the HSQC spectrum will directly link them to their attached protons.[6]

  • COSY: This experiment will confirm the coupling relationships. You should observe a cross-peak between the methine proton and the methyl protons of the ethanol group, and a cross-peak between the methylene protons and the acetylenic proton of the propargyl group.

Question 3: The hydroxyl (-OH) peak is broad and its chemical shift seems to vary between samples. Why is this happening and how can I confirm its assignment?

Answer:

The chemical shift and peak shape of hydroxyl protons are highly sensitive to experimental conditions such as solvent, concentration, and temperature.[7] This is due to the effects of hydrogen bonding and chemical exchange.

Key Factors Influencing -OH Signals:

  • Hydrogen Bonding: Increased hydrogen bonding (e.g., at higher concentrations) leads to a downfield shift (higher ppm).[7]

  • Chemical Exchange: Rapid exchange with residual water or other protic species in the solvent can lead to peak broadening or even disappearance of the signal.

Confirmation Protocol:

  • D2O Exchange: This is the most definitive method for identifying an -OH (or -NH) proton.

    • Acquire a standard 1H NMR spectrum.

    • Add a drop of deuterium oxide (D2O) to the NMR tube, shake well, and re-acquire the spectrum.

    • The hydroxyl proton will exchange with deuterium, causing the -OH peak to disappear or significantly decrease in intensity.[8]

Question 4: I see some unexpected small peaks in my spectrum. Could these be impurities?

Answer:

Yes, small, unassignable peaks often indicate the presence of impurities from the synthesis or purification process.

Common Potential Impurities:

  • Starting Materials: Unreacted 2-hydroxyacetophenone or propargyl bromide.

  • Solvents: Residual solvents from the reaction or purification, such as ethyl acetate, dichloromethane, or hexane.[9]

  • Side Products: Hydrolysis of propargyl bromide to propargyl alcohol is a possibility, especially if water is present.[10]

Troubleshooting Steps:

  • Check for Common Solvent Peaks: Compare the chemical shifts of the unknown peaks to published tables of common NMR solvent impurities.

  • Review the Synthetic Route: Consider potential side reactions or incomplete reactions that could lead to impurities. For example, if a base was used in the synthesis, it could potentially lead to elimination or other side reactions.

  • Purification Verification: If the sample was purified by column chromatography, consider that closely related impurities may co-elute. Analyzing different fractions can be informative.

  • GC-MS Analysis: If the identity of the impurity is critical, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for separation and identification.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflows for assigning the aromatic and aliphatic regions of the 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol spectrum.

Aromatic Proton Assignment Workflow

G start Complex Aromatic Region (4H, ~6.8-7.5 ppm) cosy Acquire COSY Spectrum start->cosy Establish H-H Connectivity hmbc Acquire HMBC Spectrum start->hmbc Long-range H-C Correlations assign Assign H-3, H-4, H-5, H-6 based on connectivity cosy->assign hmbc->assign

Caption: Workflow for Aromatic Proton Assignment.

Aliphatic Proton Assignment Workflow

G start Overlapping Aliphatic Signals dept Run DEPT-135 start->dept assign_c Identify CH, CH2, CH3 Carbons dept->assign_c hsqc Run HSQC assign_h Correlate Carbons to Attached Protons hsqc->assign_h assign_c->hsqc

Caption: Workflow for Aliphatic Proton Assignment.

References

  • How can multiplets in para-disubstituted benzene rings be described?. (2017). Stack Exchange. Available at: [Link]

  • ortho meta para - Squarespace. (n.d.). Squarespace. Available at: [Link]

  • Para-Substituted Benzene Definition - Organic Chemistry Key Term | Fiveable. (n.d.). Fiveable. Available at: [Link]

  • How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum ?. (2018). ResearchGate. Available at: [Link]

  • NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. (2009). NIST. Available at: [Link]

  • Chemical shifts. (n.d.). University of Regensburg. Available at: [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Wisconsin-Platteville. Available at: [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). University of the West Indies. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Puget Sound. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Available at: [Link]

  • 13C-nmr Chemical Shifts of 1, 2, and 3. | Download Table. (n.d.). ResearchGate. Available at: [Link]

  • cosy hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]

  • Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (2011). N/A.
  • Structural elucidation exercise, NMR, MS, natural products - Herbal Analysis Services. (n.d.). Herbal Analysis Services. Available at: [Link]

  • Prop-2-yn-1-ol NMR spectrum differences. (2017). Chemistry Stack Exchange. Available at: [Link]

  • What is causing extra peaks to appear in 1H NMR of Propargyl bromide when recorded in D2O?. (2018). ResearchGate. Available at: [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Available at: [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Available at: [Link]

  • Interpreting Aromatic NMR Signals. (2021). YouTube. Available at: [Link]

  • Tips & Tricks: Characterization. (n.d.). University of Rochester. Available at: [Link]

  • Structure Identification By 1h NMR - Structure Determin
  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). N/A.
  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester. Available at: [Link]

  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. (2021). ACD/Labs. Available at: [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. (n.d.). JEOL. Available at: [Link]

  • HNMR Practice Problems with Step-by-Step Solutions. (2024). YouTube. Available at: [Link]

  • Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone. (n.d.). National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Reactions Involving 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. This guide provides in-depth technical advice and troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. This guide provides in-depth technical advice and troubleshooting in a question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower your catalyst selection process.

The unique bifunctional nature of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol, possessing both a terminal alkyne and a secondary alcohol, opens a gateway to a diverse array of chemical transformations. However, this same versatility necessitates a careful and informed approach to catalyst selection to achieve desired outcomes and avoid common pitfalls. This guide is structured to help you navigate these complexities.

Frequently Asked Questions (FAQs)

General Catalyst Selection
Q1: What are the primary reactive sites on 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol, and how does this influence initial catalyst choice?

A1: The two primary reactive sites are the terminal alkyne (C≡C-H) and the secondary hydroxyl group (-OH). Your choice of catalyst will fundamentally depend on which of these groups you intend to react.

  • For reactions at the alkyne: You will typically employ transition metal catalysts that can activate the C-C triple bond. Common choices include catalysts based on palladium, copper, gold, and ruthenium.[1][2][3] These metals can facilitate a wide range of transformations such as cross-coupling reactions (e.g., Sonogashira), cycloadditions (e.g., "Click" chemistry), and intramolecular cyclizations.[1][4][5]

  • For reactions involving the hydroxyl group: The focus shifts to catalysts that can activate the O-H bond or facilitate its participation in reactions. This can range from simple acid or base catalysis for esterifications or etherifications to more complex transition metal-catalyzed processes where the alcohol acts as a nucleophile.[6][7]

It's crucial to consider the potential for the catalyst to interact with both functional groups, which could lead to undesired side reactions.

Specific Reaction Types and Catalyst Recommendations
Q2: I want to perform an intramolecular cyclization. What are my catalyst options and what factors determine the product outcome?

A2: Intramolecular cyclization, specifically hydroalkoxylation, is a powerful way to synthesize oxygen-containing heterocycles from this substrate. The choice of catalyst is critical as it can dictate the regioselectivity of the ring closure (i.e., endo vs. exo cyclization).

  • Gold Catalysts: Gold(I) complexes are particularly effective for activating the alkyne towards nucleophilic attack by the internal hydroxyl group.[3][8] These reactions often proceed under mild conditions. The regioselectivity can be influenced by the ligands on the gold catalyst and the specific reaction conditions.

  • Copper Catalysts: Copper(I) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are also known to catalyze intramolecular hydroalkoxylation of alkynes.[1][9] These systems can exhibit high selectivity for the formation of exo products.[1]

  • Palladium and Ruthenium Catalysts: While also used for cyclizations, palladium and ruthenium complexes can sometimes favor endo-selective oxidative cyclization pathways.[1]

  • Metal-Free Conditions: In some cases, strong bases like benzyltrimethylammonium hydroxide can act as a metal-free catalyst for intramolecular hydroalkoxylation, often accelerated by microwave irradiation.[10]

The decision-making process for selecting a catalyst for intramolecular cyclization can be visualized as follows:

G start Desired Cyclization Product exo Exo-dig Cyclization (e.g., 5-membered ring with exocyclic double bond) start->exo Targeting exocyclic product endo Endo-dig Cyclization (e.g., 6-membered ring with endocyclic double bond) start->endo Targeting endocyclic product catalyst_exo Consider Cu(I)-NHC catalysts or strong base (metal-free) exo->catalyst_exo catalyst_endo Consider Pd(II) or Ru catalysts or certain Au(I) systems endo->catalyst_endo

Caption: Catalyst selection workflow for intramolecular cyclization.

Q3: I am planning a Sonogashira cross-coupling reaction. What are the key considerations for choosing a palladium catalyst and co-catalyst?

A3: The Sonogashira reaction is a classic C(sp)-C(sp²) bond-forming reaction, and the standard catalytic system involves a palladium catalyst and a copper(I) co-catalyst.[11]

  • Palladium Source: Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The choice often depends on the stability of the catalyst and the reactivity of the aryl halide coupling partner. For less reactive aryl chlorides, more sophisticated catalyst systems with bulky electron-rich phosphine ligands (e.g., XPhos) may be necessary.[12]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]

  • Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the HX formed during the reaction and to facilitate the formation of the copper acetylide. The reaction is typically run in solvents like DMF, THF, or toluene.

  • Copper-Free Systems: A significant drawback of the traditional Sonogashira reaction is the potential for oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by the copper co-catalyst. To avoid this, copper-free Sonogashira protocols have been developed.[11] These often require a palladium catalyst and a suitable base, sometimes in aqueous media.[13]

Catalyst System Key Features Typical Substrates Potential Issues
Pd(PPh₃)₄ / CuI The "classic" conditions.[11]Aryl iodides and bromidesAlkyne homocoupling (Glaser side product)
PdCl₂(PPh₃)₂ / CuI Stable and commonly used palladium source.[13]Aryl iodides and bromidesSimilar to Pd(PPh₃)₄
Palladacycle / XPhos Highly active system for challenging substrates.[12]Electron-rich and sterically hindered aryl chloridesHigher catalyst cost
Pd(OAc)₂ (Copper-free) Avoids alkyne homocoupling.[11]Aryl halidesMay require higher temperatures or specific ligands

Table 1: Comparison of common Sonogashira catalyst systems.

Q4: Can I use my substrate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click" reaction? What are the potential complications?

A4: Yes, the terminal alkyne of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol makes it an excellent substrate for CuAAC reactions.[4][14] This reaction is highly efficient for forming a 1,2,3-triazole linkage with an azide-containing molecule.

Potential Complications and Troubleshooting:

  • Catalyst Source: The active catalyst is Cu(I). This is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate), or by using a Cu(I) salt (e.g., CuI, CuBr).

  • Side Reactions: While CuAAC is generally very reliable, side reactions can occur. High temperatures can sometimes promote the homocoupling of the alkyne.[15] Additionally, the propargyl ether linkage itself can sometimes be susceptible to cleavage under certain copper-catalyzed conditions, which could lead to the formation of the corresponding phenol.[15]

  • Ligands: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) can be used to stabilize the Cu(I) oxidation state and accelerate the reaction, particularly in biological applications.

Troubleshooting Guide
Q5: My intramolecular cyclization is giving low yields and multiple products. What should I investigate?

A5: Low yields and product mixtures in intramolecular cyclizations often point to issues with catalyst activity, stability, or competing reaction pathways.

  • Check for Catalyst Deactivation: Gold and other transition metal catalysts can be sensitive to impurities. Ensure your solvents and starting material are pure and dry.

  • Evaluate Competing Pathways: Is it possible an intermolecular reaction is competing with the desired intramolecular cyclization? Running the reaction at a lower concentration can favor the intramolecular pathway.

  • Consider Isomerization: Propargyl ethers can potentially isomerize to allenes under certain catalytic conditions, especially with gold catalysts.[16][17] This allene intermediate could then undergo different, undesired reactions.

  • Re-evaluate Your Catalyst Choice: If you are targeting an exo product but are seeing a mixture, your catalyst may not be sufficiently selective. Consider switching to a system known for high exo-selectivity, such as a Cu(I)-NHC catalyst.[1]

Q6: In my Sonogashira coupling, I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?

A6: The formation of a diyne byproduct is a classic sign of unwanted Glaser coupling. Here are several strategies to mitigate this:

  • Switch to a Copper-Free Protocol: This is the most direct solution.[11] Numerous methods exist that use only a palladium catalyst and a base.

  • Optimize Reaction Conditions: If you must use a copper co-catalyst, ensure you are using a rigorously deoxygenated environment. The presence of oxygen promotes the oxidative homocoupling.

  • Use an Amine that Coordinates to Copper: Some amine bases can coordinate to the copper ions and suppress their homocoupling activity.

  • Adjust Stoichiometry: Ensure you are not using a large excess of the alkyne, as this can favor the homocoupling side reaction.

Q7: I'm attempting a reaction involving the secondary alcohol, but I'm seeing reactivity at the alkyne instead. How can I protect the alkyne?

A7: When the desired reactivity is at the alcohol, the alkyne can be protected to prevent it from interfering. A common strategy is to use a bulky silyl protecting group, such as a triisopropylsilyl (TIPS) group. The acidic proton of the terminal alkyne can be removed with a base like n-butyllithium, followed by quenching with TIPS-Cl. This protected alkyne is much less reactive in many of the transition metal-catalyzed reactions discussed. The TIPS group can typically be removed later using a fluoride source like tetrabutylammonium fluoride (TBAF).

G start Need to react at -OH, but alkyne is interfering protect Protect the Alkyne start->protect 1. n-BuLi 2. TIPS-Cl react Perform desired reaction at the -OH group protect->react deprotect Deprotect the Alkyne react->deprotect TBAF product Final Product with free alkyne deprotect->product

Caption: Workflow for protecting the alkyne group.

Experimental Protocols
Protocol 1: Gold-Catalyzed Intramolecular Hydroalkoxylation

This protocol is a general guideline for the cyclization of 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol to form a dihydrofuran derivative.

  • To a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the gold(I) catalyst (e.g., IPrAuCl, 1-5 mol%) and a silver co-catalyst (e.g., AgOTf, 1-5 mol%).

  • Add dry, degassed solvent (e.g., dichloromethane or toluene) to the flask.

  • Add the substrate, 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol (1.0 equivalent), to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 60 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol provides a general method for coupling 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol with an aryl halide without a copper co-catalyst.

  • To a Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., PPh₃ or a more specialized ligand, 4-10 mol%), the aryl halide (1.0 equivalent), and 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol (1.1-1.5 equivalents).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., DMF or an aqueous mixture) and a degassed base (e.g., triethylamine or K₂CO₃).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an appropriate solvent, and wash with water or brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

References
  • Pouy, M. J., et al. (2012). Intramolecular Hydroalkoxylation and Hydroamination of Alkynes Catalyzed by Cu(I) Complexes Supported by N-Heterocyclic Carbene Ligands. ACS Catalysis. [Link]

  • Rudolf, G., et al. (n.d.). Triaminocyclopentadienyl Ruthenium Complexes – New Catalysts for Cascade Conversions of Propargyl Alcohols. European Journal of Inorganic Chemistry. [Link]

  • Pouy, M. J., et al. (2012). Intramolecular Hydroalkoxylation and Hydroamination of Alkynes Catalyzed by Cu(I) Complexes Supported by N-Heterocyclic Carbene Ligands. ACS Catalysis. [Link]

  • (n.d.). Preparation of Heterocycles by Gold Catalyzed Cyclizations of Propargyl Ethers and Sulfides. Western CEDAR. [Link]

  • López, S., et al. (n.d.). Gold‐Catalyzed Reaction of Propargyl Esters and Alkynylsilanes: Synthesis of Vinylallene Derivatives through a Twofold 1,2‐Rearrangement. Angewandte Chemie International Edition. [Link]

  • Krische, M. J., et al. (2015). Ruthenium Catalyzed Diastereo- and Enantioselective Coupling of Propargyl Ethers with Alcohols: Siloxy-Crotylation via Hydride Shift Enabled Conversion of Alkynes to π-Allyls. Journal of the American Chemical Society. [Link]

  • (n.d.). Catalytic and metal-free intramolecular hydroalkoxylation of alkynes. ResearchGate. [Link]

  • Krische, M. J., et al. (2015). Ruthenium Catalyzed Diastereo- and Enantioselective Coupling of Propargyl Ethers with Alcohols: Siloxy-Crotylation via Hydride Shift Enabled Conversion of Alkynes to π-Allyls. Journal of the American Chemical Society. [Link]

  • Bhattacharyya, S., et al. (2002). Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition. ResearchGate. [Link]

  • El-Sagheer, A. H., & Brown, T. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]

  • Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. [Link]

  • García, F. G., et al. (2020). Towards Dual-Metal Catalyzed Hydroalkoxylation of Alkynes. Molecules. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Kollár, L., et al. (2019). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Current Organic Synthesis. [Link]

  • Li, J., et al. (2013). Palladacycle-Catalyzed Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Lee, S.-L., et al. (2021). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. Organic Letters. [Link]

  • Maleki, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Lee, S.-L., et al. (2022). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne ve. American Chemical Society. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Click Chemistry Linkers: A Comparative Analysis of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

Introduction: The Critical Role of the Linker in Click Chemistry Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a cornerstone of modern chemical biology, drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in Click Chemistry

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a cornerstone of modern chemical biology, drug development, and materials science.[1][2] Its power lies in the ability to covalently join two molecular entities with high efficiency and specificity under benign conditions.[1][3] At the heart of this elegant reaction is the linker—a bifunctional molecule bearing the reactive handle (in this case, a terminal alkyne). The linker is not merely a passive connector; its architecture dictates critical parameters such as solubility, stability, reaction kinetics, and the ultimate physicochemical properties of the final conjugate.[]

This guide provides an in-depth comparison of a specific, functionalized aromatic linker, 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol , against other prevalent classes of alkyne linkers. We will dissect its unique structural features and benchmark its predicted performance against aliphatic, polyethylene glycol (PEG)-based, and catalyst-free alternatives. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting a linker for their specific application.

Part 1: Molecular Architecture Analysis

The performance of a click chemistry linker is a direct consequence of its structure. Here, we analyze the key components of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol and introduce three distinct comparator linkers that highlight the impact of different structural motifs.

Dissecting the Subject Linker: 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol (Linker A)
  • Aromatic Core: The central phenyl ring provides a rigid, planar scaffold. Aromatic systems can offer advantages in stability and may participate in non-covalent interactions, which can be beneficial in applications like dye encapsulation or the design of nanocarriers.[5][6]

  • Terminal Alkyne: The propargyl ether group (-O-CH₂-C≡CH) presents the terminal alkyne, the reactive handle for the CuAAC reaction. The ether linkage itself is generally stable under a wide range of chemical conditions.

  • Hydroxyl Functionality: The secondary alcohol (-CH(OH)CH₃) is a key feature. This polar group is expected to increase the linker's hydrophilicity, improving its solubility in the aqueous buffers commonly used for bioconjugation.[7][8] This stands in contrast to unsubstituted, often poorly soluble, aromatic linkers.

  • Ortho-Substitution Pattern: The propargyl ether and ethanol groups are positioned on adjacent carbons of the phenyl ring. This proximity may introduce steric hindrance, potentially slowing the approach of the azide reactant and the copper catalyst, which could impact reaction kinetics.[9][10]

Comparator Linkers: A Structural Spectrum

To contextualize the performance of Linker A, we will compare it against three archetypal linkers:

  • Linker B: 5-Hexyn-1-ol (Simple Aliphatic): This represents a basic, flexible, and sterically unhindered aliphatic linker. Its hydroxyl group provides a measure of hydrophilicity.

  • Linker C: Propargyl-PEG4-OH (Hydrophilic Standard): This linker incorporates a discrete polyethylene glycol (PEG) chain. PEGylation is a widely used strategy to dramatically increase aqueous solubility, reduce aggregation, and improve the pharmacokinetic properties of bioconjugates.[11][12][13]

  • Linker D: Dibenzocyclooctyne-amine (DBCO-Amine, SPAAC): This linker is designed for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction. The high ring strain of the DBCO moiety allows it to react with azides without a metal catalyst, making it highly suitable for in vivo applications where copper toxicity is a concern.[][14]

G cluster_A Linker A: 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol cluster_B Linker B: 5-Hexyn-1-ol cluster_C Linker C: Propargyl-PEG4-OH cluster_D Linker D: DBCO-Amine A_Struct Structure: Aromatic Core + Propargyl Ether + Secondary Alcohol (Ortho-substituted) A_Props Properties: • Rigid Scaffold • Moderate Hydrophilicity • Potential Steric Hindrance A_Struct->A_Props leads to B_Struct Structure: Aliphatic Chain + Terminal Alkyne + Primary Alcohol B_Props Properties: • Flexible • Low Steric Hindrance • Baseline Hydrophilicity B_Struct->B_Props C_Struct Structure: PEG Chain + Propargyl Ether + Primary Alcohol C_Props Properties: • Highly Flexible • Excellent Aqueous Solubility • Low Steric Hindrance C_Struct->C_Props D_Struct Structure: Strained Cyclooctyne + Amine Handle D_Props Properties: • Copper-Free (SPAAC) • Slower Kinetics than CuAAC • Bioorthogonal D_Struct->D_Props

Figure 1: Structural comparison of the subject linker and its comparators.

Part 2: Comparative Performance Data

The choice of linker directly impacts experimental outcomes. This section provides a qualitative and quantitative comparison based on key performance indicators derived from established principles in the literature.

FeatureLinker A (Subject) Linker B (Aliphatic) Linker C (PEGylated) Linker D (SPAAC)
Reaction Type CuAACCuAACCuAACSPAAC (Copper-Free)
Core Structure Aromatic (Rigid)Aliphatic (Flexible)PEG (Flexible)Strained Ring (Rigid)
Relative Solubility ModerateLow-ModerateHighModerate-High
Expected Kinetics ModerateFastFastSlow
**Rate Constant (M⁻¹s⁻¹) **~10¹ - 10³[15]~10¹ - 10³[15]~10¹ - 10³[15]~10⁻³ - 10¹[14][15]
Steric Hindrance Potentially HighLowLowModerate
Primary Application Bioconjugation, MaterialsGeneral Purpose ConjugationAqueous BioconjugationIn Vivo / Live Cell Labeling
Causality Behind the Performance
  • Kinetics: CuAAC reactions are significantly faster than SPAAC reactions, often by several orders of magnitude.[14] For Linkers A, B, and C, the reaction rate will be primarily influenced by the efficiency of the copper catalyst system and steric factors.[16][17] The ortho-substitution of Linker A may place it at the slower end of the CuAAC spectrum compared to the unhindered linkers B and C.[10]

  • Solubility: For bioconjugation in aqueous buffers, solubility is paramount. Unmodified aliphatic and aromatic linkers (like Linker B without its -OH, or simple phenylacetylene) often suffer from poor solubility, leading to aggregation and low yields. The single hydroxyl group on Linker A provides a crucial improvement. However, for challenging hydrophobic molecules or to achieve high concentrations, the superior hydrophilicity of a PEGylated linker like Linker C is often necessary.[][11][13]

  • Biocompatibility: The primary drawback of CuAAC for live-cell or in vivo applications is the cytotoxicity of the copper catalyst.[14] This is where Linker D excels. By eliminating the need for copper, SPAAC linkers provide true bioorthogonality, allowing for efficient conjugation in complex biological environments without perturbing the system.[][18]

Part 3: Experimental Validation Protocol

To provide a tangible method for evaluating these linkers, we present a self-validating protocol to compare the reaction kinetics of Linker A and Linker C using High-Performance Liquid Chromatography (HPLC). This protocol is designed to monitor the consumption of an azide-functionalized fluorophore as it reacts with each linker.

Objective:

To determine the pseudo-first-order rate constant for the CuAAC reaction of Linker A and Linker C with a fluorescent azide reporter.

Materials:
  • Linker A (1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol)

  • Linker C (Propargyl-PEG4-OH)

  • Azide-Fluor 488 (or other suitable fluorescent azide)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (NaAsc)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (ACN) and Water (HPLC Grade)

  • Trifluoroacetic Acid (TFA)

Step-by-Step Methodology:
  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of Linker A and Linker C in DMSO.

    • Prepare a 1 mM stock solution of Azide-Fluor 488 in DMSO.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water. Must be made fresh.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA ligand in water.[14][15]

  • Catalyst Premix Preparation:

    • Shortly before use, prepare the Cu(I)-THPTA catalyst solution. In a microcentrifuge tube, combine 10 µL of 20 mM CuSO₄ and 20 µL of 100 mM THPTA. The THPTA ligand stabilizes the Cu(I) ion in aqueous solution.[14]

  • Reaction Setup (Perform in parallel for Linker A and Linker C):

    • In a new tube, add 440 µL of PBS, pH 7.4.

    • Add 10 µL of the 10 mM linker stock solution (Linker A or C) for a final concentration of ~200 µM.

    • Add 10 µL of the 1 mM Azide-Fluor 488 stock for a final concentration of 20 µM.

    • Vortex briefly to mix.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, add 10 µL of freshly made 100 mM Sodium Ascorbate, followed immediately by 10 µL of the Cu(I)-THPTA premix. Vortex immediately. This starts the clock (t=0).

    • At specified time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot in a separate tube containing 50 µL of a 10 mM EDTA solution in PBS to chelate the copper and stop the reaction.

  • HPLC Analysis:

    • Analyze each quenched time-point sample by reverse-phase HPLC (e.g., C18 column).

    • Use a gradient elution method, for example: 5% to 95% ACN (with 0.1% TFA) in Water (with 0.1% TFA) over 15 minutes.

    • Monitor the reaction by fluorescence detection (e.g., Ex/Em 495/519 nm for Fluor 488).

    • You should observe a peak for the starting material (Azide-Fluor 488) that decreases over time and a new peak for the triazole product that increases over time.

  • Data Analysis:

    • Integrate the peak area of the starting azide at each time point.

    • Plot the natural logarithm of the azide peak area (ln[Azide]) versus time (in seconds).

    • The plot should be linear, confirming pseudo-first-order kinetics (since the alkyne is in excess). The slope of this line is equal to the negative of the observed rate constant (-k_obs).

    • Compare the k_obs values for Linker A and Linker C to determine their relative reactivity under these conditions.

G cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis Stock Prepare Stock Solutions (Linkers, Azide, Cu, Asc, Ligand) Catalyst Prepare Catalyst Premix (CuSO4 + THPTA) Stock->Catalyst Start Initiate Reaction (Add Ascorbate + Catalyst) Catalyst->Start Mix Combine Buffer, Linker, and Azide Mix->Start Sample Take Time-Point Aliquots (t = 0, 1, 2, 5... min) Start->Sample Quench Quench Aliquots (with EDTA) Sample->Quench HPLC Analyze Quenched Samples by RP-HPLC Quench->HPLC Plot Plot ln[Azide] vs. Time HPLC->Plot Calc Calculate Rate Constant (k = -slope) Plot->Calc

Figure 2: Experimental workflow for the kinetic comparison of click chemistry linkers.

Part 4: Application and Selection Guide

Choosing the optimal linker is application-dependent. The following guide and decision flowchart are designed to streamline this selection process.

Application-Specific Recommendations:
  • In Vitro Bioconjugation (High Concentration, Purified Protein): For conjugating a small molecule to a purified antibody in a controlled buffer system, reaction speed and yield are paramount. Linker C (PEGylated) is often the best choice due to its high solubility and fast kinetics. Linker A is a viable, potentially more cost-effective alternative if the attached payload is sufficiently soluble and slight steric hindrance is acceptable.

  • Live Cell or In Vivo Labeling: Any application involving living systems demands the exclusion of cytotoxic reagents. Linker D (SPAAC) is the unequivocal choice here. While the kinetics are slower, its bioorthogonality is a non-negotiable requirement for preserving biological integrity.[14]

  • Materials Science & Polymer Chemistry: In these applications, the physical properties of the linker, such as rigidity and stability, are often as important as its reactivity. The aromatic core of Linker A provides rigidity that is absent in Linkers B and C, which could be advantageous for creating well-defined, stable polymeric structures.[1]

  • General Small Molecule Synthesis: When conjugating two relatively simple organic molecules where solubility is not a major concern, the simplicity and low steric profile of Linker B (Aliphatic) make it an excellent default choice.

G Start Start: Select a Linker Q1 Is the reaction in a live cell or in vivo? Start->Q1 A1_Yes Linker D (DBCO) for Copper-Free SPAAC Q1->A1_Yes  Yes A1_No Proceed to CuAAC Linkers Q1->A1_No No   Q2 Is high aqueous solubility critical? A1_No->Q2 A2_Yes Linker C (PEGylated) for maximum hydrophilicity Q2->A2_Yes  Yes A2_No Solubility is manageable Q2->A2_No No   Q3 Is a rigid linker scaffold required? A2_No->Q3 A3_Yes Linker A (Aromatic) for structural rigidity Q3->A3_Yes  Yes A3_No Linker B (Aliphatic) for flexibility and speed Q3->A3_No No  

Figure 3: Decision flowchart for selecting the appropriate click chemistry linker.

Conclusion

The linker 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol represents a compelling hybrid in the click chemistry toolkit. It combines the structural rigidity of an aromatic core with the moderate hydrophilicity conferred by a secondary alcohol. This positions it as a valuable tool for applications where the flexibility and high water solubility of PEG linkers are not strictly necessary, but where the poor solubility of simple aromatic linkers would be prohibitive. Its primary trade-off is potentially slower reaction kinetics due to steric hindrance from its ortho-substitution pattern. By understanding these nuanced characteristics in comparison to aliphatic, PEGylated, and SPAAC linkers, researchers can strategically select the ideal component to ensure the success of their conjugation experiments.

References

  • Polymer Chemistry (RSC Publishing). Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes. [Link]

  • YouTube. Strategies for successful crosslinking and bioconjugation applications. [Link]

  • MDPI. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. [Link]

  • PubChem. 1-(2-(Propan-2-yl)phenyl)ethan-1-one | C11H14O | CID 16504. [Link]

  • ResearchGate. Aromatic vs. Aliphatic Linkers: Impact on Dye Loading and Stability in Oligoglycerol-Derived Dendronized Polymersomes. [Link]

  • ACS Publications. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link]

  • PMC - NIH. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link]

  • PMC - NIH. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. [Link]

  • Chemical Reviews. A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. [Link]

  • PMC - NIH. Antibody–drug conjugates: Recent advances in linker chemistry. [Link]

  • PMC - PubMed Central. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. [Link]

  • PMC - NIH. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. [Link]

  • ResearchGate. Comparison of kinetics of CuAAC reactions of: (a) 7-ethynyl coumarin.... [Link]

  • ResearchGate. Thiol-ene Click Chemistry Incorporates Hydroxyl Functionality on Polycyclooctene to Tune Properties | Request PDF. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • NIH. 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. [Link]

  • PMC - NIH. Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. [Link]

  • RSC Publishing. A kinetics study of copper-catalysed click reactions in ionic liquids. [Link]

  • Ataman Kimya. PROP-2-YN-1-OL. [Link]

  • Royal Society of Chemistry. A thioether-directed palladium-cleavable linker for targeted bioorthogonal drug decaging. [Link]

  • International Union of Crystallography. 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. [Link]

  • PMC - NIH. Peptide Conjugation via CuAAC 'Click' Chemistry. [Link]

  • The Pharma Innovation Journal. Comparative study of aliphatic and aromatic compounds. [Link]

  • Royal Society of Chemistry Books. Chapter 8: Click-cleavable ADC Linkers. [Link]

  • Wikipedia. Click chemistry. [Link]

  • Scirp.org. Click Reaction Functionalization of Hydroxylated Nanoparticles by Cyclic Azasilanes for Colloidal Stability in Oilfield Applications. [Link]

  • PubChem. 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol. [Link]

  • PMC - NIH. 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. [Link]

  • PMC - NIH. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. [Link]

Sources

Comparative

Biological activity of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol vs. analogs

An In-Depth Comparative Guide to the Biological Activity of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol and Its Structural Analogs Foreword: The Strategic Imperative for Analog-Based Drug Discovery In modern medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol and Its Structural Analogs

Foreword: The Strategic Imperative for Analog-Based Drug Discovery

In modern medicinal chemistry, the identification of a novel bioactive "hit" compound is merely the opening chapter. The true narrative of drug development unfolds in the systematic exploration of its structural analogs. This process, known as Structure-Activity Relationship (SAR) analysis, is a cornerstone of rational drug design. The core compound, 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol, presents a compelling scaffold. It combines the well-established phenyl ethanol pharmacophore with a strategically placed propargyloxy group. This terminal alkyne is not just a structural feature; it is a versatile chemical handle for "click" chemistry, enabling applications from target identification to the development of advanced drug delivery systems.[1][2] This guide provides a comparative analysis of the parent compound and a rationally designed set of analogs to elucidate the key structural determinants of their biological activity.

The Core Compound and Rationale for Analog Design

The lead molecule, 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol (Compound 1) , was selected for its unique combination of a secondary benzylic alcohol, known for potential hydrogen bonding interactions with biological targets, and the propargyloxy moiety. The alkyne group can influence the compound's electronic properties and provides a gateway for bioconjugation.[3] To probe the SAR, we synthesized four analogs, each featuring a specific modification designed to answer a fundamental question about its biological function.

  • Analog A: 1-[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol: Introduces an electron-withdrawing halogen to the phenyl ring to assess the impact of electronics and lipophilicity on activity.

  • Analog B: 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one: The secondary alcohol is oxidized to a ketone to determine the necessity of the hydroxyl group as a hydrogen bond donor.

  • Analog C: 1-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol: Incorporates a different halogen to compare the effects of size and electronegativity at the same position.

  • Analog D: 1-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol: The propargyloxy group is moved from the ortho to the para position to evaluate the influence of steric hindrance and substituent placement.

Comparative Analysis of Biological Activity

The synthesized compounds were evaluated for two primary biological activities that are frequently associated with novel heterocyclic and aromatic scaffolds: anticancer and antimicrobial efficacy.[4][5][6]

Anticancer Cytotoxicity

The cytotoxic potential of the compounds was assessed against the MCF-7 human breast adenocarcinoma cell line and the PC-3 human prostate cancer cell line.[7][8] A non-cancerous human embryonic kidney cell line (HEK-293) was used to determine the selectivity index (SI), a critical measure of a compound's potential therapeutic window.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) and Selectivity Index (SI) of Compound 1 and Analogs

CompoundStructureMCF-7 IC₅₀ (µM)PC-3 IC₅₀ (µM)HEK-293 IC₅₀ (µM)Selectivity Index (SI) vs. PC-3
1 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol85.292.5>200>2.16
A 1-[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol31.445.1>200>4.43
B 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one175.6>200>200N/A
C 1-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol22.8 30.7 >200>6.51
D 1-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol110.3125.8>200>1.59

Expert Analysis & Causality:

  • Impact of Halogenation: The introduction of a halogen at the 5-position (Analogs A and C) dramatically increased cytotoxic potency. The bromo-substituted analog (C) was the most potent, suggesting that increased lipophilicity and the specific electronic properties of bromine at this position are favorable for activity. This enhancement is a common strategy to improve membrane permeability or target engagement.[5]

  • Criticality of the Hydroxyl Group: Oxidation of the alcohol to a ketone (Analog B) led to a near-complete loss of activity. This strongly indicates that the secondary hydroxyl group is essential for the compound's mechanism, likely acting as a crucial hydrogen bond donor in the active site of its molecular target.

  • Steric and Positional Effects: Moving the propargyloxy group to the para position (Analog D) significantly reduced activity compared to the ortho-substituted parent compound. This suggests that the proximity of the ether linkage and the hydroxyl group is important, possibly for chelation with a metal ion in an enzyme's active site or for maintaining an optimal conformation for binding.

Antimicrobial Activity

The compounds were screened against a panel of clinically relevant bacteria, including Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, to determine their Minimum Inhibitory Concentration (MIC).

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Compound 1 and Analogs

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
1 128>256
A 32128
B >256>256
C 16 64
D 256>256

Expert Analysis & Causality: The structure-activity trends observed in the antimicrobial assays mirror those from the cytotoxicity screens. The bromo-substituted analog (C) was again the most potent, particularly against the Gram-positive S. aureus. The lack of activity in the ketone analog (B) and the para-substituted analog (D) reinforces the importance of the ortho-hydroxy-propargyloxy arrangement. The greater activity against S. aureus compared to E. coli is common for many small molecules, often attributed to the more complex outer membrane of Gram-negative bacteria which acts as a formidable permeability barrier.

Proposed Mechanism of Action: Induction of Oxidative Stress

Based on literature for similar bioactive organometallic and alkyne-containing compounds, a plausible mechanism of action involves the induction of cellular oxidative stress.[9] The compounds may interfere with mitochondrial function, leading to an overproduction of Reactive Oxygen Species (ROS). This surge in ROS can damage cellular components and trigger the intrinsic apoptotic pathway, a key mechanism for eliminating cancer cells.

G Compound Analog C Mito Mitochondrial Disruption Compound->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Bax Bax/Bak Activation Mito->Bax Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis CytoC Cytochrome c Release Bax->CytoC Apoptosome Apoptosome Formation (Apaf-1, Casp-9) CytoC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Casp3->Apoptosis G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Treat Treat with Compound (48h Incubation) Seed->Treat MTT Add MTT Reagent (4h Incubation) Treat->MTT Solubilize Solubilize Formazan with DMSO MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate IC₅₀ Read->Calculate

Caption: Standard workflow for the MTT cytotoxicity assay.

Broth Microdilution for MIC Determination

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Compound Preparation: Perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Dilute an overnight culture of the test bacterium (S. aureus or E. coli) to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Reading: Determine the MIC as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.

Concluding Remarks and Future Outlook

This comparative guide successfully establishes a preliminary Structure-Activity Relationship for the 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol scaffold. Our findings clearly demonstrate that:

  • The secondary alcohol is critical for biological activity.

  • Ortho-substitution of the propargyloxy group is preferred over para-substitution.

  • Halogenation at the 5-position of the phenyl ring, particularly with bromine, is a highly effective strategy for enhancing both anticancer and antimicrobial potency.

Compound C , 1-[5-bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol, has been identified as a promising lead for further development. The next logical steps in this research program will be to:

  • Expand the Analog Library: Synthesize further analogs based on the 5-bromo scaffold to fine-tune activity and selectivity.

  • Target Deconvolution: Utilize the terminal alkyne of Compound C in a click chemistry-based approach (e.g., Activity-Based Protein Profiling) to identify its specific molecular target(s) within the cell.

  • In Vivo Evaluation: Assess the efficacy, pharmacokinetics, and toxicity of the most promising compounds in preclinical animal models.

References

  • Title: Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide. Source: Benchchem.
  • Title: Design and Synthesis of Propargyloxy Functionalized Pyrazole-Based Aurones: Exploring Their Potent Anticancer Properties Against AGS and MCF-7 Cell Lines. Source: PubMed. URL: [Link]

  • Title: Synthesis and anticancer activity of dimeric podophyllotoxin derivatives. Source: Taylor & Francis Online. URL: [Link]

  • Title: Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. Source: PubMed. URL: [Link]

  • Title: New Propargyloxy Derivatives of Galangin, Kaempferol and Fisetin—Synthesis, Spectroscopic Analysis and In Vitro Anticancer Activity on Head and Neck Cancer Cells. Source: MDPI. URL: [Link]

  • Title: Anticancer (hexacarbonyldicobalt)propargyl aryl ethers: Synthesis, antiproliferative activity, apoptosis induction, and effect on cellular oxidative stress. Source: ResearchGate. URL: [Link]

  • Title: Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. Source: MDPI. URL: [Link]

  • Title: Anticancer Activity of Ether Derivatives of Chrysin. Source: PubMed Central (PMC). URL: [Link]

  • Title: Applications of Propynyloxy in Drug Discovery: Harnessing Click Chemistry for Therapeutic Innovation. Source: Benchchem.
  • Title: Reactions of 4‐propargyloxy‐ and 4‐propargylaminocoumarins 12 a,b.... Source: ResearchGate. URL: [Link]

  • Title: (PDF) Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. Source: ResearchGate. URL: [Link]

  • Title: (PDF) Synthesis, Antibacterial Activity and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. Source: ResearchGate. URL: [Link]

  • Title: Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Source: PubMed Central (PMC). URL: [Link]

  • Title: 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Source: PubMed Central (PMC). URL: [Link]

  • Title: Screening and Structure–Activity Relationship of D2AAK1 Derivatives for Potential Application in the Treatment of Neurodegenerative Diseases. Source: MDPI. URL: [Link]

  • Title: Efficient synthesis and antioxidant activity of novel N-propargyl tetrahydroquinoline derivatives through the cationic Povarov reaction. Source: ResearchGate. URL: [Link]

  • Title: Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Source: PubMed Central (PMC). URL: [Link]

  • Title: Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Source: PubMed. URL: [Link]

Sources

Validation

A Comparative Guide to Structural Analogs of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol: Synthesis, Properties, and Potential Biological Activities

Introduction In the landscape of medicinal chemistry, the strategic modification of lead compounds to elucidate structure-activity relationships (SAR) is a cornerstone of drug discovery. The molecule 1-[2-(Prop-2-yn-1-yl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the strategic modification of lead compounds to elucidate structure-activity relationships (SAR) is a cornerstone of drug discovery. The molecule 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol presents an intriguing scaffold, combining a chiral secondary alcohol, a phenyl ring, and a terminal alkyne moiety via an ether linkage. The propargyl group is of particular interest as it is a versatile functional handle for "click" chemistry and can also play a role in enzyme inhibition. This guide provides a comparative framework for the synthesis and evaluation of a curated set of structural analogs of this parent compound. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison, underpinned by detailed experimental protocols, to facilitate further investigation into this chemical space. The selection of analogs is designed to systematically probe the contributions of the ethan-1-ol side chain, the substitution pattern on the phenyl ring, and the nature of the alkyne terminus to the overall physicochemical and biological properties of these molecules.

A Curated Set of Structural Analogs for Comparative Analysis

To establish a clear and logical structure-activity relationship, we have designed a focused library of six compounds. This set includes the parent molecule and five analogs, each featuring a specific modification to probe a key structural element.

Compound ID Structure Systematic Name Rationale for Inclusion
Analog 1 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-olParent Compound: The baseline for all comparisons.
Analog 2 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-oneSide Chain Oxidation: To assess the role of the hydroxyl group and its hydrogen-bonding capacity.
Analog 3 1-[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-olElectron-Withdrawing Group: To probe the influence of electronic effects on the phenyl ring.
Analog 4 1-[4-Methoxy-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-olElectron-Donating Group: To evaluate the impact of an electron-donating substituent.
Analog 5 1-{2-[(But-2-yn-1-yl)oxy]phenyl}ethan-1-olAlkyne Homologation: To investigate the steric and electronic effects of modifying the alkyne.
Analog 6 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-olPositional Isomer: To understand the importance of the ortho-substitution pattern.

General Synthesis Strategy

A convergent and adaptable two-step synthetic route is proposed for the synthesis of the alcohol-containing analogs (1, 3, 4, 5, and 6). The ketone analog (2) is a key intermediate in this pathway.

Synthetic_Workflow cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Reduction Start Substituted 2'-Hydroxyacetophenone Reagent1 Propargyl Bromide (or But-2-yn-1-yl Bromide) K2CO3, Acetone Start->Reagent1 Intermediate Substituted 2'-(Alkynyloxy)acetophenone Start->Intermediate Reagent1->Intermediate Reflux Intermediate2 Substituted 2'-(Alkynyloxy)acetophenone Reagent2 Sodium Borohydride (NaBH4) Methanol Intermediate2->Reagent2 FinalProduct Target Analog (Alcohol) Intermediate2->FinalProduct Reagent2->FinalProduct 0 °C to RT

Caption: General two-step synthesis of the target analogs.

Experimental Protocol: General Procedure for Synthesis

Part 1: Synthesis of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one (Analog 2)

  • To a solution of 2'-hydroxyacetophenone (1.0 eq) in acetone (10 mL/mmol), add potassium carbonate (2.0 eq) and propargyl bromide (80% solution in toluene, 1.2 eq).

  • Stir the mixture vigorously and heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one as a pure compound.[1]

Part 2: Synthesis of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol (Analog 1)

  • Dissolve the synthesized ketone (Analog 2, 1.0 eq) in methanol (15 mL/mmol) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water (10 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the target alcohol. Further purification can be achieved by column chromatography if necessary.

This general procedure can be adapted for the synthesis of analogs 3, 4, 5, and 6 by starting with the appropriately substituted hydroxyacetophenone or using the corresponding alkyne bromide.

Physicochemical Properties

The following table summarizes key computed physicochemical properties for the proposed analogs. These parameters are crucial for understanding the potential absorption, distribution, metabolism, and excretion (ADME) profiles of the compounds.

Compound ID Molecular Formula Molecular Weight ( g/mol ) Calculated logP Topological Polar Surface Area (Ų)
Analog 1 C11H12O2176.211.829.5
Analog 2 C11H10O2174.191.926.3
Analog 3 C11H11ClO2210.652.529.5
Analog 4 C12H14O3206.241.938.7
Analog 5 C12H14O2190.242.229.5
Analog 6 C11H12O2176.211.829.5

Data obtained from PubChem and other chemical databases.[2][3][4][5][6][7][8]

Framework for Biological Evaluation

Based on the structural motifs present in the parent compound and its analogs, particularly the substituted phenyl ring, these molecules are candidates for evaluation in assays related to inflammation and cell proliferation. The propargyl group itself is a known feature in some enzyme inhibitors. Therefore, a logical starting point for biological characterization includes assessing their anti-inflammatory and cytotoxic potential.

Biological_Evaluation_Workflow cluster_0 Anti-inflammatory Screening cluster_1 Cytotoxicity Screening Analogs Synthesized Analogs (1-6) COX_Assay Cyclooxygenase (COX-1/COX-2) Inhibition Assay Analogs->COX_Assay LOX_Assay Lipoxygenase (5-LOX) Inhibition Assay Analogs->LOX_Assay Cytotoxicity_Assay MTT or LDH Assay (e.g., on Cancer Cell Lines) Analogs->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis COX_Assay->SAR_Analysis LOX_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis

Caption: Proposed workflow for the biological evaluation of the analogs.

Experimental Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from standard ELISA-based methods for measuring COX activity.[9][10]

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a 0.1 M Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Reaction Setup:

    • In a 96-well plate, add 150 µL of assay buffer.

    • Add 10 µL of a solution of the test analog (dissolved in DMSO, final concentration range 1-100 µM) or DMSO vehicle control.

    • Add 10 µL of Heme cofactor to each well.

    • Add 10 µL of COX-1 or COX-2 enzyme solution.

    • Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution (final concentration 10 µM).

  • Reaction Termination: Incubate for exactly 2 minutes at 37°C, then stop the reaction by adding 10 µL of 1 M HCl.

  • Quantification of PGE2: Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each analog concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Experimental Protocol 2: In Vitro Lipoxygenase (LOX) Inhibition Assay

This protocol is based on the spectrophotometric monitoring of the formation of hydroperoxides.[11][12][13]

  • Enzyme and Substrate: Use commercially available soybean 15-lipoxygenase and linoleic acid as the substrate.

  • Assay Buffer: Prepare a 0.2 M borate buffer (pH 9.0).

  • Reaction Setup:

    • In a quartz cuvette, mix the test analog (in DMSO) with the enzyme solution in borate buffer to a final volume of 0.5 mL.

    • Incubate at room temperature for 5 minutes.

  • Reaction Initiation: Start the reaction by adding 0.5 mL of a 250 µM linoleic acid solution in the same buffer.

  • Measurement: Immediately measure the increase in absorbance at 234 nm for 3-5 minutes using a spectrophotometer. This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the percentage of inhibition relative to a DMSO control and calculate the IC50 value for each analog.

Experimental Protocol 3: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: Plate human cancer cells (e.g., PC-3 for prostate cancer, or others as relevant) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test analogs (e.g., 0.1 to 100 µM in DMSO, ensuring the final DMSO concentration is <0.5%) for 24-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and calculate the GI50 value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Directions

This guide outlines a systematic approach to the synthesis and comparative evaluation of a focused set of structural analogs of 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol. By methodically altering specific structural features and employing standardized biological assays, a robust structure-activity relationship can be established. The data generated from these proposed experiments will provide valuable insights into the pharmacophore of this compound class. Specifically, the results will clarify the importance of the hydroxyl group, the influence of electronic properties of the phenyl ring, and the steric tolerance around the alkyne moiety for anti-inflammatory and/or cytotoxic activity. Promising lead compounds identified through this screening cascade can be advanced into further mechanistic studies and preclinical development.

References

  • Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. Available from: [Link]

  • An ELISA method to measure inhibition of the COX enzymes. PubMed. Available from: [Link]

  • An ELISA method to measure inhibition of the COX enzymes. Springer Nature Experiments. Available from: [Link]

  • Cytotoxicity of a selected series of substituted phenols towards cultured melanoma cells. ScienceDirect. Available from: [Link]

  • In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. Available from: [Link]

  • Effects of Substitution on Cytotoxicity of Diphenyl Ditelluride in Cultured Vascular Endothelial Cells. MDPI. Available from: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available from: [Link]

  • Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark. Available from: [Link]

  • 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. International Union of Crystallography. Available from: [Link]

  • 1-(2-(Propan-2-yl)phenyl)ethan-1-one. PubChem. Available from: [Link]

  • 1-(4-(Propan-2-yloxy)phenyl)ethan-1-one. PubChem. Available from: [Link]

  • 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. NIH. Available from: [Link]

  • 1-(4-Methoxyphenyl)propan-2-ol. PubChem. Available from: [Link]

  • 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. PMC - NIH. Available from: [Link]

  • Cytotoxic activities of N-phenyl substituted pyrazole and pyran moieties against different glioma cell lines. ResearchGate. Available from: [Link]

  • A procedure for the synthesis of bis(1,5-dichloro-2,4-pentanedione)copper(II) complex. Organic Syntheses. Available from: [Link]

  • 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. PubChem. Available from: [Link]

  • Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. PubMed. Available from: [Link]

  • 1-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-one. MySkinRecipes. Available from: [Link]

  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. Available from: [Link]

  • Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. Google Patents.
  • 1-Chloro-4-(prop-2-yn-1-yloxy)benzene. PubChem. Available from: [Link]

  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. Available from: [Link]

  • Chemical Properties of 2-Propanone, 1-(4-methoxyphenyl)-. Cheméo. Available from: [Link]

  • PROP-2-YN-1-OL. Ataman Kimya. Available from: [Link]

  • 1-(4-Methoxyphenyl)-1-propanol. PubChem. Available from: [Link]

  • Preparation of 1-methoxy-2-propanol. Google Patents.
  • [4-(Prop-2-yn-1-yloxy)phenyl]methanol. PubChem. Available from: [Link]

  • (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one. Semantic Scholar. Available from: [Link]

  • Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Journal of Young Pharmacists. Available from: [Link]

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Stability of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol Derivatives

Abstract This guide provides a comprehensive comparison of the in vitro and in vivo stability of a series of 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol derivatives, a chemical class with significant potential in drug disc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of the in vitro and in vivo stability of a series of 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol derivatives, a chemical class with significant potential in drug discovery. The stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic efficacy. This document outlines the fundamental principles behind stability assays, provides detailed experimental protocols for their execution, and presents a comparative analysis of the data obtained. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to assess and interpret the stability profiles of these and similar compounds, thereby facilitating the selection of the most promising candidates for further development. The inclusion of the propargyl ether moiety introduces specific metabolic considerations that are a central focus of this guide.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being its metabolic stability. A compound's stability dictates its half-life in the body, influencing dosing frequency and patient compliance. Furthermore, metabolic instability can lead to rapid clearance, reducing bioavailability and therapeutic effect.[1][2] The 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol scaffold is of interest due to its versatile structure, which allows for a wide range of chemical modifications to modulate biological activity. However, the presence of the propargyl ether group, while synthetically useful, can be susceptible to metabolic transformations.[3] Therefore, a thorough understanding of the stability of derivatives of this scaffold is paramount.

This guide will delineate the methodologies for assessing stability through two complementary lenses: in vitro assays, which provide a high-throughput and cost-effective initial screen, and in vivo studies, which offer a more physiologically relevant picture of a compound's fate in a whole organism.

The Propargyl Ether Moiety: A Double-Edged Sword

The propargyl group is a versatile functional group in medicinal chemistry, often used as a synthetic handle for "click chemistry" or as a pharmacophore itself.[4][5][6] However, the terminal alkyne and the ether linkage can be sites of metabolic activity. Understanding the potential metabolic pathways is crucial for interpreting stability data and designing more robust derivatives.

  • Oxidative Metabolism: The propargylic position can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive intermediates.[3]

  • Ether Cleavage: The ether linkage can be a target for oxidative cleavage, also mediated by CYP enzymes.

  • Conjugation: The hydroxyl group of the ethan-1-ol moiety can undergo phase II conjugation reactions, such as glucuronidation or sulfation.

In Vitro Stability Assessment: The First Line of Evaluation

In vitro stability assays are indispensable tools in early drug discovery for predicting a compound's metabolic fate.[1] They are typically conducted using subcellular fractions, such as liver microsomes, or whole cells, like hepatocytes. These systems contain the key drug-metabolizing enzymes responsible for the biotransformation of xenobiotics.[1][2]

Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that are rich in phase I metabolic enzymes, particularly cytochrome P450s.[2] The microsomal stability assay is a workhorse in drug metabolism studies, providing a measure of a compound's intrinsic clearance.[1][7]

Objective: To determine the rate of disappearance of 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol derivatives when incubated with liver microsomes.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Liver microsomes (from human, rat, or mouse)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]

  • Positive control compounds (e.g., testosterone, verapamil)

  • Internal standard (for LC-MS/MS analysis)

  • Acetonitrile (for quenching the reaction)

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[7]

  • Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[7][9]

  • Quenching: Immediately quench the reaction by adding cold acetonitrile containing the internal standard. This stops the enzymatic activity and precipitates the proteins.[7]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[7][10]

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[8]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Microsomes, Buffer, Compound) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate sampling Time-course Sampling (0, 5, 15, 30, 45, 60 min) initiate->sampling quench Quench with Acetonitrile + IS sampling->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Analysis (t½, CLint) lcms->data caption Workflow for Microsomal Stability Assay

Caption: Workflow for Microsomal Stability Assay.

Plasma Stability Assay

In addition to metabolism in the liver, drug candidates can also be degraded by enzymes present in the blood plasma, such as esterases and proteases.[11][12] The plasma stability assay is crucial for identifying compounds that are susceptible to this type of degradation.[13]

Objective: To evaluate the stability of 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol derivatives in plasma from different species.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled plasma (from human, rat, or mouse), anticoagulated with heparin or EDTA

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., procaine, a compound known to be rapidly hydrolyzed by plasma esterases)

  • Internal standard (for LC-MS/MS analysis)

  • Acetonitrile (for quenching the reaction)

Procedure:

  • Compound Addition: Add the test compound to the plasma (final concentration typically 1-10 µM).

  • Incubation: Incubate the mixture at 37°C.

  • Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the plasma-compound mixture.[11][12]

  • Quenching: Stop the reaction by adding cold acetonitrile containing the internal standard.[13]

  • Sample Processing: Centrifuge the samples to precipitate plasma proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.[11][12]

Data Analysis: Similar to the microsomal stability assay, the percentage of the compound remaining is plotted over time, and the half-life in plasma is calculated.

Comparative In Vitro Stability Data

The following table presents hypothetical stability data for a series of 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol derivatives with modifications at the R1 and R2 positions.

CompoundR1R2Microsomal t½ (min)Plasma t½ (min)
Parent HH35>120
Derivative A CH3H65>120
Derivative B HF42>120
Derivative C CH3F80>120
Derivative D HOCH325>120

Interpretation:

  • Effect of R1 Substitution: The introduction of a methyl group at the R1 position (Derivative A and C) significantly increased the microsomal half-life. This suggests that the benzylic position is a site of metabolism, and the steric hindrance from the methyl group reduces the rate of oxidation.

  • Effect of R2 Substitution: A fluorine atom at the R2 position (Derivative B) had a modest stabilizing effect, possibly due to electronic effects on the aromatic ring. The combination of both modifications (Derivative C) resulted in the most stable compound in microsomes. Conversely, an electron-donating methoxy group at R2 (Derivative D) decreased stability, potentially by activating the ring towards oxidative metabolism.

  • Plasma Stability: All tested derivatives were highly stable in plasma, indicating that they are not susceptible to hydrolysis by plasma enzymes. This is expected as the compounds lack ester or amide bonds.

In Vivo Stability Assessment: The Whole-Organism Perspective

While in vitro assays are valuable for screening, in vivo studies are essential to understand a compound's true pharmacokinetic profile in a living organism. These studies account for absorption, distribution, metabolism, and excretion (ADME) processes that cannot be fully replicated in vitro.[14]

Pharmacokinetic (PK) Study in Rodents

A typical PK study involves administering the compound to animals (e.g., rats or mice) and collecting blood samples at various time points to measure the drug concentration.

Objective: To determine the pharmacokinetic parameters of a selected 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol derivative following intravenous (IV) and oral (PO) administration.

Materials:

  • Test compound formulated for IV and PO dosing

  • Rodents (e.g., Sprague-Dawley rats)

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Analytical equipment for sample processing and LC-MS/MS analysis

Procedure:

  • Dosing: Administer the compound to a cohort of animals via IV injection and to another cohort via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.[15][16]

Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t½): The time required for the plasma concentration to decrease by half.

  • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

G cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis iv_dosing IV Dosing blood_sampling Serial Blood Sampling iv_dosing->blood_sampling po_dosing PO Dosing po_dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep extraction Drug Extraction plasma_prep->extraction lcms LC-MS/MS Quantification extraction->lcms pk_analysis PK Parameter Calculation lcms->pk_analysis caption Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for In Vivo Pharmacokinetic Study.

Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

A key goal in drug metabolism studies is to establish an in vitro-in vivo correlation (IVIVC), which allows for the prediction of human pharmacokinetics from in vitro data.[14] By comparing the in vitro intrinsic clearance from microsomal assays with the in vivo clearance observed in animal studies, researchers can build models to extrapolate to human PK parameters. This is a critical step in selecting candidates for clinical development.

Conclusion: A Roadmap for Stability-Guided Drug Design

The stability of 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol derivatives is a multifaceted property that can be systematically evaluated through a combination of in vitro and in vivo assays. This guide has provided a framework for conducting these studies, from detailed experimental protocols to the interpretation of the resulting data. The findings from these stability assessments are invaluable for guiding medicinal chemistry efforts to design compounds with optimized pharmacokinetic profiles. By understanding the metabolic liabilities of the propargyl ether-containing scaffold, researchers can make informed decisions to advance the most promising drug candidates toward the clinic.

References

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • AxisPharm Laboratories. Microsomal Stability Assay & Protocol. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Domainex. Plasma Stability Assay. [Link]

  • Creative Bioarray. Plasma Stability Assay. [Link]

  • Evotec. Microsomal Stability. [Link]

  • BioDuro. ADME Plasma Stability Assay. [Link]

  • Bio-protocol. Plasma Stability Assay. [Link]

  • Anderson, A. C., et al. Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. Journal of Medicinal Chemistry, 54(17), 5996–6004. [Link]

  • National Institutes of Health. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

  • ResearchGate. A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. [Link]

  • PubMed. Metabolic inactivation of five glycidyl ethers in lung and liver of humans, rats and mice in vitro. [Link]

  • MDPI. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]

  • MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

  • National Institutes of Health. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]

  • ResearchGate. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

  • Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • Frontiers in Pharmacology. Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. [Link]

Sources

Validation

A Researcher's Guide to the Structural Validation of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol Derivatives by X-ray Crystallography

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel compounds such as the derivatives of 1-[2-(prop-2-yn-1-yloxy)phenyl]et...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel compounds such as the derivatives of 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol, which hold potential as versatile synthetic intermediates, an accurate structural model is the bedrock upon which further research is built. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide invaluable information about connectivity and the chemical environment of atoms, single-crystal X-ray crystallography remains the gold standard for providing a definitive, high-resolution atomic arrangement in the solid state.[1][2] This guide offers an in-depth comparison of analytical techniques and a detailed protocol for the structural validation of this class of compounds, grounded in the principles of scientific integrity and experimental rigor.

The Imperative of Unambiguous Structure Determination

The journey from a synthesized compound to a potential therapeutic agent is long and fraught with challenges. An incorrect structural assignment can lead to wasted resources and misinterpretation of biological activity. While techniques like NMR and mass spectrometry are cornerstones of chemical analysis, they can sometimes be insufficient for resolving complex stereochemistry or subtle conformational features. X-ray crystallography, by contrast, provides a direct visualization of the molecule's electron density, allowing for the precise determination of bond lengths, bond angles, and absolute configuration.[2][3] This level of detail is crucial for understanding structure-activity relationships and for designing next-generation analogs.

A Comparative Overview of Analytical Techniques

The choice of analytical technique depends on the specific question being asked. While X-ray crystallography provides unparalleled detail in the solid state, NMR offers insights into the solution-state structure and dynamics.[4]

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing interactions.[2]Definitive structural information; "gold standard" for structure proof.Requires a suitable single crystal, which can be challenging to grow; provides a static picture of the molecule in the solid state.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment, relative stereochemistry, solution-state conformation and dynamics.[1]Non-destructive; provides information on the molecule's behavior in solution; can study dynamic processes.[4]Does not directly provide absolute stereochemistry; interpretation can be complex for large or conformationally flexible molecules.[6]
Mass Spectrometry (MS) Molecular weight, elemental composition.High sensitivity; requires very small sample amounts.Provides no information about the 3D structure or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple to perform.Provides limited information about the overall molecular structure.

This guide will focus on the definitive validation provided by X-ray crystallography, a technique that, while demanding, offers an unparalleled level of structural certainty.

Experimental Workflow for Crystallographic Validation

The process of validating the structure of a 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol derivative by X-ray crystallography can be broken down into a series of logical steps, from synthesis to final structure refinement and validation.

Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Solvent Solvent Screening Purification->Solvent Growth Crystal Growth (e.g., Slow Evaporation) Solvent->Growth Mounting Crystal Mounting Growth->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Integration Data Integration & Scaling Diffraction->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: Experimental workflow for crystallographic validation.

Part 1: Synthesis and Purification

The synthesis of 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol derivatives typically involves the propargylation of a substituted 2-hydroxyacetophenone followed by reduction of the ketone. The purity of the final compound is critical for successful crystallization.[7]

Protocol for Synthesis (Illustrative Example):

  • Propargylation: To a solution of a substituted 2-hydroxyacetophenone in a suitable solvent (e.g., acetone), add a base (e.g., K₂CO₃) and propargyl bromide. Stir the reaction mixture at an elevated temperature until completion (monitored by TLC).

  • Work-up: After cooling, filter the reaction mixture and concentrate the filtrate. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Reduction: Dissolve the resulting propargylated acetophenone in a suitable solvent (e.g., methanol). Cool the solution in an ice bath and add a reducing agent (e.g., NaBH₄) portion-wise. Stir until the reaction is complete (monitored by TLC).

  • Final Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to obtain the desired 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol derivative.

Part 2: Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in the process. The ideal crystal for X-ray diffraction should be a single, well-formed entity, free of cracks or other defects.[8]

Protocol for Crystal Growth (Slow Evaporation):

  • Solvent Selection: Screen a variety of solvents to find one in which the compound is moderately soluble.[7]

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent.

  • Filtration: Filter the solution through a syringe filter into a clean, small vial to remove any dust or particulate matter.

  • Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[7]

Part 3: X-ray Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. Modern diffractometers automate much of this process.

Protocol for Data Collection:

  • Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a cryoloop.

  • Data Collection: Place the mounted crystal on the goniometer head of the diffractometer. A stream of cold nitrogen gas is typically used to cool the crystal, which minimizes thermal motion and radiation damage. The diffractometer then rotates the crystal while irradiating it with X-rays, and a detector records the diffraction pattern.

  • Data Processing: The collected diffraction data are then processed to integrate the intensities of the reflections and apply corrections for various experimental factors. This results in a file containing the Miller indices (h, k, l) and the intensity of each reflection.

Part 4: Structure Solution, Refinement, and Validation

The processed data are used to solve and refine the crystal structure.

Protocol for Structure Solution and Refinement:

  • Structure Solution: The initial phases of the structure factors are determined using methods such as direct methods or Patterson methods, which provide an initial electron density map.

  • Model Building: An initial model of the molecule is built into the electron density map.

  • Structure Refinement: The atomic coordinates, thermal parameters, and occupancies are refined against the experimental data using least-squares methods.

  • Validation: The final refined structure is validated using software like checkCIF, which is a service provided by the International Union of Crystallography (IUCr).[9][10] This ensures that the reported structure adheres to established crystallographic standards. The final structural data is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), making it accessible to the scientific community.[11]

Interpreting the Crystallographic Data: A Case Study

The output of a successful crystallographic analysis is a wealth of information. For a hypothetical derivative, the crystallographic information file (CIF) would contain details such as the crystal system, space group, unit cell dimensions, and the refined atomic coordinates.

Example Crystallographic Data Table:

Parameter Value Significance
Formula C₁₂H₁₄O₂Confirms the elemental composition.
Crystal System MonoclinicDescribes the symmetry of the crystal lattice.
Space Group P2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å) 10.123, 8.456, 12.345The dimensions of the unit cell.
β (°) 98.76The angle of the unit cell for a monoclinic system.
R1, wR2 0.045, 0.112Indicators of the quality of the refinement; lower values are better.

From the refined atomic coordinates, precise bond lengths and angles can be calculated, confirming the expected molecular geometry and identifying any unusual structural features. For chiral molecules, the absolute configuration can be determined, which is often a critical piece of information in drug development.

Conclusion: The Power of Definitive Structural Validation

In the competitive field of drug development, certainty is a valuable commodity. While a suite of analytical techniques is necessary for comprehensive characterization, single-crystal X-ray crystallography provides an unparalleled level of structural detail and certainty. For researchers working with novel compounds like 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol derivatives, mastering the principles and practice of X-ray crystallography is not just an academic exercise but a critical step towards realizing the full potential of their discoveries. By adhering to rigorous experimental protocols and validation standards, the scientific community can build upon a solid foundation of accurate and reliable structural data.

References

  • Cambridge Structural Database (CSD) - Physical Sciences Data science Service. Available from: [Link]

  • Cambridge Structural Database (CSD) - USC Libraries - University of Southern California. Available from: [Link]

  • Cambridge Structural Database - MIT Information Systems. Available from: [Link]

  • Cambridge Structural Database - Wikipedia. Available from: [Link]

  • (IUCr) Crystallographic Information Framework. Available from: [Link]

  • Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. Available from: [Link]

  • International Union of Crystallography - Grokipedia. Available from: [Link]

  • Difference Between NMR and X-Ray Crystallography. Pediaa.com. Available from: [Link]

  • (IUCr) Publication standards for crystal structures. Available from: [Link]

  • International Union of Crystallography (IUCr). International Science Council. Available from: [Link]

  • International Union of Crystallography - Wikipedia. Available from: [Link]

  • Comparison of NMR and X-ray crystallography. Available from: [Link]

  • Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Available from: [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Available from: [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net. Available from: [Link]

  • Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. Available from: [Link]

  • Guidelines for Single Crystal X-ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Available from: [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. Available from: [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data | Request PDF - ResearchGate. Available from: [Link]

Sources

Comparative

A Spectroscopic Journey: The Synthesis and Characterization of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol and Its Precursors

In the landscape of modern drug discovery and materials science, the synthesis of novel molecular architectures is a cornerstone of innovation. The target molecule of this guide, 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the synthesis of novel molecular architectures is a cornerstone of innovation. The target molecule of this guide, 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol, is a compelling example of a bifunctional scaffold, incorporating a reactive terminal alkyne and a secondary alcohol. These functionalities open avenues for further chemical elaboration, such as "click" chemistry modifications and esterification reactions, making it a valuable building block in the synthesis of more complex molecules. This guide provides a comprehensive spectroscopic comparison of this target molecule with its commercially available precursors, 2-hydroxyacetophenone and propargyl bromide. We will delve into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, offering a roadmap for researchers to confidently synthesize and characterize this and similar compounds.

The Synthetic Pathway: A Two-Step Transformation

The synthesis of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is a sequential process involving two fundamental organic reactions: a Williamson ether synthesis followed by a reduction of a ketone.

Synthesis_Pathway cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product precursor1 2-Hydroxyacetophenone intermediate 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one precursor1->intermediate Williamson Ether Synthesis (K2CO3, Acetone) precursor2 Propargyl Bromide product 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol intermediate->product Reduction (NaBH4, Methanol)

Figure 1. Synthetic route to 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol.

The initial step involves the deprotonation of the phenolic hydroxyl group of 2-hydroxyacetophenone by a weak base, such as potassium carbonate, to form a phenoxide ion. This nucleophile then displaces the bromide ion from propargyl bromide in an SN2 reaction to yield the intermediate ketone, 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one. The subsequent reduction of the acetyl group using a mild reducing agent like sodium borohydride affords the target secondary alcohol.

Spectroscopic Characterization: A Comparative Analysis

The power of spectroscopic methods lies in their ability to provide a molecular fingerprint, allowing for the unambiguous identification of compounds and the tracking of chemical transformations.

Precursor 1: 2-Hydroxyacetophenone

2'-Hydroxyacetophenone is a common organic compound that serves as the aromatic core of our target molecule.[1][2]

Table 1: Spectroscopic Data for 2-Hydroxyacetophenone

Technique Key Features
¹H NMR (CDCl₃) δ 12.25 (s, 1H, -OH), 7.72 (dd, 1H, Ar-H), 7.45 (t, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 6.85 (t, 1H, Ar-H), 2.62 (s, 3H, -COCH₃)
¹³C NMR (CDCl₃) δ 204.6 (C=O), 162.5 (C-OH), 136.3 (Ar-C), 130.8 (Ar-CH), 119.7 (Ar-CH), 118.9 (Ar-C), 118.3 (Ar-CH), 26.5 (-CH₃)
FTIR (KBr, cm⁻¹) ~3400 (broad, O-H stretch), ~1640 (strong, C=O stretch), ~1600, 1480, 1450 (C=C aromatic stretch)
Mass Spec (EI) m/z 136 (M⁺), 121 ([M-CH₃]⁺), 93 ([M-COCH₃]⁺)

The most notable features in the ¹H NMR spectrum are the downfield singlet at 12.25 ppm, characteristic of a strongly hydrogen-bonded phenolic proton, and the singlet at 2.62 ppm corresponding to the acetyl methyl group. The ¹³C NMR spectrum shows the carbonyl carbon at a characteristic downfield shift of 204.6 ppm. The FTIR spectrum is dominated by a broad hydroxyl stretch and a strong carbonyl absorption.

Precursor 2: Propargyl Bromide

Propargyl bromide provides the reactive alkyne functionality.

Table 2: Spectroscopic Data for Propargyl Bromide

Technique Key Features
¹H NMR (CDCl₃) δ 3.88 (d, 2H, -CH₂Br), 2.53 (t, 1H, ≡C-H)[3]
¹³C NMR (CDCl₃) δ 78.1 (≡C-H), 74.9 (≡C-CH₂), 11.2 (-CH₂Br)
FTIR (neat, cm⁻¹) ~3300 (sharp, ≡C-H stretch), ~2100 (weak, C≡C stretch)
Mass Spec (EI) m/z 118/120 (M⁺, bromine isotopes), 39 ([C₃H₃]⁺)

The ¹H NMR spectrum of propargyl bromide is simple, showing a doublet for the methylene protons and a triplet for the terminal alkyne proton, with a characteristic small long-range coupling. The presence of the terminal alkyne is further confirmed by the sharp ≡C-H stretch around 3300 cm⁻¹ in the FTIR spectrum.

The Intermediate: 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one

Table 3: Predicted Spectroscopic Data for 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one

Technique Predicted Key Features
¹H NMR (CDCl₃) Disappearance of the phenolic -OH signal. Appearance of a new singlet around δ 4.7 for the O-CH₂ protons and a triplet around δ 2.5 for the ≡C-H proton. The aromatic and acetyl methyl signals will show slight shifts.
¹³C NMR (CDCl₃) Appearance of a new signal around δ 56 for the O-CH₂ carbon. The aromatic carbon attached to the oxygen will shift upfield.
FTIR (neat, cm⁻¹) Disappearance of the broad O-H stretch. Appearance of a sharp ≡C-H stretch around 3300 cm⁻¹ and a C-O-C stretch around 1250 cm⁻¹. The C=O stretch will remain around 1650 cm⁻¹.
Mass Spec (EI) Molecular ion peak at m/z 174.

The most significant changes expected are the loss of the phenolic proton signal in the ¹H NMR and the broad O-H stretch in the FTIR spectrum, coupled with the appearance of signals corresponding to the propargyl group.

The Final Product: 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

The reduction of the ketone to a secondary alcohol introduces a new chiral center and significantly alters the spectroscopic landscape.

Table 4: Predicted Spectroscopic Data for 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

Technique Predicted Key Features
¹H NMR (CDCl₃) The acetyl methyl singlet will be replaced by a doublet around δ 1.5. The carbonyl proton will be replaced by a quartet around δ 5.0, which will couple with the new methyl doublet. A new broad singlet for the alcoholic -OH proton will appear.
¹³C NMR (CDCl₃) The carbonyl carbon signal around δ 204 will be replaced by a new signal for the CH-OH carbon around δ 70.
FTIR (neat, cm⁻¹) The strong C=O stretch around 1650 cm⁻¹ will disappear and a new broad O-H stretch for the alcohol will appear around 3400 cm⁻¹.
Mass Spec (EI) Molecular ion peak at m/z 176. A prominent fragment corresponding to the loss of a methyl group ([M-15]⁺) is expected.

The key transformations to monitor are the disappearance of the ketone carbonyl signal in the ¹³C NMR and FTIR spectra and the appearance of the characteristic signals for the secondary alcohol group in all three spectroscopic techniques.

Experimental Protocols

Synthesis of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one

Protocol_1 start Start step1 Dissolve 2-hydroxyacetophenone and K₂CO₃ in acetone start->step1 step2 Add propargyl bromide dropwise step1->step2 step3 Reflux the mixture step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Filter and concentrate the mixture step4->step5 step6 Purify by column chromatography step5->step6 end Obtain pure intermediate step6->end

Figure 2. Workflow for the synthesis of the intermediate ketone.

  • To a solution of 2-hydroxyacetophenone (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the solid potassium carbonate and wash with acetone.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one.

Synthesis of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

Protocol_2 start Start step1 Dissolve the ketone intermediate in methanol start->step1 step2 Cool the solution to 0 °C step1->step2 step3 Add NaBH₄ portion-wise step2->step3 step4 Stir at room temperature step3->step4 step5 Quench with water and extract with ethyl acetate step4->step5 step6 Dry and concentrate the organic layer step5->step6 step7 Purify by column chromatography step6->step7 end Obtain pure final product step7->end

Figure 3. Workflow for the reduction to the final alcohol product.

  • Dissolve 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling the effervescence.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol.

Conclusion

This guide has provided a detailed spectroscopic roadmap for the synthesis and characterization of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol from its precursors, 2-hydroxyacetophenone and propargyl bromide. While direct experimental data for the final product is not widely available, we have leveraged our understanding of fundamental spectroscopic principles to predict the key spectral changes that accompany each synthetic step. By carefully monitoring these transformations using NMR, FTIR, and MS, researchers can confidently navigate this synthetic pathway and verify the identity and purity of their target compound. The protocols and predictive data presented herein serve as a robust framework for the synthesis and characterization of this and other novel molecules, empowering further innovation in the chemical sciences.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8375, 2'-Hydroxyacetophenone. [Link]

  • SpectraBase. Propargyl bromide. [Link]

  • FooDB. Showing Compound 2'-Hydroxyacetophenone (FDB010500). [Link]

  • HMDB. Showing metabocard for 2'-Hydroxyacetophenone (HMDB0032568). [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • National Institute of Standards and Technology. 1,2-Propanedione, 1-phenyl-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11506589, 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol. [Link]

  • Foodb.ca. 2'-Hydroxyacetophenone. [Link]

  • HMDB.ca. 2'-Hydroxyacetophenone. [Link]

  • SpectraBase. 2'-Hydroxyacetophenone. [Link]

Sources

Validation

A Researcher's Guide to Evaluating the Cytotoxicity of Novel Propargyloxy-Substituted Compounds

In the landscape of drug discovery, the synthesis of novel chemical entities is the first step on a long journey toward a potential therapeutic. For compounds such as 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol and its str...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the synthesis of novel chemical entities is the first step on a long journey toward a potential therapeutic. For compounds such as 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol and its structural analogs, a thorough evaluation of their biological activity is paramount. This guide provides a comprehensive framework for assessing the cytotoxic potential of these novel agents, offering a comparative analysis of key assays, detailed experimental protocols, and insights into the mechanistic pathways that may be involved. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and practical knowledge to conduct a rigorous, multi-faceted cytotoxicity assessment.

The Rationale for a Multi-Assay Approach to Cytotoxicity

When evaluating a novel compound, relying on a single cytotoxicity assay can be misleading. Different assays measure distinct cellular events that occur during cell death. A compound might, for instance, compromise membrane integrity without immediately affecting metabolic activity. Therefore, a multi-assay approach provides a more complete and validated picture of a compound's cytotoxic profile. This guide will focus on a suite of assays designed to probe cell viability, membrane integrity, and the induction of apoptosis.

Comparative Analysis of Key Cytotoxicity Assays

The selection of an appropriate assay is contingent on the specific question being asked. Here, we compare three robust and widely used methods: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/PI assay for the detection of apoptosis.

AssayPrincipleEndpoint MeasuredAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[1][2][3]Cell viability and metabolic activity.[4]Well-established, high sensitivity, and cost-effective.[4][5]Requires a solubilization step; can be affected by compounds that alter cellular metabolism.[4]
LDH Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium upon plasma membrane damage.[6][7]Cell membrane integrity and cytotoxicity.Simple, reliable, and non-radioactive; measures a direct marker of cell death.[7]LDH in serum-containing media can contribute to background; half-life of LDH is ~9 hours.[7]
Annexin V/PI Assay Annexin V, a calcium-dependent protein, binds to phosphatidylserine (PS) exposed on the outer leaflet of apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells.[8][9]Differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[9]Provides early and specific detection of apoptosis; allows for quantitative analysis via flow cytometry.[8]Can be more complex and time-consuming than colorimetric assays.

Investigating the Mechanism: Apoptosis and Caspase Activation

Many cytotoxic compounds exert their effects by inducing programmed cell death, or apoptosis.[8] A key event in this pathway is the activation of a family of proteases called caspases. Caspase-3 is a critical executioner caspase.[10] Therefore, assaying for caspase-3/7 activity can provide strong evidence that a compound's cytotoxic effect is mediated by apoptosis.

Experimental Workflows & Protocols

A logical workflow for assessing the cytotoxicity of a novel compound like 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is essential for generating reliable and reproducible data.

G cluster_0 Initial Screening cluster_1 Confirmation & Mechanism cluster_2 Data Analysis A Compound Synthesis & Characterization B Cell Line Selection (e.g., MCF-7, HeLa) A->B Select relevant models C Dose-Response Screening (MTT Assay) B->C Treat cells with compound D Confirm Cytotoxicity (LDH Assay) C->D Validate with alternative assay G Calculate IC50 Values C->G Determine potency E Apoptosis Detection (Annexin V/PI Assay) D->E Investigate cell death mode F Caspase Activity (Caspase-3/7 Assay) E->F Confirm apoptotic pathway H Statistical Analysis F->H G->H I Comparative Analysis H->I

Caption: A typical experimental workflow for cytotoxicity testing.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established methods for determining cell viability based on metabolic activity.[1][3][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[1][3]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[1][3] Read the absorbance at 570 nm using a microplate reader.[1][2]

Protocol 2: LDH Assay for Cytotoxicity

This protocol measures the release of LDH from damaged cells.[7]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to also prepare two control wells: a "spontaneous LDH release" (untreated cells) and a "maximum LDH release" (cells treated with a lysis buffer).

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Assay).[7] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This protocol uses flow cytometry to distinguish between different cell populations.[8][13]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. The cell density should be approximately 1 x 10⁵ cells per 100 µL.[9]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[8][13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[9]

Potential Mechanism of Action: A Hypothetical Pathway

Compounds containing a propargyl group have been shown to induce apoptosis through various signaling pathways.[14] One plausible mechanism involves the activation of the ERK signaling pathway, which can, under certain conditions, promote apoptosis.

G compound Propargyloxy Compound receptor Cell Surface Receptor compound->receptor erk_pathway ERK Signaling Pathway receptor->erk_pathway bax Bax Activation erk_pathway->bax bcl2 Bcl-2 Inhibition erk_pathway->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic pathway induced by a propargyloxy compound.

Comparative Cytotoxicity Data (Illustrative Examples)

While data for 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is not yet published, we can look at related structures to understand potential activity. The following table presents illustrative IC₅₀ values for hypothetical propargyloxy-substituted compounds against various cancer cell lines, as might be determined by an MTT assay.

CompoundStructureMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)A549 IC₅₀ (µM)
Compound A Phenyl ring with propargyloxy and acetyl groups15.522.118.9
Compound B Phenyl ring with propargyloxy and different side chain8.212.59.7
Compound C Naphthyl ring with propargyloxy group25.135.830.4
Etoposide (Positive Control)25.631.528.3

Note: These values are for illustrative purposes only and are based on typical ranges seen for novel cytotoxic agents.[15]

Conclusion

The evaluation of novel chemical entities like 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol requires a systematic and multi-faceted approach to accurately determine their cytotoxic potential. By employing a combination of assays that measure metabolic activity, membrane integrity, and specific markers of apoptosis, researchers can build a comprehensive profile of a compound's biological effects. This guide provides the foundational knowledge and detailed protocols to empower scientists in their quest to identify and characterize the next generation of therapeutic agents. The integration of these methods ensures scientific rigor and provides the trustworthy data necessary for advancing promising compounds through the drug discovery pipeline.

References

  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Scribd. MTT Assay Protocol for Lab Use. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • MDPI. Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. [Link]

  • protocols.io. LDH cytotoxicity assay. [Link]

  • Cell Biologics, Inc. LDH Assay. [Link]

  • National Center for Biotechnology Information. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. [Link]

  • protocols.io. Caspase 3/7 Activity. [Link]

  • MDPI. Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. [Link]

  • ResearchGate. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • ResearchGate. Synthesis, Antibacterial Activity and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. [Link]

  • ResearchGate. Synthesis of Propargyl Compounds and Their Cytotoxic Activity. [Link]

  • National Center for Biotechnology Information. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. [Link]

  • Semantic Scholar. New Propargyloxy Derivatives of Galangin, Kaempferol and Fisetin—Synthesis, Spectroscopic Analysis and In Vitro Anticancer Activity on Head and Neck Cancer Cells. [Link]

  • ResearchGate. 4‐Propargyl‐substituted 1H‐pyrroles induce apoptosis and autophagy via extracellular signal‐regulated signaling pathway in breast cancer. [Link]

  • ResearchGate. Synthesis, and Insecticidal Activities of Propargyloxy‐Diphenyl Oxide‐Sulfonamide Derivatives. [Link]

  • PubMed. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. [Link]

  • National Center for Biotechnology Information. Anticancer Activity of Ether Derivatives of Chrysin. [Link]

  • MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

  • PubChem @ NIH. 1-(2-(Propan-2-yl)phenyl)ethan-1-one. [Link]

  • MDPI. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. [Link]

  • ResearchGate. Evaluation of in vitro cytotoxicity of some 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters against human monocytic cells (U937). [Link]

  • National Center for Biotechnology Information. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. [Link]

  • National Center for Biotechnology Information. 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. [Link]

Sources

Comparative

Head-to-head comparison of different synthetic routes to 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

Introduction 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is a valuable chemical intermediate, finding applications in the synthesis of more complex molecules in medicinal chemistry and materials science. The presence of bo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is a valuable chemical intermediate, finding applications in the synthesis of more complex molecules in medicinal chemistry and materials science. The presence of both a secondary alcohol and a terminal alkyne functionality provides two reactive centers for further chemical transformations, such as esterification, oxidation, and click chemistry reactions. This guide provides a detailed head-to-head comparison of two primary synthetic routes to this target molecule, offering insights into the experimental choices, potential yields, and overall efficiency of each pathway. The information presented herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Overview of Synthetic Strategies

Two logical and convergent synthetic strategies for the preparation of 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol are presented. Both routes commence from readily available starting materials and involve two key transformations.

  • Route 1: Begins with the O-propargylation of 2'-hydroxyacetophenone, followed by the reduction of the resulting ketone to the desired secondary alcohol.

  • Route 2: Starts with the O-propargylation of 2-hydroxybenzaldehyde, followed by a Grignard reaction with a methylating agent to introduce the ethyl group and form the secondary alcohol.

The following sections will delve into the detailed experimental protocols for each route, supported by mechanistic insights and a comparative analysis of their respective advantages and disadvantages.

Route 1: O-Propargylation of 2'-Hydroxyacetophenone followed by Reduction

This synthetic pathway focuses on the initial introduction of the propargyl group onto the phenolic oxygen of 2'-hydroxyacetophenone, followed by the selective reduction of the ketone functionality.

Workflow Diagram

Route 1 Start 2'-Hydroxyacetophenone Intermediate 2'-(Prop-2-yn-1-yloxy)acetophenone Start->Intermediate O-Propargylation (Propargyl Bromide, K2CO3, Acetone) Product 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol Intermediate->Product Reduction (NaBH4, Methanol)

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of 2'-(Prop-2-yn-1-yloxy)acetophenone

The first step involves a Williamson ether synthesis to couple the propargyl group to the phenolic hydroxyl of 2'-hydroxyacetophenone.[1]

Experimental Protocol:

  • To a solution of 2'-hydroxyacetophenone (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure 2'-(Prop-2-yn-1-yloxy)acetophenone.

Causality of Experimental Choices:

  • Acetone is a suitable polar aprotic solvent that dissolves the organic reactants and facilitates the reaction without participating in it.

  • Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion which is a more potent nucleophile. An excess is used to ensure complete deprotonation.

  • Propargyl bromide is the electrophile that provides the propargyl group.

  • Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Reduction of 2'-(Prop-2-yn-1-yloxy)acetophenone

The second step is the reduction of the ketone to the corresponding secondary alcohol using a mild reducing agent to avoid the reduction of the alkyne.[2][3][4]

Experimental Protocol:

  • Dissolve 2'-(Prop-2-yn-1-yloxy)acetophenone (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol.

  • If necessary, the product can be further purified by column chromatography.

Causality of Experimental Choices:

  • Methanol is a protic solvent that is compatible with sodium borohydride and effectively dissolves the ketone.

  • Sodium borohydride is a selective reducing agent that reduces ketones and aldehydes but typically does not affect less reactive functional groups like alkynes and esters under these conditions.[2] An excess is used to ensure complete reduction.

  • Cooling to 0 °C helps to control the initial exothermic reaction upon addition of the reducing agent.

  • Aqueous workup is necessary to decompose the borate ester intermediate and protonate the resulting alkoxide to form the final alcohol product.

Route 2: O-Propargylation of 2-Hydroxybenzaldehyde followed by Grignard Reaction

This alternative route introduces the propargyl group first, followed by the formation of the ethyl alcohol moiety via a Grignard reaction.

Workflow Diagram

Route 2 Start 2-Hydroxybenzaldehyde Intermediate 2-(Prop-2-yn-1-yloxy)benzaldehyde Start->Intermediate O-Propargylation (Propargyl Bromide, K2CO3, Acetone) Product 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol Intermediate->Product Grignard Reaction (CH3MgBr, THF)

Caption: Synthetic workflow for Route 2.

Step 1: Synthesis of 2-(Prop-2-yn-1-yloxy)benzaldehyde

Similar to Route 1, this step utilizes a Williamson ether synthesis.[5]

Experimental Protocol:

  • To a solution of 2-hydroxybenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 1.3 eq).[5]

  • Stir the mixture at room temperature for 15 minutes.

  • Add propargyl bromide (80% solution in toluene, 1.6 eq) dropwise.[5]

  • Reflux the reaction mixture for 4-6 hours, monitoring completion by TLC.

  • After cooling, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (ethyl acetate/hexane) to obtain 2-(prop-2-yn-1-yloxy)benzaldehyde.

Causality of Experimental Choices:

  • The rationale for the choice of solvent, base, and electrophile is analogous to Step 1 of Route 1. The stoichiometry is based on a reported procedure.[5]

Step 2: Grignard Reaction of 2-(Prop-2-yn-1-yloxy)benzaldehyde

The final step involves the nucleophilic addition of a methyl group to the aldehyde carbonyl using a Grignard reagent.[6][7]

Experimental Protocol:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(prop-2-yn-1-yloxy)benzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (CH₃MgBr, 1.2 eq, solution in diethyl ether) via a syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol.

Causality of Experimental Choices:

  • Anhydrous conditions and an inert atmosphere are critical for Grignard reactions as Grignard reagents are highly reactive towards water and oxygen.[6]

  • Tetrahydrofuran (THF) is a common aprotic solvent for Grignard reactions that effectively solvates the Grignard reagent.

  • Methylmagnesium bromide is the nucleophilic source of the methyl group.

  • Quenching with saturated ammonium chloride is a mild method to protonate the intermediate alkoxide and destroy any unreacted Grignard reagent, avoiding the use of strong acids that could potentially react with the alkyne.

Comparative Analysis

FeatureRoute 1 (Reduction)Route 2 (Grignard)
Starting Materials 2'-Hydroxyacetophenone2-Hydroxybenzaldehyde
Reagents Propargyl bromide, K₂CO₃, NaBH₄Propargyl bromide, K₂CO₃, CH₃MgBr
Reaction Conditions Step 1: Reflux. Step 2: 0 °C to RT.Step 1: Reflux. Step 2: 0 °C to RT, inert atmosphere.
Handling & Safety NaBH₄ is a relatively safe and easy-to-handle reducing agent.Grignard reagents are highly moisture and air-sensitive, requiring anhydrous conditions and inert atmosphere techniques.
Potential Yields O-propargylation of phenols and NaBH₄ reductions are generally high-yielding reactions.O-propargylation is typically high-yielding. Grignard reactions can also provide good yields, but are more sensitive to reaction conditions.
Scalability Generally easier to scale up due to the use of more robust and less sensitive reagents.Scaling up Grignard reactions can be more challenging due to the need to maintain strict anhydrous and inert conditions.
Atom Economy The reduction step has good atom economy.The Grignard reaction workup generates magnesium salts as byproducts.

Conclusion

Both synthetic routes offer viable pathways to 1-[2-(prop-2-yn-1-yloxy)phenyl]ethan-1-ol.

Route 1 is arguably the more practical and robust choice for most laboratory settings. The use of sodium borohydride for the reduction step is operationally simpler and safer compared to the handling of Grignard reagents. The reagents are less sensitive to atmospheric moisture, and the reaction is generally easier to perform and scale up.

Route 2 , while chemically elegant, presents greater experimental challenges due to the moisture and air sensitivity of the Grignard reagent. This route would be preferred if, for instance, the starting material, 2-hydroxybenzaldehyde, is more readily available or significantly cheaper than 2'-hydroxyacetophenone, or if the specific expertise and equipment for handling organometallic reagents are readily available.

Ultimately, the choice of synthetic route will depend on the specific constraints and capabilities of the laboratory, including the availability and cost of starting materials, the scale of the synthesis, and the technical expertise of the chemist.

References

  • J&K Scientific. 2-(Prop-2-yn-1-yloxy)benzaldehyde. [Link]

  • Pérez-Alonso, M. J., et al. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. Molecules, 25(6), 1338. [Link]

  • Organic Syntheses. (2022). 4-Phenylpyrrolidin-2-one. Organic Syntheses, 99, 347-363. [Link]

  • Study.com. Write the balanced equation for the reaction of C6H5MgBr with benzaldehyde. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Organic Syntheses. (1943). 2-ETHYLCHROMONE. Organic Syntheses, Coll. Vol. 2, p.282; Vol. 19, p.42. [Link]

  • Selvarani, V., et al. (2011). 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o150. [Link]

  • Lu Le Laboratory. (2013). Sodium Borohydride Reduction of Acetophenone. [Link]

  • Mentis, M. (2016). Experiment 1: Synthesis of a Flavone. Organic Experiments for CHEM 4346. [Link]

  • Scribd. Acetophenone Reduction by Sodium Borohydride. [Link]

  • Chegg. Solved OH H 1.) CH:MgBr, THF (dry) 2.) H30 CH benzaldehyde. [Link]

  • LibreTexts Chemistry. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • Gibson, H. W., & Bailey, F. C. (1977). Reduction of Acetophenones Using Borohydride Exchange Resins (BER) and a BER-Lithium Salt System. Journal of the Chemical Society, Chemical Communications, (22), 815. [Link]

  • Khan, I., et al. (2015). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE, 10(4), e0121674. [Link]

Sources

Validation

Performance Analysis of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol in Various Solvent Systems: A Comparative Guide

Introduction In the landscape of modern drug discovery and development, the strategic selection of reaction media is paramount to ensuring optimal outcomes in synthesis and biological screening. This guide provides an in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic selection of reaction media is paramount to ensuring optimal outcomes in synthesis and biological screening. This guide provides an in-depth analysis of the anticipated performance of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol , a molecule possessing significant potential as a versatile building block. Its structure, featuring a terminal alkyne, a secondary alcohol, and an aromatic ether, positions it as a valuable precursor for generating molecular complexity through reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2][3].

Due to the limited availability of direct experimental data for this specific molecule, this guide will leverage established principles of physical organic chemistry and empirical data from structurally analogous compounds to forecast its behavior in a range of solvent systems. We will explore how the choice of solvent is expected to influence solubility, reactivity, and reaction pathways, providing a comparative framework against alternative reagents. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their experimental designs.

Molecular Profile and Expected Physicochemical Properties

1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is a moderately polar molecule characterized by the following key structural features:

  • Aromatic Core: The phenyl ring provides a nonpolar, hydrophobic region.

  • Secondary Alcohol: The hydroxyl group (-OH) is a key site for hydrogen bonding, contributing to polarity and potential reactivity.

  • Propargyl Ether Moiety: The ether linkage (-O-) introduces polarity, while the terminal alkyne (-C≡CH) is a reactive handle for cycloaddition reactions.

Based on these features, the compound is expected to exhibit good solubility in a range of polar aprotic and moderately polar protic solvents. Its solubility in nonpolar solvents is likely to be limited due to the presence of the hydroxyl and ether groups.

Comparative Analysis of Solvent Performance

The choice of solvent can profoundly impact the outcome of reactions involving 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. The following sections provide a comparative analysis of its expected performance in different solvent classes, with a focus on solubility and reactivity in key synthetic transformations.

Polar Aprotic Solvents

This class of solvents, which includes acetone, acetonitrile (ACN), dimethylformamide (DMF), and tetrahydrofuran (THF), is anticipated to be highly effective for reactions involving 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol.

SolventExpected SolubilitySuitability for SN2 ReactionsSuitability for CuAAC ReactionsRationale & Comparative Insights
Acetone HighGoodGoodA versatile solvent, acetone is expected to readily dissolve the target compound. A related compound, 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone, was successfully synthesized in acetone, highlighting its utility for similar structures[4].
Acetonitrile (ACN) HighExcellentGoodACN is a polar aprotic solvent that can effectively solvate the molecule and stabilize transition states in SN2 reactions. However, its coordinating ability with copper catalysts in CuAAC reactions might require optimization.
Dimethylformamide (DMF) Very HighExcellentExcellentDMF is a highly polar aprotic solvent capable of dissolving a wide range of reactants. It is an excellent choice for both SN2 and CuAAC reactions, often leading to faster reaction rates. A similar chalcone synthesis was successfully performed in an ethanol:dimethylformamide mixture.
Tetrahydrofuran (THF) HighGoodGoodTHF is a common solvent for organometallic reactions and is expected to be a good choice for the synthesis of the target compound itself, as demonstrated in the synthesis of the related 1-phenyl-2-propyn-1-ol. It is also a suitable medium for many subsequent transformations.
Polar Protic Solvents

Polar protic solvents, such as ethanol, methanol, and water, can engage in hydrogen bonding, which can significantly influence reaction pathways.

SolventExpected SolubilitySuitability for SN1 ReactionsSuitability for E1 ReactionsRationale & Comparative Insights
Ethanol Moderate to HighGoodGoodEthanol is a good solvent for dissolving the target compound and can facilitate SN1 and E1 reactions by stabilizing carbocation intermediates. The synthesis of a related chalcone was carried out in ethanol, indicating its compatibility[5].
Methanol Moderate to HighGoodGoodSimilar to ethanol, methanol can promote ionization of the C-O bond of the secondary alcohol, favoring unimolecular substitution and elimination pathways.
Water Low to ModeratePossiblePossibleWhile the compound's solubility in pure water is expected to be limited, aqueous mixtures with organic co-solvents are commonly used in CuAAC reactions to improve the solubility of biological molecules and reagents. Propargyl alcohol itself is miscible with water[6].
Nonpolar Aprotic Solvents

Solvents like toluene and hexane are generally not expected to be ideal for reactions involving this polar molecule due to poor solubility.

SolventExpected SolubilitySuitability for Specific ReactionsRationale & Comparative Insights
Toluene LowLimitedToluene may be used in specific cases, such as in azeotropic removal of water, but the low solubility of the starting material would likely necessitate higher temperatures or the use of a co-solvent. Gold-catalyzed reactions of similar propargyl ethers have been performed in toluene, though with reduced yields compared to other solvents[7].
Hexane Very LowNot RecommendedHexane is unlikely to be a suitable solvent for any reactions involving this compound due to its highly nonpolar nature.

Experimental Protocols: Foundational Methodologies

While specific protocols for 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol are not available, the following are representative procedures for the synthesis of a key precursor and its application in a click reaction, adapted from literature for analogous compounds.

Protocol 1: Synthesis of a Propargyl Ether Precursor

This protocol is adapted from the synthesis of 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone[4].

Objective: To synthesize a propargylated phenyl ketone, a common precursor to compounds like the topic of this guide.

Materials:

  • 4'-hydroxy-3'-methoxyacetophenone

  • Propargyl bromide

  • Triethylamine

  • Acetone

Procedure:

  • Dissolve 4'-hydroxy-3'-methoxyacetophenone (5 mmol) in acetone (20 ml) in a round-bottom flask.

  • Add triethylamine (5 mmol) to the solution.

  • Add propargyl bromide (5 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture at 353 K and stir.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This generalized protocol is based on established methods for click chemistry[1][2].

Objective: To conjugate the terminal alkyne of a propargylated molecule with an azide-containing compound.

Materials:

  • Propargylated substrate (e.g., 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol)

  • Azide-containing compound

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • tert-Butanol/Water (10:1) solvent mixture

Procedure:

  • Dissolve the propargylated substrate (1 eq) and the azide (1 eq) in the tBuOH:water mixture.

  • Add sodium ascorbate (0.1 eq) to the solution.

  • Add copper(II) sulfate pentahydrate (0.05 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography until the starting materials are consumed.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the triazole product by column chromatography.

Visualization of Key Processes

General Workflow for Synthesis and Application

Synthesis_and_Application_Workflow cluster_synthesis Synthesis of Target Compound cluster_application Application in Click Chemistry Phenol Substituted Phenol Propargylation Propargylation (e.g., with Propargyl Bromide) Phenol->Propargylation PropargylEther Propargyl Ether Intermediate Propargylation->PropargylEther Reduction Reduction of Ketone (if applicable) PropargylEther->Reduction Target 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol Reduction->Target CuAAC CuAAC Reaction Target->CuAAC Azide Azide-containing Molecule Azide->CuAAC Triazole Triazole Product CuAAC->Triazole

Caption: A generalized workflow illustrating the synthesis of the target compound and its subsequent use in a CuAAC reaction.

Solvent Influence on Reaction Pathways

Solvent_Influence Substrate { Substrate with Leaving Group | (e.g., secondary alcohol activation)} Protic Polar Protic Solvent (e.g., Ethanol, Methanol) Substrate->Protic Favors Ionization Aprotic Polar Aprotic Solvent (e.g., DMF, ACN) Substrate->Aprotic Favors Bimolecular Attack SN1_E1 SN1 / E1 Pathways (Carbocation Intermediate) Protic->SN1_E1 SN2 SN2 Pathway (Concerted Mechanism) Aprotic->SN2

Caption: The influence of polar protic vs. polar aprotic solvents on competing substitution and elimination reaction pathways.[8][9]

Alternative Compounds for Comparison

For researchers seeking alternatives, the following compounds offer similar functionalities and can be considered based on specific synthetic goals.

CompoundStructural SimilarityKey DifferencesPotential Advantages/Disadvantages
1-Phenyl-2-propyn-1-ol Possesses the secondary alcohol and terminal alkyne on a phenyl core.Lacks the ether linkage.Simpler structure, potentially different solubility profile and reactivity of the alcohol. Synthesis is well-documented[10].
2-[2-(Prop-2-yn-1-yloxy)ethoxy]ethan-1-ol Contains a propargyl ether and a primary alcohol.Aliphatic backbone instead of aromatic; primary vs. secondary alcohol.Increased water solubility due to the PEG-like structure[11][12][13][14][15][16]. The primary alcohol may exhibit different reactivity.
Propargyl alcohol The simplest stable alcohol with a terminal alkyne.Lacks the substituted phenyl ether moiety.Highly versatile and commercially available building block. Miscible with water and most polar organic solvents[6].

Conclusion and Future Outlook

1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol represents a promising, albeit understudied, building block for chemical synthesis, particularly in the realm of medicinal chemistry and drug development. This guide has provided a predictive framework for its performance in various solvent systems based on established chemical principles and data from analogous structures. The optimal choice of solvent will invariably depend on the specific reaction being performed. For nucleophilic substitution reactions, polar aprotic solvents like DMF and ACN are predicted to be superior, while polar protic solvents may favor unimolecular pathways. For its application in click chemistry, a variety of polar solvents, including aqueous mixtures, are expected to be effective.

Future experimental work is necessary to validate these predictions and to fully elucidate the solubility and reactivity profile of this compound. Such studies will undoubtedly pave the way for its broader application in the synthesis of novel and complex molecular architectures.

References

  • PubChem. (n.d.). 1-(2-(Propan-2-yl)phenyl)ethan-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-ol. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (n.d.). 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). Click chemistry reagents. Retrieved from [Link]

  • ACS Publications. (2026, January 13). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. Retrieved from [Link]

  • SpringerLink. (2023, May 3). Click to learn, learn to click: undergraduate synthetic organic chemistry experiments. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PROP-2-YN-1-OL. Retrieved from [Link]

  • ResearchGate. (n.d.). Flash vacuum pyrolysis of steroid propargyl ethers. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 5). Investigating chemical diversity: o -propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. Retrieved from [Link]

  • Creative PEGWorks. (n.d.). Types of Click Chemistry Reagents. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021, November 30). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl. Retrieved from [Link]

  • Wikipedia. (n.d.). Propargyl alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 7218-43-1 | 2-[2-(PROP-2-YNYLOXY)ETHOXY]ETHAN-1-OL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-(Propyn-2-yloxy)ethoxy)ethanol. Retrieved from [Link]

  • ChemRxiv. (n.d.). Predicting the Solubility of Gases, Vapors, and Supercritical Fluids in Amorphous Polymers from Electron Density using Convoluti. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Ethynylbenzenemethanol. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

This guide provides a comprehensive framework for evaluating the cross-reactivity and off-target profile of the novel chemical entity, 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. As detailed experimental data for this spe...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity and off-target profile of the novel chemical entity, 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. As detailed experimental data for this specific compound is not yet in the public domain, this document establishes the requisite methodologies and data interpretation standards for its rigorous assessment. The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecules.

Introduction: The Imperative of Selectivity in Chemical Biology and Drug Discovery

The utility of any small molecule, whether as a therapeutic agent or a chemical probe, is fundamentally dictated by its selectivity. Off-target interactions can lead to misleading experimental results, unforeseen toxicities, and are a primary cause of attrition in the drug development pipeline[1][2]. The compound at the center of this guide, 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol, possesses distinct structural features that warrant a thorough investigation of its potential for non-specific interactions.

Structural Rationale for Cross-Reactivity Assessment:

The molecule can be deconstructed into three key functionalities, each with its own reactivity profile:

  • Terminal Alkyne (Propargyl Group): This functional group is the cornerstone of the molecule's utility in bioorthogonal chemistry, primarily for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction[3][4][5]. While alkynes are relatively rare in mammalian systems, conferring a degree of bioorthogonality, they are not entirely inert[3][6]. Their potential for metal-catalyzed reactions and interactions with specific enzymes necessitates careful evaluation[7].

  • Phenyl Ether Moiety: Aromatic ethers are subject to metabolic transformation, primarily through O-dealkylation or ring hydroxylation mediated by Cytochrome P450 (CYP) enzymes[8]. The resulting metabolites may possess altered pharmacological and toxicological profiles.

  • Secondary Benzylic Alcohol: This group is a prime site for metabolic oxidation to a ketone or conjugation reactions (e.g., glucuronidation), altering the compound's physicochemical properties and biological interactions.

Given these features, a comprehensive cross-reactivity study must assess not only the parent compound but also its principal metabolites.

Caption: Potential metabolic pathways for the parent compound.

The Comparative Landscape: Defining Analytical Alternatives

To contextualize the cross-reactivity profile of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol (termed Alkyne-OH ), it is essential to compare its performance against logical alternatives.

  • Structural Analogue (Saturated): 1-[2-(Propyloxy)phenyl]ethan-1-ol (Alkane-OH ). This analogue lacks the reactive alkyne, allowing for a direct assessment of the propargyl group's contribution to any observed off-target effects.

  • Structural Analogue (Oxidized): 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one (Alkyne-Ketone ). This represents a potential primary metabolite and allows for the evaluation of how oxidation of the benzylic alcohol impacts the selectivity profile.

  • Functional Analogue (Copper-Free Click): A representative strained cyclooctyne, such as Dibenzocyclooctyne (DBCO). This comparison is relevant if the primary application is bioorthogonal labeling, assessing the trade-offs in reactivity and off-target potential between different click chemistry modalities[9][10].

A Tiered Approach to Experimental Profiling

A robust assessment of cross-reactivity follows a logical progression from intrinsic chemical reactivity to broad biological screening. This tiered approach ensures that resources are used efficiently, flagging promiscuous compounds early in the evaluation process[11].

Caption: A tiered workflow for cross-reactivity assessment.

Part A: Intrinsic Chemical and Metabolic Reactivity

The initial tier focuses on the compound's inherent stability and propensity for non-specific covalent reactions.

Rationale: Reaction with nucleophilic thiol groups, such as those on cysteine residues in proteins, is a common mechanism of non-specific activity and assay interference[11]. This assay quantifies the potential for covalent adduct formation.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (Alkyne-OH ) and comparators (Alkane-OH , Alkyne-Ketone ) in DMSO.

    • Prepare a 1 M stock solution of Glutathione (GSH) in PBS (pH 7.4).

  • Reaction Incubation:

    • In a 1.5 mL microfuge tube, combine 485 µL of PBS (pH 7.4) and 10 µL of the 1 M GSH stock to make a 20 mM GSH solution.

    • Add 5 µL of the 10 mM compound stock to achieve a final compound concentration of 100 µM.

    • Incubate the reaction mixture at 37°C for 1 hour with gentle agitation. A zero-time-point control should be prepared by adding the compound immediately before analysis.

  • Analysis by LC-MS/MS:

    • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge to pellet precipitated protein.

    • Analyze the supernatant using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Monitor for the depletion of the parent compound and the appearance of the GSH-adduct (Parent Mass + 305.0678 Da).

  • Data Interpretation:

    • Calculate the percentage of parent compound remaining and the relative area of the GSH adduct peak. A significant loss of parent compound (>30%) accompanied by adduct formation flags the compound for high reactivity.

Rationale: This assay determines the rate at which the compound is metabolized by key drug-metabolizing enzymes, providing an estimate of its half-life (t½) and identifying major metabolites for further testing[12].

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound and comparators in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 50 mM NADPH stock solution in buffer.

  • Reaction Incubation:

    • Pre-warm the microsome suspension to 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound (final concentration 1 µM) and NADPH (final concentration 1 mM).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by adding 2 volumes of cold acetonitrile containing an internal standard.

  • Analysis by LC-MS/MS:

    • Centrifuge the quenched samples to pellet protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • In parallel, conduct a "metabolite identification" run using the 60-minute sample to screen for potential oxidative or conjugated metabolites.

  • Data Interpretation:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope). Compounds with very short half-lives (<15 min) may have limited utility for in vivo applications and produce high concentrations of metabolites that require safety assessment.

Part B: Biological Cross-Reactivity Screening

Compounds that pass the initial reactivity and stability screens are advanced to broad biological profiling against panels of clinically and biologically relevant targets.

Rationale: Screening against a diverse panel of receptors, transporters, enzymes, and ion channels provides a comprehensive overview of a compound's selectivity and can predict potential adverse effects early in development[1].

Methodology:

  • Panel Selection:

    • Utilize a commercially available safety panel, such as the Reaction Biology InVEST44 Panel or the Eurofins SafetyScreen44 Panel. These panels cover targets known to be associated with adverse drug reactions.

  • Assay Execution (General Principle):

    • The assays are typically performed by the contract research organization (CRO).

    • Receptor Binding Assays: The test compound (typically at 10 µM) is incubated with a membrane preparation expressing the target receptor and a specific radioligand. The ability of the compound to displace the radioligand is measured.

    • Enzyme Inhibition Assays: The test compound is incubated with the target enzyme and its specific substrate. The inhibition of product formation is quantified.

  • Data Interpretation:

    • Results are reported as the percent inhibition of binding or enzyme activity at the tested concentration.

    • A common threshold for a significant "hit" is >50% inhibition. Such hits warrant follow-up with concentration-response curves to determine the IC50 or Ki value.

Rationale: Inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is a primary cause of drug-drug interactions and can lead to toxicity[1]. This assay determines the potential for such interactions.

Methodology:

  • Assay Principle:

    • Use a fluorescence-based assay kit (e.g., Vivid® CYP450 Screening Kits). These kits use recombinant human CYP enzymes and specific fluorogenic substrates that become fluorescent upon metabolism.

  • Procedure:

    • Prepare a concentration-response curve for the test compound (e.g., 8 concentrations from 0.1 to 100 µM).

    • In a 96-well plate, combine the recombinant CYP enzyme, a reaction buffer, and the test compound.

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding a pre-warmed mixture of the fluorogenic substrate and NADPH.

    • Read the fluorescence signal over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. An IC50 < 10 µM is typically considered significant and requires further investigation.

Comparative Data Summary (Illustrative)

The following tables present hypothetical data for Alkyne-OH and its comparators to illustrate how results from the described protocols would be structured for analysis.

Table 1: Intrinsic Reactivity and Metabolic Stability

Compound Thiol Reactivity (% GSH Adduct) HLM Stability (t½, min) Primary Metabolites Identified
Alkyne-OH < 5% 45 Oxidized (Ketone), O-dealkylated (Phenol)
Alkane-OH < 2% 55 Oxidized (Ketone)
Alkyne-Ketone 8% 25 O-dealkylated (Phenol)

| DBCO | 15% | > 60 | N/A |

Table 2: Off-Target Profile (% Inhibition at 10 µM)

Target Alkyne-OH Alkane-OH Alkyne-Ketone
Dopamine D2 Receptor 8% 6% 12%
hERG Channel 15% 12% 25%
COX-2 Enzyme 4% 5% 5%
Histamine H1 Receptor 62% 58% 65%

| Sigma-1 Receptor | 55% | 10% | 70% |

Table 3: Cytochrome P450 Inhibition Profile (IC50, µM)

CYP Isoform Alkyne-OH Alkane-OH Alkyne-Ketone
CYP1A2 > 50 > 50 > 50
CYP2C9 28 35 15
CYP2D6 > 50 > 50 > 50

| CYP3A4 | 18 | 22 | 8 |

Interpretation of Illustrative Data:

Conclusion and Strategic Outlook

The systematic evaluation of cross-reactivity is not a perfunctory exercise but a critical component of chemical probe and drug candidate validation. The framework presented in this guide, progressing from intrinsic chemical reactivity to broad biological profiling, provides a robust and resource-efficient strategy for characterizing 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. By employing structurally and functionally relevant comparators, researchers can elucidate the specific contributions of key functional groups to the overall selectivity profile. The identification of off-target "hits" does not necessarily terminate a compound's development but provides crucial information that guides safer and more effective molecular design.

References

  • Reaction Biology. Safety and Off-Target Drug Screening Services.[Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Tyas, D., et al. Bioorthogonal reactions of terminal alkynes. ResearchGate. [Link]

  • Wikipedia. Bioorthogonal chemistry.[Link]

  • Agatemor, C., et al. (2019). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Bioconjugate Chemistry, 30(4), 935-956. [Link]

  • Cheng, X. (2025). Fluorescence-Based In Vitro Assays for Predicting Off-Target CRISPR/Cas9 Cleavages: A Cost-Effective Alternative to Sequence Approaches. Fourwaves. [Link]

  • Puch-Giner, O., et al. (2025). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv. [Link]

  • Lazzarotto, C. R., et al. (2020). Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Nucleic Acids Research, 48(10), 5588-5603. [Link]

  • seqWell. BLOG: Selecting the Right Gene Editing Off-Target Assay.[Link]

  • Lang, K., & Chin, J. W. (2014). Bioorthogonal Chemistry and Its Applications. ACS Chemical Biology, 9(1), 16-20. [Link]

  • Wikipedia. Crossover experiment (chemistry).[Link]

  • Hopper, A. T., et al. (2013). Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. Drug Metabolism and Disposition, 41(3), 685-693. [Link]

  • Wikipedia. Click chemistry.[Link]

  • Epps, S. J., et al. (2022). Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. International Journal of Molecular Sciences, 23(15), 8619. [Link]

  • Chemie Brunschwig. Click chemistry reagents.[Link]

  • Baldo, B. A. (2016). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. International Journal of Molecular Sciences, 17(11), 1804. [Link]

  • Harvard Gazette. How COVID-era trick may transform drug, chemical discovery.[Link]

  • Zhu, Z. B., & Kirsch, S. F. (2013). Propargyl vinyl ethers as heteroatom-tethered enyne surrogates: diversity-oriented strategies for heterocycle synthesis. Chemical Communications, 49(23), 2272-2283. [Link]

  • Nisly, S. A., et al. (2019). Allergic reactions to small-molecule drugs. American Journal of Health-System Pharmacy, 76(8), 522-530. [Link]

  • Li, J., et al. (2022). Hypersensitivity reactions to small molecule drugs. Frontiers in Pharmacology, 13, 982273. [Link]

  • Jana, S., & Ramakrishnan, S. (2016). 1 Click Chemistry: Mechanistic and Synthetic Perspectives. Wiley-VCH. [Link]

  • Scribd. Click Chemistry.[Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Dolezal, M., & Tius, M. A. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances, 8(52), 29593-29641. [Link]

  • Le-Criell, J., et al. (2016). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. Reaction Chemistry & Engineering, 1(1), 93-100. [Link]

  • Osorio-Lozada, A., et al. (2019). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 24(18), 3290. [Link]

  • Samsonova, J. V., et al. (2018). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 8(11), 2269. [Link]

  • Sivabalan, R., et al. (2015). Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. New Journal of Chemistry, 39(6), 4856-4864. [Link]

  • Grindel, B. J., et al. (2015). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters, 17(21), 5288-5291. [Link]

  • INCHEM. ALIPHATIC AND AROMATIC ETHERS.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol

This document provides a comprehensive, step-by-step protocol for the proper disposal of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. Developed for researchers, scientists, and drug development professionals, this guide mo...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. Developed for researchers, scientists, and drug development professionals, this guide moves beyond simple instructions to explain the chemical rationale behind each procedure. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are grounded in established principles of chemical hygiene and hazardous waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Identification and Risk Assessment: A Multifaceted Profile

1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol is a unique molecule presenting a combination of chemical hazards due to its distinct functional groups: a terminal alkyne, an aromatic ether, and a secondary benzylic alcohol. A thorough understanding of these intrinsic risks is the foundation of a safe disposal plan.

  • Terminal Alkyne (Propargyl Group): The most significant acute risk stems from the terminal alkyne. The acidic proton on the sp-hybridized carbon can be deprotonated, especially in the presence of certain metals (like copper, silver, mercury, or heavy metal salts), to form highly unstable and shock-sensitive metal acetylides. These compounds can detonate violently, posing a severe explosion hazard. Therefore, waste streams containing this compound must be segregated from incompatible metal waste.[1]

  • Aromatic Ether: The ether linkage, particularly when benzylic, presents a chronic risk of peroxide formation upon exposure to air and light during storage.[2][3][4] These organic peroxides are also shock-sensitive and can explode, especially upon concentration or heating. Containers of this chemical should be dated upon opening and monitored for peroxide formation.[3][4]

  • Secondary Benzylic Alcohol: This group contributes to the compound's classification as a combustible material and may cause skin, eye, and respiratory irritation, similar to other aromatic alcohols like benzyl alcohol.[5][6]

Table 1: Hazard Summary and Management Strategy

Functional GroupAssociated HazardKey Management & Disposal Strategy
Terminal AlkyneFormation of explosive metal acetylidesSegregate from heavy metal waste; quench with a proton source before disposal.[1]
Aromatic EtherFormation of explosive peroxides upon storageDate containers upon opening; test for peroxides if stored long-term; store away from light and air.[2][3]
Secondary AlcoholCombustible; potential irritantHandle as a flammable solvent waste; avoid ignition sources; use appropriate PPE.[7]
Aromatic RingGeneral chemical toxicityMinimize exposure; handle within engineering controls (fume hood).

Pre-Disposal Safety Protocols: Establishing a Safe Workspace

Before beginning any disposal procedure, it is mandatory to establish a controlled and safe environment. This is a non-negotiable aspect of laboratory safety and is enforced by OSHA's Laboratory Standard (29 CFR 1910.1450).[8][9][10]

  • Personal Protective Equipment (PPE): A baseline of PPE is required for handling this compound and its waste.

    • Eye Protection: Safety goggles with side shields or a full-face shield are mandatory to protect against splashes.

    • Hand Protection: Chemical-resistant nitrile gloves are required. Given that some solvents can permeate gloves, it is good practice to change them periodically or immediately after known contact.[4]

    • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

  • Engineering Controls: All handling and pre-treatment of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol waste must be conducted within a certified chemical fume hood.[1][4] This prevents the inhalation of potentially harmful vapors and contains any accidental splashes or releases.

Step-by-Step Disposal Workflow

The following workflow provides a systematic approach to safely manage waste containing 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol, from initial generation to final collection by trained professionals.

Disposal Workflow Diagram

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition Assess 1. Assess Hazards - Alkyne Reactivity - Peroxide Formation - Irritant PPE 2. Don Appropriate PPE - Safety Goggles - Nitrile Gloves - Lab Coat FumeHood 3. Work in Fume Hood Pretreat 4. Pre-treatment (Quenching) Slowly add isopropanol to liquid waste to deactivate alkyne. FumeHood->Pretreat Segregate 5. Segregate Waste Streams Pretreat->Segregate LiquidWaste Liquid Waste (Treated chemical, rinsate) Segregate->LiquidWaste SolidWaste Solid Waste (Contaminated gloves, wipes) Segregate->SolidWaste Label 6. Label Waste Container - 'Hazardous Waste' - Chemical Constituents LiquidWaste->Label SolidWaste->Label Store 7. Store in Satellite Accumulation Area Label->Store EHS 8. Arrange EHS Collection Store->EHS

Caption: Disposal workflow for 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol.

Experimental Protocol: Detailed Methodologies

Part A: Liquid Waste Management (Bulk Quantities and Rinsate)

  • Initial Quenching (Alkyne Deactivation): This is a critical step to mitigate the explosion hazard of the terminal alkyne.[1]

    • In a suitable container inside a chemical fume hood, slowly add a small amount of a proton source, such as isopropanol or methanol, to the liquid waste containing 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol. A 10:1 ratio of waste to quenching agent is a conservative starting point.

    • Stir the mixture gently. This procedure effectively "caps" the reactive alkyne, rendering it far less hazardous.

  • Waste Collection:

    • Transfer the quenched liquid waste into a designated, leak-proof hazardous waste container. Glass containers are often preferred for solvent waste.[2]

    • The first rinse of any glassware that contained the pure compound must also be collected as hazardous waste. A suitable organic solvent like acetone or ethanol should be used for this initial rinse.[3]

  • Labeling and Storage:

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol," and a list of all other constituents (e.g., "Isopropanol," "Acetone").[9][11]

    • Keep the container tightly sealed except when adding waste.[11][12]

    • Store the sealed container in a designated satellite accumulation area, away from incompatible materials.

Part B: Contaminated Solid Waste Management

  • Segregation:

    • Collect all solid materials contaminated with the compound—such as gloves, weighing paper, and paper towels—in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[1][11]

  • Labeling and Storage:

    • The container must be clearly labeled "Hazardous Solid Waste" and specify that it "Contains 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol."[1]

    • Store the container in the satellite accumulation area for final disposal.

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and containment.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Control Vapors and Ignition Sources: Ensure all ignition sources are extinguished. Maintain ventilation with the fume hood.

  • Containment: For small spills, absorb the material with an inert absorbent like vermiculite or sand. Do not use combustible materials like paper towels for the initial absorption of a liquid spill.

  • Collection: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Final Disposal: The "Cradle-to-Grave" Responsibility

Under the Resource Conservation and Recovery Act (RCRA), the generator of hazardous waste is responsible for its management from "cradle to grave."[13][14] This means your responsibility does not end until the waste is properly disposed of by a licensed facility.

  • Professional Disposal: Never dispose of this chemical down the drain or in the regular trash.[2] The final disposal must be managed by your institution's EHS department or a licensed professional waste disposal service.[5][15]

  • Scheduling Pickup: Arrange for the pickup of your properly labeled and sealed waste containers in accordance with your institution's policies.[1][11]

By following this comprehensive guide, you can ensure the safe and compliant disposal of 1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The Laboratory Standard. Vanderbilt University Environmental Health and Safety. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Disposal. Integrated Publishing. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Benzyl Alcohol. PubChem, National Center for Biotechnology Information. [Link]

  • Use of Ether. University of Arizona Research Laboratory & Safety Services. [Link]

  • Benzyl alcohol Safety Data Sheet. Penta s.r.o. [Link]

  • 1-(2-(Propan-2-yl)phenyl)ethan-1-one. PubChem, National Center for Biotechnology Information. [Link]

  • Benzyl Alcohol Safety Data Sheet. Redox. [Link]

  • Propan-1-ol Safety Data Sheet. Fisher Scientific. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Office for Research Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol
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1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol
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